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  • Product: N-Fmoc-O-propyl-D-serine

Core Science & Biosynthesis

Foundational

N-Fmoc-O-propyl-D-serine: A Strategic Building Block for Next-Generation Peptidomimetics and Protease-Resistant Therapeutics

Executive Summary In the rapidly evolving landscape of peptide drug discovery, overcoming poor oral bioavailability and rapid proteolytic degradation remains a primary challenge. N-Fmoc-O-propyl-D-serine (Fmoc-D-Ser(nPr)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of peptide drug discovery, overcoming poor oral bioavailability and rapid proteolytic degradation remains a primary challenge. N-Fmoc-O-propyl-D-serine (Fmoc-D-Ser(nPr)-OH) has emerged as a critical unnatural amino acid building block designed to address these pharmacokinetic limitations. By combining D-stereochemistry with an aliphatic ether side chain, this compound allows researchers to systematically tune the lipophilicity, structural conformation, and enzymatic stability of peptide therapeutics.

This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic advantages, and validated Solid-Phase Peptide Synthesis (SPPS) protocols for incorporating N-Fmoc-O-propyl-D-serine into complex peptide sequences [1].

Physicochemical Profiling & Structural Rationale

N-Fmoc-O-propyl-D-serine is an orthogonally protected, unnatural amino acid derivative [2]. The molecule features three distinct functional domains:

  • Fmoc (9-fluorenylmethyloxycarbonyl) Group: A base-labile N-alpha protecting group standard for modern SPPS.

  • D-Stereocenter: The unnatural enantiomeric configuration of the alpha-carbon.

  • O-Propyl Ether: A permanently alkylated side chain that replaces the native hydroxyl group of serine.

Quantitative Data Summary

To facilitate experimental planning, the core physicochemical properties are summarized below [1][3]:

PropertyValue
Chemical Name N-(((9H-fluoren-9-yl)methoxy)carbonyl)-O-propyl-D-serine
Common Synonyms Fmoc-D-Ser(nPr)-OH
CAS Number 2349477-13-8
Molecular Formula C₂₁H₂₃NO₅
Molecular Weight 369.42 g/mol
Purity ≥ 95% (Lyophilized Powder)
Storage Conditions -20°C (Desiccated; avoid repeated freeze-thaw cycles)

Mechanistic Advantages in Drug Design

The strategic incorporation of Fmoc-D-Ser(nPr)-OH into a peptide sequence is driven by specific structural and biological causalities:

  • Proteolytic Stability via Chiral Inversion: Endogenous proteases (both exopeptidases and endopeptidases) are stereospecific, recognizing only L-amino acids. The introduction of a D-serine derivative creates a steric and chiral clash within the protease active site, effectively halting enzymatic cleavage and extending the in vivo half-life of the peptide.

  • Enhanced Lipophilicity and Membrane Permeability: Native serine contains a polar, hydrogen-bond-donating hydroxyl group. By alkylating this oxygen with a propyl chain, the local logP (partition coefficient) of the residue is significantly increased. This increased lipophilicity enhances passive membrane permeability and facilitates stronger van der Waals interactions with hydrophobic pockets in target receptors.

  • Orthogonal Stability: Unlike the transient tert-butyl (tBu) ether commonly used to protect serine during SPPS, the O-propyl ether is completely stable to highly acidic conditions. It will not cleave during the final Trifluoroacetic Acid (TFA) global deprotection step, ensuring the propyl moiety remains as a permanent pharmacophore modification.

Mechanistic_Advantage DSer Fmoc-D-Ser(nPr)-OH Incorporation Stereo D-Stereocenter DSer->Stereo Propyl O-Propyl Ether DSer->Propyl Protease Protease Resistance (Extended Half-Life) Stereo->Protease Prevents enzymatic cleavage Lipid Increased Lipophilicity (Membrane Permeability) Propyl->Lipid Enhances logP

Fig 1. Mechanistic advantages of D-stereochemistry and O-propyl ether in drug design.

Experimental Workflow: SPPS Integration

Coupling O-alkylated amino acids presents a unique challenge: the aliphatic chain introduces steric hindrance around the alpha-carbon, which can impede the formation of the peptide bond. To overcome this, highly efficient uronium-based coupling reagents (e.g., HATU) must be employed to drive the reaction to completion and prevent the formation of deletion sequences [4].

Step-by-Step Methodology: Coupling Fmoc-D-Ser(nPr)-OH

Prerequisites: Peptide-resin (e.g., Rink Amide) with the N-terminal Fmoc group removed.

  • Resin Swelling: Swell the peptide-resin in peptide-synthesis grade N,N-Dimethylformamide (DMF) for 20 minutes to maximize pore accessibility.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash extensively with DMF (5 × 1 min) to remove all traces of piperidine [5].

  • Activation (In Situ): In a separate vial, dissolve 4.0 equivalents of Fmoc-D-Ser(nPr)-OH and 3.9 equivalents of HATU in a minimal volume of DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIEA). Stir for 2 minutes to form the highly reactive 7-aza-HOBt active ester.

    • Causality Note: Using a slight deficit of HATU (3.9 eq relative to 4.0 eq of amino acid) is critical. It prevents unreacted uronium species from capping the free amine on the resin, which would permanently terminate chain elongation [4].

  • Coupling: Add the activated amino acid solution to the resin. Agitate gently at room temperature for 60–120 minutes. The extended coupling time compensates for the steric bulk of the O-propyl chain.

  • Validation (Self-Validating Step): Perform a Kaiser (ninhydrin) test on a few resin beads.

    • Negative Result (Yellow/Clear): Coupling is complete. The system validates itself. Proceed to the next step.

    • Positive Result (Blue): Free amines remain. Do not proceed. Re-couple using 2.0 equivalents of Fmoc-D-Ser(nPr)-OH and a different activation chemistry (e.g., DIC/OxymaPure) to overcome sequence-specific folding.

  • Global Cleavage: After the full peptide sequence is complete, cleave the peptide from the resin using a standard cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. The O-propyl group will remain intact on the final peptide.

SPPS_Workflow Resin Peptide-Resin (Fmoc-Protected) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Activate Activation (HATU / DIEA) Deprotect->Activate Free Amine Couple Coupling Reaction (Fmoc-D-Ser(nPr)-OH) Activate->Couple Active Ester Validate Kaiser Test (Validation) Couple->Validate Validate->Activate Positive (Recouple) Cleave Global Cleavage (TFA/TIS/H2O) Validate->Cleave Negative (Success)

Fig 2. SPPS workflow for Fmoc-D-Ser(nPr)-OH featuring self-validating Kaiser test loops.

Analytical Validation

Post-cleavage, the synthesized peptide must undergo rigorous analytical validation to confirm the successful incorporation of the D-Ser(nPr) residue without racemization or side reactions.

  • RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography): Compared to a control peptide containing native D-serine, the O-propyl variant will exhibit a significant rightward shift (longer retention time) on a C18 column due to the increased hydrophobicity of the propyl chain.

  • ESI-MS (Electrospray Ionization Mass Spectrometry): The successful incorporation is verified by an exact mass shift of +42.08 Da relative to a native serine residue, corresponding to the addition of the propyl group (C₃H₆) minus the displaced proton.

References

  • Cusabio. "Fmoc-D-Ser(nPr)-OH Product Details". Cusabio Technology LLC. Available at: [Link]

Exploratory

"N-Fmoc-O-propyl-D-serine" synthesis protocol

An In-Depth Technical Guide to the Synthesis of N-Fmoc-O-propyl-D-serine Abstract This technical guide provides a comprehensive and chemically-sound protocol for the synthesis of N-Fmoc-O-propyl-D-serine, a valuable buil...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of N-Fmoc-O-propyl-D-serine

Abstract

This technical guide provides a comprehensive and chemically-sound protocol for the synthesis of N-Fmoc-O-propyl-D-serine, a valuable building block for solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids is a critical strategy in drug development to enhance peptide stability against enzymatic degradation and to introduce specific conformational constraints. Furthermore, the O-propylation of the serine side chain prevents undesirable side reactions, such as O-acylation, during peptide coupling steps. This document details a robust, multi-step synthetic pathway, beginning with the esterification of D-serine, followed by standard Fmoc protection, Williamson ether synthesis for side-chain modification, and concluding with saponification. We will explore the causality behind each procedural choice, from reagent selection to reaction conditions, to provide researchers with a protocol that is not only repeatable but also fundamentally understood. The guide includes detailed methodologies, purification techniques, and characterization data to ensure the synthesis of high-purity N-Fmoc-O-propyl-D-serine suitable for advanced research and pharmaceutical applications.

Introduction: The Rationale for O-Alkylated D-Serine Derivatives

In the field of peptide chemistry and drug discovery, the design of synthetic peptides with enhanced therapeutic properties is paramount. Standard L-amino acid peptides are often susceptible to rapid degradation by proteases in vivo, limiting their bioavailability and efficacy. The strategic incorporation of non-canonical amino acids, such as D-enantiomers, is a field-proven technique to overcome this limitation. The D-configuration sterically hinders recognition by most endogenous proteases, significantly extending the peptide's half-life.

The serine residue, with its nucleophilic hydroxyl side chain, presents a unique challenge during peptide synthesis. This hydroxyl group can undergo unwanted acylation during the activation of the subsequent amino acid's carboxyl group, leading to the formation of branched or modified peptides. To ensure the fidelity of the peptide sequence, this side chain must be protected. While bulky protecting groups like tert-butyl (tBu) are common, smaller alkyl groups like propyl offer different steric and electronic properties that can be advantageous in specific synthetic contexts.[1][2]

The target molecule, N-Fmoc-O-propyl-D-serine, combines these two critical features: the stability-enhancing D-configuration and a permanently protected O-propyl side chain. This makes it an essential reagent for synthesizing peptides where a free serine hydroxyl is not required in the final product.

Synthetic Strategy and Mechanistic Principles

The synthesis of N-Fmoc-O-propyl-D-serine is most efficiently achieved through a four-step sequence designed to prevent side reactions and facilitate purification. The core of this strategy involves protecting the carboxylic acid and amine functionalities before modifying the side-chain hydroxyl group.

G cluster_0 Overall Synthetic Workflow DSerine D-Serine Ester D-Serine Methyl Ester HCl DSerine->Ester  Step 1: Esterification (MeOH, SOCl₂) FmocEster N-Fmoc-D-Serine Methyl Ester Ester->FmocEster  Step 2: Fmoc Protection (Fmoc-OSu, Base) PropylEster N-Fmoc-O-propyl-D-Serine Methyl Ester FmocEster->PropylEster  Step 3: O-Propylation (NaH, 1-Iodopropane) FinalProduct N-Fmoc-O-propyl-D-Serine PropylEster->FinalProduct  Step 4: Saponification (LiOH or NaOH) G cluster_1 Williamson Ether Synthesis Mechanism Reactant R-CH₂-OH (N-Fmoc-D-Serine Methyl Ester) Alkoxide R-CH₂-O⁻ Na⁺ (Alkoxide intermediate) Reactant->Alkoxide + NaH - H₂ Product R-CH₂-O-CH₂CH₂CH₃ (Propyl Ether Product) Alkoxide->Product + PropylIodide - NaI PropylIodide I-CH₂CH₂CH₃ (1-Iodopropane)

Caption: The Sₙ2 mechanism for the O-propylation of the serine side chain.

Step 4: Saponification (Deprotection of Carboxyl Group)

The final step is the hydrolysis of the methyl ester to regenerate the free carboxylic acid. This is achieved through saponification, using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed solvent system like THF/water or methanol/water. [3][4]The reaction must be carefully monitored to avoid potential epimerization, although this risk is minimal under controlled conditions for this substrate. Subsequent acidification protonates the carboxylate, yielding the final product.

Detailed Experimental Protocol

Safety Precaution: This protocol involves hazardous reagents including thionyl chloride, sodium hydride, and strong acids/bases. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Reagents and Materials
ReagentFormulaM.W. ( g/mol )PurposeKey Considerations
D-SerineC₃H₇NO₃105.09Starting MaterialEnsure high purity (>99%)
Thionyl ChlorideSOCl₂118.97Esterification ReagentHighly corrosive, reacts violently with water
Methanol (Anhydrous)CH₃OH32.04SolventMust be anhydrous for esterification
Fmoc-OSuC₁₉H₁₅NO₅337.33Fmoc Protecting AgentStore in a desiccator
Sodium BicarbonateNaHCO₃84.01BaseFor Fmoc protection
DioxaneC₄H₈O₂88.11SolventPeroxide-former; use stabilized grade
Sodium Hydride (60% disp.)NaH24.00BaseHighly reactive with water/alcohols
1-IodopropaneC₃H₇I169.99Propylating AgentLight-sensitive, store in a dark bottle
DMF (Anhydrous)C₃H₇NO73.09SolventMust be anhydrous for O-propylation
Lithium Hydroxide (LiOH)LiOH23.95Saponification Base
Diethyl Ether(C₂H₅)₂O74.12Extraction/WashingHighly flammable
Ethyl AcetateC₄H₉O₂88.11Extraction/Chromatography
Hydrochloric Acid (HCl)HCl36.46AcidificationUse concentrated and dilute solutions
Step-by-Step Methodology

Step 1: Synthesis of D-Serine Methyl Ester Hydrochloride [3]1. Suspend D-serine (1 eq.) in anhydrous methanol (approx. 5-10 mL per gram of serine) in a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube. 2. Cool the suspension to 0 °C in an ice bath. 3. Slowly add thionyl chloride (1.2 eq.) dropwise to the stirred suspension over 30 minutes. The solid will gradually dissolve. 4. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 18-24 hours. 5. Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed. 6. Remove the solvent under reduced pressure using a rotary evaporator. 7. Triturate the resulting solid with cold diethyl ether, collect the white solid by filtration, wash with more cold diethyl ether, and dry under vacuum.

Step 2: Synthesis of N-Fmoc-D-Serine Methyl Ester

  • Dissolve D-serine methyl ester hydrochloride (1 eq.) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • In a separate flask, dissolve Fmoc-OSu (1.05 eq.) in 1,4-dioxane.

  • Add the Fmoc-OSu solution dropwise to the amino acid solution at room temperature over 1 hour.

  • Stir the mixture for 8-12 hours at room temperature.

  • After the reaction is complete (monitored by TLC), pour the mixture into ice-cold water and acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. This can be purified by column chromatography if necessary.

Step 3: Synthesis of N-Fmoc-O-propyl-D-Serine Methyl Ester

  • Dissolve N-Fmoc-D-serine methyl ester (1 eq.) in anhydrous DMF under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Carefully add sodium hydride (1.2 eq. of 60% dispersion in mineral oil) portion-wise. Stir until hydrogen evolution ceases (approx. 30-60 minutes).

  • Add 1-iodopropane (1.5 eq.) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by carefully adding ice-cold water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

Step 4: Synthesis of N-Fmoc-O-propyl-D-Serine [4]1. Dissolve the crude N-Fmoc-O-propyl-D-serine methyl ester in a 3:1 mixture of THF and water. 2. Add lithium hydroxide monohydrate (2-3 eq.) and stir at room temperature for 2-4 hours, monitoring the hydrolysis by TLC. 3. Once complete, remove the THF under reduced pressure. 4. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities. 5. Acidify the aqueous layer to pH 2-3 with cold 1M HCl. A white precipitate should form. 6. Extract the final product with ethyl acetate (3x). 7. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.

Purification and Characterization

Purification

The crude product obtained after the final step can be purified by one of the following methods:

  • Recrystallization: Using a solvent system like ethyl acetate/hexanes.

  • Flash Column Chromatography: On silica gel, using a gradient of methanol in dichloromethane containing a small amount (0.5-1%) of acetic acid to ensure the carboxylic acid remains protonated.

Characterization

Ensuring the identity and purity of the final compound is critical. The following analytical techniques are recommended.

TechniquePurposeExpected Results
¹H NMR Structural ConfirmationAppearance of signals for the propyl group (~0.9 ppm, triplet; ~1.6 ppm, multiplet; ~3.4 ppm, triplet) alongside characteristic peaks for the Fmoc group (7.3-7.8 ppm) and serine backbone protons.
¹³C NMR Structural ConfirmationSignals corresponding to the carbons of the propyl group, Fmoc moiety, and the D-serine backbone.
Mass Spec (ESI-MS) Molecular Weight ConfirmationExpected [M-H]⁻ ion at m/z ≈ 368.4 or [M+H]⁺ at m/z ≈ 370.4 for C₂₁H₂₃NO₅ (MW: 369.42 g/mol ). [5]
HPLC Purity AssessmentA single major peak indicating >95% purity (ideally >98%).
Chiral HPLC Enantiomeric PurityConfirmation that the D-configuration is maintained (>99% e.e.). [6][7]
Melting Point Physical PropertyA sharp melting point range indicates high purity.

Conclusion

The protocol outlined in this guide presents a logical and robust pathway for the synthesis of N-Fmoc-O-propyl-D-serine. By protecting the carboxylic acid functionality prior to the key O-alkylation step, this method maximizes yield and minimizes side-product formation. Each step is grounded in fundamental organic chemistry principles, providing the researcher with not only a procedure but also an understanding of the underlying causality. Rigorous purification and comprehensive characterization are essential to validate the final product's quality, ensuring its suitability for demanding applications in peptide synthesis and the development of next-generation peptide therapeutics.

References

  • ResearchGate. (n.d.). An improved synthesis of Fmoc-N-methyl serine and threonine | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Fmoc-Protected Amino Acid Esters and Peptides. Retrieved from [Link]

  • Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). ¹H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]

  • FooDB. (2011). Showing Compound D-Serine (FDB023164). Retrieved from [Link]

  • University of Windsor. (n.d.). Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. Retrieved from [Link]

  • PubChem. (n.d.). N-Fmoc-O-(2-isopropoxyethyl)-L-serine. Retrieved from [Link]

  • David Spring Group. (n.d.). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Retrieved from [Link]

  • MDPI. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

  • PMC. (n.d.). Separation and detection of D-/L-serine by conventional HPLC. Retrieved from [Link]

  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press. Retrieved from [Link]

  • MDPI. (2016). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases. Retrieved from [Link]

  • TSI Journals. (n.d.). Trace level determination of D-serine in lacosamide drug substance by pre-column derivatization RP-HPLC method and conformation. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Fmoc-D-Ser-OH. Retrieved from [Link]

Sources

Foundational

"N-Fmoc-O-propyl-D-serine" molecular weight

An In-Depth Technical Guide to N-Fmoc-O-propyl-D-serine: Properties, Synthesis, and Application Abstract N-Fmoc-O-propyl-D-serine is a specialized amino acid derivative crucial for advanced peptide synthesis. As a non-ca...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-Fmoc-O-propyl-D-serine: Properties, Synthesis, and Application

Abstract

N-Fmoc-O-propyl-D-serine is a specialized amino acid derivative crucial for advanced peptide synthesis. As a non-canonical building block, its incorporation into peptide sequences offers a strategy to enhance proteolytic stability and introduce unique structural modifications, which are vital in modern drug discovery and development. This guide provides a comprehensive overview of its physicochemical properties, with a primary focus on its molecular weight, and details its application in Solid-Phase Peptide Synthesis (SPPS). We will explore the underlying principles of Fmoc-based synthesis, provide validated experimental protocols for its use, and outline essential safety and handling procedures for laboratory professionals.

Physicochemical Properties and Identification

The foundational characteristics of N-Fmoc-O-propyl-D-serine are critical for its effective use in quantitative and synthetic applications. The molecular weight, in particular, is a cornerstone for stoichiometric calculations in peptide synthesis protocols.

PropertyValueSource
Molecular Weight 369.42 g/mol [1]
Molecular Formula C21H23NO5 (Derived from structure)
CAS Number 2349477-13-8[1]
IUPAC Name N-(((9H-fluoren-9-yl)methoxy)carbonyl)-O-propyl-D-serine[1]
Purity Typically ≥95%[1]
Appearance White to off-white powder (Typical for Fmoc-amino acids)[2]
Storage Store at 0-8°C, keep container tightly closed[2][3]

The Role of N-Fmoc-O-propyl-D-serine in Peptide Synthesis

N-Fmoc-O-propyl-D-serine is primarily utilized in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a dominant methodology for creating custom peptides[4]. The molecule's design is a testament to the principles of orthogonal protection strategies.

The N-α-Fmoc Protecting Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the alpha-amine of the amino acid[5]. Its primary advantages have led to its widespread adoption over older methods like Boc/Benzyl chemistry:

  • Mild Deprotection Conditions : The Fmoc group is removed using a mild base, typically a 20% solution of piperidine in N,N-Dimethylformamide (DMF)[5][6]. This contrasts sharply with the harsh, repetitive acid treatments (e.g., Trifluoroacetic acid - TFA) required for Boc deprotection, which can degrade sensitive peptide sequences or modifications[4][7].

  • Orthogonality : The Fmoc group is stable to the acidic conditions used to cleave the final peptide from most resins and to remove acid-labile side-chain protecting groups[5]. This orthogonality is the cornerstone of modern SPPS, allowing for selective deprotection at different stages of the synthesis.

  • Reaction Monitoring : The cleavage of the Fmoc group releases dibenzofulvene, which forms an adduct with piperidine. This byproduct has a strong UV absorbance, allowing for real-time, quantitative monitoring of the deprotection step to ensure reaction completion[5][7].

The O-propyl Side-Chain Protection

The serine hydroxyl group is reactive and must be protected during synthesis to prevent unwanted side reactions, such as O-acylation during the coupling steps. The O-propyl ether in N-Fmoc-O-propyl-D-serine provides a stable, permanent protecting group that remains intact throughout the synthesis and is resistant to the mild base used for Fmoc removal. It is cleaved only during the final, strongly acidic cleavage step (e.g., with a TFA "cocktail") that liberates the completed peptide from the solid support.

The D-Configuration

The incorporation of D-amino acids, such as D-serine, is a key strategy in therapeutic peptide design[8]. Most naturally occurring proteases are stereospecific for L-amino acids. Introducing a D-amino acid into a peptide chain can disrupt these recognition sites, significantly increasing the peptide's resistance to enzymatic degradation and thereby extending its in-vivo half-life and bioavailability[8].

Experimental Protocol: Incorporation via Manual SPPS

This section details a validated, step-by-step protocol for the incorporation of N-Fmoc-O-propyl-D-serine into a growing peptide chain on a solid-phase resin (e.g., Rink Amide resin).

Workflow Overview

The core of SPPS is a cyclical process involving the deprotection of the N-terminal Fmoc group on the resin-bound peptide, followed by the coupling of the next Fmoc-protected amino acid.

SPPS_Workflow Resin Start: Peptide-Resin (N-terminally Fmoc-protected) Swell 1. Resin Swelling in DMF Resin->Swell Deprotect 2. N-terminal Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF, DCM) Deprotect->Wash1 Couple 4. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Couple Add N-Fmoc-O-propyl-D-serine Monitor 5. Monitor Completion (Kaiser Test) Couple->Monitor Monitor->Couple If Positive (Incomplete) Recouple Wash2 6. Wash (DMF) Monitor->Wash2 Repeat Repeat for next cycle Monitor->Repeat If Negative (Complete) Wash2->Repeat Repeat->Deprotect Start Next Cycle Cleave Final Step: Cleavage & Deprotection (TFA Cocktail) Repeat->Cleave After Final Cycle

Caption: Standard workflow for a single cycle in Fmoc Solid-Phase Peptide Synthesis.

Step-by-Step Methodology

Materials:

  • Resin: Rink Amide or Wang resin (pre-loaded with the first amino acid).

  • Solvents: Peptide synthesis grade DMF, Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) piperidine in DMF[6].

  • Amino Acid Solution: N-Fmoc-O-propyl-D-serine (3 eq.), Coupling reagent like HBTU (3 eq.), and an activation base like DIPEA (6 eq.) dissolved in DMF.

  • Washing Solutions: DMF, DCM.

  • Kaiser Test Kit: To monitor for the presence of free primary amines[6].

  • Cleavage Cocktail: e.g., Reagent B (88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane)[6].

Protocol:

  • Resin Preparation & Swelling :

    • Place the peptide-resin in a suitable reaction vessel.

    • Add DMF (approx. 10 mL per gram of resin) and agitate for 15-30 minutes to swell the resin beads, ensuring optimal accessibility of reactive sites[6].

    • Drain the DMF.

  • Fmoc Deprotection :

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes[6][8]. This two-stage process ensures complete removal of the Fmoc group.

    • Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine, which could neutralize the subsequent coupling reaction[8][9].

  • Coupling of N-Fmoc-O-propyl-D-serine :

    • In a separate vial, pre-activate the N-Fmoc-O-propyl-D-serine by dissolving it with the coupling reagent (e.g., HBTU/HOBt) and activation base (DIPEA) in DMF. Allow to stand for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature. The duration may be extended for sterically hindered couplings.

  • Monitoring the Coupling Reaction (Self-Validation) :

    • After the coupling period, take a small sample of resin beads.

    • Wash the beads thoroughly with DMF and methanol.

    • Perform a Kaiser test[6]. This is a critical checkpoint.

      • Negative Result (Yellow/Colorless Beads) : Indicates the absence of free primary amines and thus a complete coupling reaction. Proceed to the next step.

      • Positive Result (Blue Beads) : Indicates incomplete coupling. The coupling step must be repeated with a fresh solution of activated amino acid to drive the reaction to completion and avoid deletion sequences in the final product[6].

  • Washing :

    • Once coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5x) to remove excess reagents and byproducts.

The resin is now ready for the next cycle of deprotection and coupling. After the final amino acid has been added, the peptide is cleaved from the resin.

Final Cleavage and Deprotection
  • Wash the fully assembled peptide-resin with DCM and dry it.

  • Add the cleavage cocktail (e.g., TFA/Phenol/Water/TIS) to the resin and agitate for 2-4 hours at room temperature[6][9]. The TFA cleaves the peptide from the resin and removes all side-chain protecting groups, including the O-propyl group. Scavengers like TIS and phenol are included to trap reactive carbocations generated during the process, preventing side reactions.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether[6].

  • Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be followed when handling N-Fmoc-O-propyl-D-serine and the associated reagents.

  • Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and chemical-resistant gloves[3][10].

  • Engineering Controls : Use this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust[3][10].

  • Handling : Avoid dust formation. Keep away from heat and sources of ignition[3]. Wash hands thoroughly after handling[3].

  • Storage : Store in a cool (recommended 2-8°C), dry, and well-ventilated place in a tightly sealed container[10].

  • Disposal : Waste must be disposed of in accordance with federal, state, and local environmental control regulations[3].

Conclusion

N-Fmoc-O-propyl-D-serine, with a molecular weight of 369.42 g/mol , is a highly valuable building block for researchers in peptide chemistry and drug development[1]. Its unique structure, combining a base-labile Fmoc group, a stable O-propyl side-chain ether, and a proteolytically resistant D-configuration, enables the synthesis of complex and robust peptides. A thorough understanding of its properties and the application of validated SPPS protocols are essential for leveraging its full potential to create novel peptide-based therapeutics and research tools.

References

  • PubChem. (n.d.). N-Fmoc-O-(2-isopropoxyethyl)-L-serine. National Center for Biotechnology Information. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-D-Ser-OH. Retrieved from [Link]

  • Subirós-Funosas, L., et al. (n.d.). Green Chemistry - In situ Fmoc removal. Royal Society of Chemistry. Retrieved from [Link]

  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]

  • Severn Biotech Ltd. (n.d.). Fmoc-Ser-OH 99%_sds. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Structural Elucidation of N-Fmoc-O-propyl-D-serine

This guide provides an in-depth, technically-focused protocol for the comprehensive structural elucidation of N-Fmoc-O-propyl-D-serine, a critical building block in modern solid-phase peptide synthesis (SPPS). Designed f...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, technically-focused protocol for the comprehensive structural elucidation of N-Fmoc-O-propyl-D-serine, a critical building block in modern solid-phase peptide synthesis (SPPS). Designed for researchers, scientists, and professionals in drug development, this document outlines the core analytical methodologies required to unequivocally verify the chemical structure, purity, and stereochemical integrity of this synthetic amino acid derivative.

The N-Fmoc-O-propyl-D-serine molecule incorporates three key structural features: the D-serine backbone, the base-labile N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, and the O-propyl ether on the side chain. Each of these components presents a unique set of analytical signatures that, when probed with the appropriate techniques, provide a multi-faceted and robust confirmation of the molecule's identity. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to achieve this goal.

Foundational Analytical Strategy: A Multi-Pronged Approach

The structural verification of a synthetic molecule like N-Fmoc-O-propyl-D-serine relies on a synergistic application of multiple analytical techniques. No single method can provide a complete picture; rather, it is the convergence of data from orthogonal methods that builds an irrefutable case for the assigned structure.

Our strategy is built on three pillars:

  • Connectivity and Bonding Environment: Primarily elucidated through one- and two-dimensional NMR spectroscopy. These techniques map the covalent bonding network of the molecule and provide detailed information about the chemical environment of each atom.

  • Molecular Mass and Elemental Composition: Determined with high accuracy using mass spectrometry. This provides a fundamental check of the molecular formula.

  • Purity and Stereochemical Integrity: Assessed by chromatographic techniques, with a particular emphasis on chiral HPLC to confirm the D-configuration of the serine backbone.

The following sections will delve into the theoretical underpinnings and practical execution of each of these pillars.

Logical Workflow for Structural Elucidation

G cluster_0 Initial Characterization cluster_1 Structural Connectivity (NMR) cluster_2 Stereochemistry Purity Assessment (HPLC) Purity Assessment (HPLC) Molecular Weight Confirmation (MS) Molecular Weight Confirmation (MS) Purity Assessment (HPLC)->Molecular Weight Confirmation (MS) 1D NMR (1H, 13C) 1D NMR (1H, 13C) Molecular Weight Confirmation (MS)->1D NMR (1H, 13C) Proceed if MW is correct 2D NMR (COSY, HSQC) 2D NMR (COSY, HSQC) 1D NMR (1H, 13C)->2D NMR (COSY, HSQC) HMBC for Key Linkages HMBC for Key Linkages 2D NMR (COSY, HSQC)->HMBC for Key Linkages Chiral HPLC Chiral HPLC HMBC for Key Linkages->Chiral HPLC Proceed if structure is confirmed Final Structure Verified Final Structure Verified Chiral HPLC->Final Structure Verified

Caption: Overall workflow for the structural elucidation of N-Fmoc-O-propyl-D-serine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[1][2] It provides a detailed atom-by-atom view of the molecular structure by probing the magnetic properties of atomic nuclei. For N-Fmoc-O-propyl-D-serine, a suite of NMR experiments is employed to assemble the complete structural puzzle.

One-Dimensional NMR: ¹H and ¹³C Spectra

The initial NMR analysis involves acquiring one-dimensional ¹H and ¹³C spectra. These experiments identify the different chemical environments of the hydrogen and carbon atoms in the molecule, respectively.

  • ¹H NMR: Provides information on the number of different types of protons, their relative abundance (integration), and their local electronic environment (chemical shift). Protons on adjacent carbons will often "split" each other's signals into predictable patterns (multiplicity), revealing which protons are neighbors.

  • ¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms.[3][4] Due to the low natural abundance of ¹³C, proton-carbon coupling is typically removed ("decoupled") to simplify the spectrum, resulting in a single peak for each unique carbon.[5]

Expected Chemical Shifts (δ) in ppm:

Assignment ¹H Chemical Shift Range (ppm) ¹³C Chemical Shift Range (ppm) Rationale
Fmoc Group
Aromatic Protons7.2 - 7.9120 - 144The aromatic rings of the fluorenyl group are electron-withdrawing, causing their protons and carbons to be deshielded and appear at higher chemical shifts.[6][7]
CH and CH₂4.2 - 4.547 - 67These aliphatic protons and carbons are adjacent to the electron-withdrawing carbamate and aromatic rings.
D-Serine Backbone
α-CH~4.3~55The alpha-proton and carbon are deshielded by the adjacent nitrogen and carboxylic acid groups.
β-CH₂~3.8~70These protons and the attached carbon are deshielded due to the neighboring ether oxygen.
NH~5.0 - 6.0-The amide proton chemical shift can be variable and is dependent on solvent and concentration.
O-Propyl Group
O-CH₂~3.5~72This methylene group is directly attached to the electron-withdrawing ether oxygen, resulting in a downfield shift.[8]
-CH₂-~1.6~23A typical aliphatic methylene group.
-CH₃~0.9~11A typical aliphatic methyl group, appearing at a characteristic upfield chemical shift.[9]
Carboxylic Acid
COOH>10~175The carboxylic acid proton is highly deshielded and often appears as a broad singlet. The carbonyl carbon is also significantly deshielded.

Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Two-Dimensional NMR: Establishing Connectivity

While 1D NMR provides a list of the molecular "parts," 2D NMR shows how they are connected. For N-Fmoc-O-propyl-D-serine, COSY, HSQC, and HMBC experiments are essential.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. It is invaluable for tracing out the spin systems of the serine backbone and the propyl group. For example, a cross-peak between the signals at ~0.9 ppm and ~1.6 ppm would confirm the connectivity of the methyl and adjacent methylene groups in the propyl chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached.[10][11] It provides a definitive link between the ¹H and ¹³C assignments. For instance, the proton at ~3.5 ppm will show a correlation to the carbon at ~72 ppm, confirming the O-CH₂ assignment.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are two or three bonds away.[10][12] This is crucial for connecting the different fragments of the molecule. Key expected correlations include:

    • From the β-CH₂ protons of the serine backbone (~3.8 ppm) to the O-CH₂ carbon of the propyl group (~72 ppm), which unequivocally confirms the ether linkage.

    • From the NH proton to the Fmoc carbonyl carbon, confirming the amide bond.

    • From the α-CH proton to the carboxylic acid carbonyl carbon.

HMBC Connectivity Diagram

Caption: Key HMBC correlations confirming the major structural linkages.

Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of N-Fmoc-O-propyl-D-serine in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • 1D Spectra Acquisition: Acquire ¹H and proton-decoupled ¹³C spectra.

  • 2D Spectra Acquisition: Acquire COSY, HSQC, and HMBC spectra. For the HMBC experiment, it is advisable to use a standard long-range coupling delay optimized for J-couplings of 7-8 Hz.[10]

  • Data Processing and Analysis: Process the spectra using appropriate software. Assign all proton and carbon signals by systematically analyzing the correlations in the 2D spectra.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For N-Fmoc-O-propyl-D-serine (Molecular Formula: C₂₁H₂₃NO₅, Molecular Weight: 369.41 g/mol ), high-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition.

Expected MS Results:

Ion Calculated m/z Adduct
[M+H]⁺370.1649Protonated molecule
[M+Na]⁺392.1469Sodium adduct
[M-H]⁻368.1503Deprotonated molecule

M represents the neutral molecule.

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by fragmenting the molecule and analyzing the resulting pieces. Common fragmentation patterns for Fmoc-protected amino acids include the loss of the Fmoc group.[13]

Protocol for MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF). Acquire spectra in both positive and negative ion modes.

  • Data Analysis: Compare the observed accurate mass of the molecular ion with the calculated mass to confirm the elemental composition.

Chiral High-Performance Liquid Chromatography (HPLC): Verifying Stereochemistry

The "D" designation in N-Fmoc-O-propyl-D-serine refers to the stereochemistry at the alpha-carbon. It is crucial to verify this, as the L-enantiomer is the naturally occurring form for most amino acids. Chiral HPLC is the method of choice for separating enantiomers.[14][15][16]

This technique uses a stationary phase that is itself chiral, allowing it to interact differently with the D- and L-enantiomers of the analyte, leading to different retention times.

Protocol for Chiral HPLC Analysis
  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based or macrocyclic glycopeptide-based columns are often effective for separating amino acid derivatives.[14]

  • Mobile Phase Optimization: Develop a mobile phase that provides good resolution between the D- and L-enantiomers. A typical mobile phase might consist of a mixture of hexane and a polar alcohol like isopropanol, often with a small amount of an acidic or basic modifier.

  • Analysis:

    • Inject a standard of the corresponding L-enantiomer (N-Fmoc-O-propyl-L-serine) if available, to establish its retention time.

    • Inject the N-Fmoc-O-propyl-D-serine sample.

    • Confirm that the major peak in the sample corresponds to the D-enantiomer and that the level of the L-enantiomer is within acceptable limits.

Conclusion: Synthesizing the Data for Final Verification

The structural elucidation of N-Fmoc-O-propyl-D-serine is complete when the data from all analytical techniques converge to support the proposed structure. The final verification rests on the following key checkpoints:

  • NMR data that is fully assigned and consistent with the covalent structure, including definitive HMBC correlations for the ether and amide linkages.

  • HRMS data that confirms the elemental composition with high accuracy.

  • Chiral HPLC data that verifies the D-stereochemical configuration and establishes the enantiomeric purity.

By following the integrated analytical approach detailed in this guide, researchers and drug development professionals can be confident in the identity, quality, and stereochemical integrity of their N-Fmoc-O-propyl-D-serine building blocks, ensuring the successful synthesis of their target peptides.

References

  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers - Sigma-Aldrich. (URL: )
  • Chiral separations for D-amino acid analysis in biological samples - ResearchGate. (URL: [Link])

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC. (URL: [Link])

  • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. (URL: )
  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids | LCGC International. (URL: [Link])

  • Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. (URL: )
  • C9H12 C-13 nmr spectrum of propylbenzene analysis of chemical shifts ppm interpretation ... - Doc Brown. (URL: [Link])

  • Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed. (URL: [Link])

  • 1H,13C-HSQC HR-MAS NMR as a Tool for Investigating the Quality of Fmoc-AA-Wang Resins for SPPS - Bachem. (URL: )
  • NMR of Fmoc group. : r/chemistry - Reddit. (URL: [Link])

  • 13-C NMR - How Many Signals - Master Organic Chemistry. (URL: [Link])

  • 13C Carbon NMR Spectroscopy - Chemistry Steps. (URL: [Link])

  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media - The Royal Society of Chemistry. (URL: [Link])

  • nmr hmqc hmbc: Topics by Science.gov. (URL: [Link])

  • 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (URL: [Link])

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups - e-PG Pathshala. (URL: [Link])

  • Applications of i-HMBC for structure confirmation of complex natural... - ResearchGate. (URL: [Link])

  • What nuclei need to be NMR active in an HMBC experiment? - Chemistry Stack Exchange. (URL: [Link])

  • 13C NMR of 1-Propanol. (URL: [Link])

  • 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra - Chemistry LibreTexts. (URL: [Link])

  • HSQC and HMBC - NMR Core Facility - Columbia University. (URL: [Link])

  • Comparison of the ¹H‐NMR spectra before and after the PROXYL coupling... - ResearchGate. (URL: [Link])

  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media - The Royal Society of Chemistry. (URL: [Link])

  • Problem Session. (URL: [Link])

  • Navigating Challenges in Mass Spectrometry Analysis of Endogenous and Synthetic Protein Modifications - MDPI. (URL: [Link])

  • NMR in structural determination of proteins and peptides - NMIMS Pharmacy. (URL: [Link])

  • How do I distinguish backbone peaks from side-chain peaks on my HSQC? | ResearchGate. (URL: [Link])

  • Analysis of proteinogenic amino acid and starch labeling by 2D NMR - PubMed. (URL: [Link])

  • CAS No : 116861-26-8 | Product Name : Fmoc-D-Ser-OH - Pharmaffiliates. (URL: [Link])

  • Molecular discrimination of N-protected amino acid esters by a self-assembled cylindrical capsule: spectroscopic and computational studies - PubMed. (URL: [Link])

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Foundational

Introduction: The Critical Role of Solubility in Peptide Synthesis

An In-depth Technical Guide to the Solubility of N-Fmoc-O-propyl-D-serine N-Fmoc-O-propyl-D-serine is a protected amino acid derivative utilized as a building block in solid-phase peptide synthesis (SPPS). The strategic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of N-Fmoc-O-propyl-D-serine

N-Fmoc-O-propyl-D-serine is a protected amino acid derivative utilized as a building block in solid-phase peptide synthesis (SPPS). The strategic use of the fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection and a propyl ether on the serine side-chain offers specific advantages in the synthesis of complex peptides. However, the success of any peptide synthesis campaign hinges on the efficient and complete dissolution of these building blocks in appropriate solvents. Incomplete solubility can lead to failed or truncated peptide sequences, impacting yield, purity, and the overall viability of a drug development program.

While extensive solubility data exists for common amino acid derivatives, specific quantitative data for N-Fmoc-O-propyl-D-serine is not widely published. This guide, therefore, serves a dual purpose: first, to provide a theoretical framework for understanding its solubility based on its physicochemical properties and data from analogous structures; and second, to present a robust, self-validating experimental protocol for researchers to accurately determine its solubility in various solvents relevant to their work.

Physicochemical Profile and Predicted Solubility

To understand the solubility characteristics of N-Fmoc-O-propyl-D-serine, we must first analyze its molecular structure. The molecule can be deconstructed into three key regions:

  • The N-terminal Fmoc Group: This large, aromatic, and non-polar group dominates the molecule's character, rendering it highly hydrophobic. This makes solubility in aqueous solutions extremely low.

  • The O-propyl Side-Chain: The propyl ether on the serine side-chain is less sterically hindering than the more common tert-butyl group but still contributes to the overall lipophilicity of the molecule.[1]

  • The D-serine Backbone: The core amino acid structure contains a polar carboxylic acid group. However, its contribution to overall polarity is largely negated by the dominant Fmoc group.

This structural composition strongly suggests that N-Fmoc-O-propyl-D-serine will be most soluble in polar aprotic organic solvents, which are capable of solvating both the large non-polar regions and the polar backbone.

Chemical Identifier Value Source
IUPAC Name N-(((9H-fluoren-9-yl)methoxy)carbonyl)-O-propyl-D-serineAdvanced ChemBlocks[2]
CAS Number 2349477-13-8Advanced ChemBlocks[2]
Molecular Formula C₂₁H₂₃NO₅Derived from Structure
Molecular Weight 369.42 g/mol Advanced ChemBlocks[2]
Appearance Typically a white to off-white powderGeneral observation for similar compounds[1]

Based on data for structurally similar compounds like Fmoc-D-Ser(tBu)-OH, which is known to be clearly soluble in Dimethylformamide (DMF), a similar profile can be expected for the O-propyl variant. Most Fmoc-protected amino acids demonstrate high solubility (>0.4 M) in green solvent alternatives like PolarClean, and it is reasonable to assume N-Fmoc-O-propyl-D-serine would follow this trend.[3]

Table of Recommended Solvents for Initial Screening

Solvent Class Solvent Predicted Solubility Rationale / Comments
Polar Aprotic Dimethylformamide (DMF)HighStandard solvent for peptide synthesis; effectively solvates the peptide backbone and Fmoc group.
N-Methyl-2-pyrrolidone (NMP)HighSimilar to DMF, often used as a greener alternative.
Dichloromethane (DCM)Moderate to HighGood for non-polar compounds, but may be less effective for the polar backbone.
Acetonitrile (ACN)ModerateOften used in purification (HPLC); solubility can be variable.[4]
Polar Protic WaterVery LowThe hydrophobic Fmoc group prevents dissolution.[5][6]
Alcohols (MeOH, EtOH)Low to ModerateMay achieve some solubility but likely lower than polar aprotic solvents.
Ethers Tetrahydrofuran (THF)ModerateCan be effective for compounds with mixed polarity.

Protocol for Experimental Solubility Determination

The absence of definitive published data necessitates a reliable in-house method. The following protocol describes an isothermal equilibrium method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This approach is chosen for its high accuracy and reliance on standard laboratory equipment.

Causality in Method Selection

The core principle is to create a saturated solution where the undissolved solid is in equilibrium with the dissolved solute. By quantifying the concentration of the solute in the liquid phase, we directly measure its solubility limit under specific conditions (solvent and temperature). HPLC is selected for quantification due to its ability to separate the analyte of interest from any potential impurities and provide highly sensitive UV-based detection, which is ideal for the aromatic Fmoc group.[7]

Mandatory Visualization: Experimental Workflow

G Figure 1: Workflow for Solubility Determination cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Quantification cluster_result Final Result A 1. Add excess N-Fmoc-O-propyl-D-serine to a known volume of solvent B 2. Agitate at a constant temperature (e.g., 25°C) for 24-48 hours A->B C 3. Centrifuge to pellet undissolved solid B->C D 4. Carefully extract an aliquot of the clear supernatant C->D E 5. Serially dilute the supernatant into the mobile phase D->E F 6. Analyze by HPLC-UV against a calibration curve E->F G 7. Calculate Solubility (mg/mL and M) F->G

Caption: Experimental workflow for determining the solubility of N-Fmoc-O-propyl-D-serine.

Step-by-Step Methodology

Materials and Reagents:

  • N-Fmoc-O-propyl-D-serine (≥95% purity)

  • HPLC-grade solvents (DMF, NMP, DCM, etc.)

  • Vials with screw caps

  • Orbital shaker or vortex mixer with temperature control

  • Centrifuge capable of handling solvent vials

  • Calibrated pipettes

  • HPLC system with UV detector (set to ~265 nm for the Fmoc group)

  • Analytical column (e.g., C18, 5 µm, 4.6 x 250 mm)

  • Volumetric flasks

Protocol:

  • Preparation of Saturated Solutions (in triplicate):

    • To a series of labeled vials, add an excess amount of N-Fmoc-O-propyl-D-serine (e.g., 20-50 mg). The key is to ensure solid material remains after equilibration.

    • Accurately pipette a fixed volume of the desired solvent (e.g., 1.0 mL) into each vial.

    • Securely cap the vials.

  • Equilibration (Trustworthiness Pillar):

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

    • Agitate the vials for a minimum of 24 hours. A longer period (48 hours) is recommended to ensure equilibrium is fully reached. This step is critical for accuracy; insufficient time will result in an underestimation of solubility.

  • Sample Processing:

    • After equilibration, visually confirm that excess solid remains in each vial.

    • Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

    • Carefully withdraw a known aliquot (e.g., 100 µL) of the clear supernatant without disturbing the solid pellet.

  • Quantitative Analysis (HPLC):

    • Calibration Curve: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile) at a known concentration. Perform serial dilutions to create a series of standards (e.g., 5-6 points) spanning the expected concentration range. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.

    • Sample Analysis: Dilute the extracted supernatant from step 3 into the HPLC mobile phase to bring its concentration within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system.

    • Suggested HPLC Conditions:

      • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (both containing 0.1% TFA).

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: 265 nm.

      • Column Temperature: 30°C.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample using the peak area and the linear regression equation from the calibration curve.

    • Account for the dilution factor to calculate the concentration in the original supernatant.

    • Convert the concentration to the desired units (e.g., mg/mL or Molarity).

    Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

Data Presentation and Safety

The results of the experimental protocol should be meticulously recorded.

Template for Reporting Experimental Solubility Data

Solvent Temperature (°C) Solubility (mg/mL) Solubility (M) Observations
DMF25Experimental ValueCalculated Valuee.g., Clear, colorless solution
NMP25Experimental ValueCalculated Valuee.g., Clear, colorless solution
DCM25Experimental ValueCalculated Valuee.g., Slight haze observed
ACN25Experimental ValueCalculated Value
Safety and Handling

While this specific compound is not classified as hazardous under OSHA regulations, it should be handled in accordance with good laboratory practices.[8][9]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood.[10]

  • Storage: Keep the container tightly closed in a dry, cool place.[10]

  • Disposal: Dispose of waste in accordance with federal, state, and local environmental control regulations.[10]

Conclusion

Understanding the solubility of N-Fmoc-O-propyl-D-serine is fundamental to its effective use in research and drug development. While direct published data is scarce, a combination of structural analysis and comparison with similar molecules provides a strong predictive framework. This guide establishes that the compound is likely highly soluble in polar aprotic solvents like DMF and NMP and poorly soluble in aqueous media. More importantly, the detailed, self-validating protocol provided herein empowers researchers to generate precise, reliable solubility data tailored to their specific experimental conditions, thereby mitigating risks in peptide synthesis and ensuring the integrity of their scientific outcomes.

References

  • AAPPTec. (n.d.). Safety Data Sheet for Fmoc-Ser-OPac. Retrieved from [Link]

  • Lohmann, S., et al. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. Semantic Scholar. Retrieved from [Link]

  • PubChem. (n.d.). N-Fmoc-O-(2-isopropoxyethyl)-L-serine. Retrieved from [Link]

  • University of Arizona. (n.d.). Qualitative Analysis of Amino Acids and Proteins. Retrieved from [Link]

  • Hirano, A., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. PMC. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Cheméo. (n.d.). Serine (CAS 56-45-1) - Chemical & Physical Properties. Retrieved from [Link]

  • University of Arizona. (n.d.). Serine - Amino Acids - The Biology Project. Retrieved from [Link]

  • Al Musaimi, O., et al. (2024). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. Retrieved from [Link]

  • Chhabra, M., et al. (2021). Racemic serine is less soluble than pure enantiomers due to stronger intermolecular hydrogen bonds. Semantic Scholar. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of D-Serine (CAS 312-84-5). Retrieved from [Link]

Sources

Exploratory

"N-Fmoc-O-propyl-D-serine" CAS number 2349477-13-8

An In-Depth Technical Guide to N-Fmoc-O-propyl-D-serine (CAS: 2349477-13-8) for Peptide Synthesis and Drug Discovery Introduction N-Fmoc-O-propyl-D-serine is a specialized amino acid derivative designed for use in chemic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-Fmoc-O-propyl-D-serine (CAS: 2349477-13-8) for Peptide Synthesis and Drug Discovery

Introduction

N-Fmoc-O-propyl-D-serine is a specialized amino acid derivative designed for use in chemical synthesis, particularly in the field of peptide chemistry. As a non-canonical building block, it offers unique structural features that are valuable for researchers and scientists in drug development and materials science. This guide provides a comprehensive technical overview of its properties, synthesis, and applications, with a focus on its role in Solid-Phase Peptide Synthesis (SPPS).

The molecule's structure is composed of three key functional components:

  • D-serine Core: The D-enantiomer configuration is of significant interest in drug design. Peptides incorporating D-amino acids often exhibit enhanced resistance to proteolytic degradation by endogenous enzymes, which typically target L-amino acids. This can substantially increase the in vivo half-life of peptide-based therapeutics.[1]

  • N-α-Fmoc Group (9-fluorenylmethoxycarbonyl): This is a base-labile protecting group for the alpha-amino function, which is the cornerstone of the most widely used SPPS strategy.[2][][4] Its stability under acidic conditions and mild removal with a base like piperidine allows for orthogonal protection schemes, which are essential for the synthesis of complex peptides.[][4]

  • O-propyl Group: The hydroxyl side chain of serine is protected by a propyl ether. This prevents undesirable side reactions during peptide synthesis. The choice of a propyl group over more common protecting groups like tert-butyl may influence the lipophilicity, solubility, and deprotection kinetics of the resulting peptide.

This guide will delve into the practical aspects of using N-Fmoc-O-propyl-D-serine, from its fundamental properties to its incorporation into complex peptide structures.

Physicochemical Properties and Specifications

The fundamental properties of N-Fmoc-O-propyl-D-serine are summarized below. This data is critical for calculating reaction stoichiometries, ensuring solubility, and establishing proper storage conditions to maintain the reagent's integrity.

PropertyValueReference
CAS Number 2349477-13-8[5]
IUPAC Name N-(((9H-fluoren-9-yl)methoxy)carbonyl)-O-propyl-D-serine[5]
Molecular Formula C₂₁H₂₃NO₅Derived from structure
Molecular Weight 369.42 g/mol [5]
Purity Typically ≥95%[5]
SMILES O=C(O)NC(OCC1C2=C(C3=C1C=CC=C3)C=CC=C2)=O[5]
Appearance White to off-white powderGeneral knowledge
Storage Store at 2-8°C, desiccated.[6][7]

Solubility: Like most Fmoc-protected amino acids, N-Fmoc-O-propyl-D-serine exhibits good solubility in common SPPS solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[] This ensures efficient dissolution for coupling reactions.

Synthesis and Characterization

Proposed Synthesis Pathway

The synthesis logically proceeds in two main stages: first, the selective protection of the serine hydroxyl group, followed by the protection of the alpha-amino group.

DSer D-Serine OPropylSer O-propyl-D-serine DSer->OPropylSer 1. 1-Iodopropane, NaH 2. THF (Solvent) (Williamson Ether Synthesis) FinalProduct N-Fmoc-O-propyl-D-serine (CAS: 2349477-13-8) OPropylSer->FinalProduct 1. Fmoc-OSu 2. NaHCO₃ (Base) 3. Dioxane/Water (Solvent)

Caption: Proposed two-step synthesis of N-Fmoc-O-propyl-D-serine.

Representative Experimental Protocol

Disclaimer: This protocol is a representative example based on standard procedures for amino acid modification.[8] Researchers should perform their own optimization and characterization.

Step 1: Synthesis of O-propyl-D-serine

  • Reaction Setup: Suspend D-serine (1 equivalent) in anhydrous Tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.

  • Deprotonation: Add Sodium Hydride (NaH, ~2.2 equivalents) portion-wise to the suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. The hydroxyl and carboxylic acid protons will be deprotonated.

  • Alkylation: Cool the reaction back to 0°C and add 1-Iodopropane (1.1 equivalents) dropwise. Allow the reaction to stir overnight, gradually warming to room temperature.

  • Workup: Carefully quench the reaction by adding water. Acidify the aqueous solution to pH ~6 with dilute HCl. The product, O-propyl-D-serine, can be isolated and purified, often by ion-exchange chromatography or crystallization.

Step 2: N-Fmoc Protection

  • Reaction Setup: Dissolve the O-propyl-D-serine (1 equivalent) from the previous step in a 10% aqueous sodium bicarbonate (NaHCO₃) solution mixed with dioxane.

  • Fmocylation: Add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu, ~1.05 equivalents) in dioxane dropwise to the amino acid solution.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Workup and Purification: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2-3 with cold 1M HCl, which will precipitate the product. The crude product can then be filtered, washed with cold water, and purified by recrystallization or flash column chromatography to yield N-Fmoc-O-propyl-D-serine.

Analytical Characterization

To confirm the identity and purity of the synthesized product, a standard battery of analytical techniques should be employed.

TechniqueExpected Results
¹H NMR Protons corresponding to the propyl group (triplet, sextet, triplet), serine backbone (α-H, β-CH₂), and the characteristic aromatic and aliphatic protons of the Fmoc group should be present with correct integration.
¹³C NMR Resonances for the carbonyls (carboxyl and carbamate), aromatic carbons of the Fmoc group, and aliphatic carbons of the serine backbone and propyl group should be observed.
Mass Spectrometry (ESI-MS) The expected molecular ion peak [M+H]⁺ at m/z 370.4 or [M+Na]⁺ at m/z 392.4 should be observed.
HPLC A single major peak should be observed, with purity typically >95% for use in SPPS.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of N-Fmoc-O-propyl-D-serine is as a building block in Fmoc-based SPPS.[9] This methodology allows for the automated and efficient construction of custom peptides on a solid resin support.[9]

The SPPS Cycle for Incorporation

The incorporation of N-Fmoc-O-propyl-D-serine into a growing peptide chain follows the standard Fmoc-SPPS cycle. The process is iterative, with each cycle adding one amino acid residue.

cluster_0 SPPS Cycle Deprotection 1. Deprotection Resin-Peptide-NH-Fmoc -> 20% Piperidine in DMF -> Resin-Peptide-NH₂ Activation 2. Activation Fmoc-O-propyl-D-serine + HBTU/DIPEA in DMF -> Activated Ester Deprotection->Activation Kaiser Test: Positive (Blue) Coupling 3. Coupling Resin-Peptide-NH₂ + Activated Ester -> Resin-Peptide-CO-NH-Peptide Activation->Coupling Wash 4. Wash (DMF, DCM) Coupling->Wash Kaiser Test: Negative (Clear) Wash->Deprotection Ready for next cycle

Caption: The four key steps of an Fmoc-SPPS cycle for incorporating an amino acid.

Detailed Protocol: Coupling Step
  • Resin Preparation: The peptide-resin from the previous cycle, bearing a free N-terminal amine, is washed thoroughly with DMF. A positive Kaiser test confirms the presence of the free amine.

  • Activation Solution: In a separate vessel, dissolve N-Fmoc-O-propyl-D-serine (3-5 equivalents relative to resin loading) and an activating agent such as HBTU (0.98 equivalents relative to the amino acid) in DMF.

  • Initiate Activation: Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA, 2 equivalents relative to the amino acid), to the activation solution. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: After the coupling period, take a small sample of the resin and perform a Kaiser test. A negative result (beads remain colorless) indicates a complete reaction. If the test is positive, the coupling step can be repeated.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the peptide-resin extensively with DMF and Dichloromethane (DCM) to remove excess reagents and byproducts, preparing it for the next deprotection cycle.

Final Cleavage and Deprotection

After the full peptide sequence has been assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed. The O-propyl ether is an acid-labile group, similar to the widely used tert-butyl group.[2][4] Therefore, it is compatible with standard TFA-based cleavage cocktails.

A common cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5) , where TFA is the cleavage agent, and triisopropylsilane (TIS) and water act as scavengers to prevent side reactions. The peptide-resin is treated with this cocktail for 2-4 hours, which simultaneously cleaves the peptide from the resin and removes the O-propyl group along with other acid-labile side-chain protecting groups.

Potential Applications in Research and Drug Development

The inclusion of N-Fmoc-O-propyl-D-serine can impart desirable properties to synthetic peptides for various applications:

  • Enhanced Metabolic Stability: As previously noted, the D-configuration provides resistance to enzymatic degradation, a critical attribute for developing peptide-based drugs with a longer duration of action.[1]

  • Neuroscience Research: D-serine is a potent co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission.[10][11] Peptides incorporating an O-propyl-D-serine residue could be used as pharmacological tools to study NMDA receptor function or as potential therapeutic leads for conditions like schizophrenia, where NMDA receptor hypofunction is implicated.[11]

  • Conformational Control: The O-propyl group is bulkier and more lipophilic than a free hydroxyl group. Its presence can introduce steric constraints and hydrophobic interactions that influence the peptide's secondary structure and folding, potentially leading to enhanced target binding affinity and specificity.

  • Biomaterials: The unique properties conferred by this unnatural amino acid can be exploited in protein engineering and the design of novel biomaterials with tailored structural or functional characteristics.[6]

Conclusion

N-Fmoc-O-propyl-D-serine is a valuable, albeit specialized, reagent for advanced peptide synthesis. Its unique combination of a D-amino acid core, a base-labile Fmoc protecting group, and an acid-labile O-propyl side-chain protector makes it an excellent building block for creating novel peptides with enhanced stability and unique physicochemical properties. For researchers in drug discovery and biotechnology, this compound provides a strategic tool to overcome some of the inherent limitations of natural peptides, paving the way for the development of next-generation therapeutics and biomaterials.

References

  • Organic Chemistry Portal. (2000). Synthesis of N-Fmoc-Protected Amino Acid Esters and Peptides. Available from: [Link]

  • ResearchGate. An improved synthesis of Fmoc-N-methyl serine and threonine. Available from: [Link]

  • Pure Synth. N-Fmoc-O-Tert-Butyl-D-Serine 98%. Available from: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Amino Acids, 36(4), 549–560. Available from: [Link]

  • Pharmaffiliates. Fmoc-D-Ser-OH. Available from: [Link]

  • PubChem. N-Fmoc-O-(2-isopropoxyethyl)-L-serine. Available from: [Link]

  • Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Available from: [Link]

  • Google Patents. (2020). US20200277327A1 - Method for synthesizing peptide containing n-substituted amino acid.
  • AdooQ Bioscience. N-Fmoc-N,O-dimethyl-L-serine. Available from: [Link]

  • Balu, D. T. (2019). D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? Frontiers in Psychiatry, 10, 127. Available from: [Link]

Sources

Foundational

"N-Fmoc-O-propyl-D-serine" mechanism of action in peptide synthesis

[1][2][3] Executive Summary N-Fmoc-O-propyl-D-serine (Fmoc-D-Ser(Pr)-OH) represents a specialized building block in Solid Phase Peptide Synthesis (SPPS).[1][2][3] Unlike standard serine derivatives where the hydroxyl gro...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

N-Fmoc-O-propyl-D-serine (Fmoc-D-Ser(Pr)-OH) represents a specialized building block in Solid Phase Peptide Synthesis (SPPS).[1][2][3] Unlike standard serine derivatives where the hydroxyl group is protected with an acid-labile tert-butyl (tBu) group to be removed during cleavage, the O-propyl moiety is a stable, permanent ether modification.[1][2][3]

This guide details the mechanistic function of this residue: it is utilized not for temporary protection, but to introduce lipophilicity , proteolytic stability , and conformational bias (via the D-enantiomer) into therapeutic peptides.[1][2][3] It is particularly valuable in the development of peptidomimetics, such as opioid receptor agonists and antimicrobial peptides, where blood-brain barrier (BBB) penetration and metabolic half-life are critical.[1][2][3]

Part 1: Chemical Mechanism & Properties[1][2][3][4]

Structural Architecture

The molecule consists of three distinct functional zones, each dictating a specific role in the synthesis workflow:

  • N-α-Fmoc Group: The temporary protecting group for the

    
    -amine.[1][2][3] It is base-labile, removed by piperidine to allow chain elongation.[1][2][3]
    
  • 
    -Carboxyl Group:  The site of activation.[1][2][3] It reacts with coupling reagents (e.g., HATU, DIC) to form the amide bond with the preceding residue.[1][2][3]
    
  • O-Propyl Side Chain (The Core): A saturated alkyl ether (

    
    ).[1][2][3] Crucially, this ether linkage is stable to high concentrations of Trifluoroacetic Acid (TFA) .[1][2][3] Unlike the tert-butyl ether in Fmoc-Ser(tBu)-OH, which generates a free hydroxyl upon cleavage, the propyl group remains intact on the final peptide.[1][2][3]
    
Physicochemical Data
PropertySpecification
CAS Number 2349477-13-8
Formula

Molecular Weight 369.41 g/mol
Side Chain Type Non-polar, aliphatic ether
Cleavage Stability Stable in 95% TFA (Permanent modification)
Solubility Soluble in DMF, NMP, DCM

Part 2: Mechanism of Action in Synthesis[1][2][3]

The Stability Paradox

In standard SPPS, the side-chain protecting group is designed to be "orthogonal" to the Fmoc group but labile to the final cleavage cocktail.[1][2][3] Fmoc-D-Ser(Pr)-OH breaks this paradigm.[1][2][3]

  • Mechanism: The propyl ether lacks the stability of a carbocation intermediate required for acid-catalyzed cleavage (unlike the tert-butyl cation).[1][2][3] Therefore, during the final TFA treatment, the ether bond does not hydrolyze.[1][2][3]

  • Result: The final isolated peptide contains an unnatural amino acid residue: O-propyl-D-serine .[1][2][3]

Pharmacological Mechanism (SAR)

Incorporating this residue alters the peptide's Structure-Activity Relationship (SAR) through three mechanisms:[1][2][3]

  • Hydrophobic Interaction: The propyl chain extends into hydrophobic pockets of receptors (e.g., GPCRs), potentially increasing binding affinity (

    
    ) compared to native serine.[1][2][3]
    
  • Proteolytic Resistance: The D-configuration prevents recognition by endogenous L-specific proteases, while the O-alkylation sterically hinders hydrolases.[1][2][3]

  • Membrane Permeability: The removal of the polar H-bond donor (-OH) and addition of a lipophilic propyl chain increases the

    
    , facilitating membrane crossing.[1][2][3]
    

Part 3: Experimental Protocol

Materials & Preparation
  • Reagent: Fmoc-D-Ser(Pr)-OH (0.2 M in DMF).

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][2][3]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1][2][3]

  • Resin: Rink Amide or Wang Resin (depending on C-terminal requirement).[1][2][3]

Step-by-Step Coupling Cycle

This protocol assumes a standard 0.1 mmol scale automated or manual synthesis.[1][2][3]

  • Fmoc Deprotection (Previous Cycle):

    • Treat resin with 20% Piperidine in DMF (

      
       min).[1][2][3]
      
    • Wash with DMF (

      
       min).[1][2][3]
      
  • Activation (In Situ):

    • Dissolve 5 equivalents (eq) of Fmoc-D-Ser(Pr)-OH in DMF.[1][2][3]

    • Add 4.9 eq of HATU.[1][2][3]

    • Add 10 eq of DIPEA immediately prior to addition to resin.[1][2][3]

    • Note: Pre-activation should not exceed 2 minutes to avoid racemization of the D-center.

  • Coupling:

    • Add activated solution to the resin.[1][2][3]

    • Agitate at Room Temperature for 45–60 minutes.

    • Validation: Perform a Kaiser Test (ninhydrin).[1][2][3] If blue (positive), re-couple using DIC/Oxyma to minimize racemization risk.[1][2][3]

  • Final Cleavage (Critical Step):

    • Cocktail: TFA / TIS /

      
       (95:2.5:2.5).[1][2][3]
      
    • Time: 2–3 hours.

    • Observation: The O-propyl group will NOT be removed.[1][2][3] The peptide mass will reflect the addition of the propyl group (+42 Da relative to Ser).[1][2][3]

Part 4: Visualization of Pathways[1][2][3]

Chemical Reactivity & Stability Logic

This diagram illustrates the divergent pathways of standard Ser(tBu) versus the permanent modification of Ser(Pr).[1][2][3]

ChemicalStability Start Fmoc-D-Ser(Pr)-OH (Resin Bound) TFA TFA Cleavage (95% Acid) Start->TFA Step: Global Deprotection OutcomeStd Free Serine (-OH) (tBu Removed) TFA->OutcomeStd Acid Labile (tBu Cation) OutcomePr O-Propyl-D-Serine (Ether Intact) TFA->OutcomePr Ether Stability (No Carbocation Formation) Standard Standard Ser(tBu) (Comparison) Standard->TFA Peptide Final Lipophilic Peptide OutcomePr->Peptide Integration

Figure 1: Mechanistic divergence during TFA cleavage.[1][2][3] The O-propyl ether survives acidic conditions that remove standard side-chain protection.[1][2][3]

SPPS Workflow Integration

The following flow details the specific insertion point and handling of the residue within the synthesis cycle.

SPPS_Workflow Resin Fmoc-Peptide-Resin Deprotect 1. Fmoc Removal (20% Piperidine) Resin->Deprotect Wash1 DMF Wash Deprotect->Wash1 Couple 3. Coupling Reaction (45 min, RT) Wash1->Couple Activate 2. Activation Fmoc-D-Ser(Pr)-OH + HATU + DIPEA Activate->Couple Add immediately Check Kaiser Test Couple->Check NextCycle Proceed to Next AA Check->NextCycle Negative (Colorless) Recouple Re-Couple (DIC/Oxyma) Check->Recouple Positive (Blue) Recouple->Check

Figure 2: SPPS Cycle for Fmoc-D-Ser(Pr)-OH.[1][2][3] Note the critical check point to prevent deletion sequences.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance from the propyl group or resin aggregation.[1][2][3]Switch to DIC/Oxyma Pure at

(microwave) for 10 mins.
Racemization Over-activation of the D-amino acid.[1][2][3]Use collidine instead of DIPEA as the base; avoid pre-activation times >2 mins.
Low Solubility Hydrophobic nature of the propyl chain.[1][2][3]Dissolve in NMP (N-Methyl-2-pyrrolidone) instead of DMF for better solvation.
Mass Spec Anomaly Confusion with Ser(tBu) or Ser.Verify mass shift: Target Mass = Base Peptide + 42.05 Da (Propyl vs H).[1][2][3]

References

  • Cusabio . (n.d.).[1][2][3] Fmoc-D-Ser(nPr)-OH Product Data. Retrieved from [Link]

  • Balboni, G., et al. (2014).[1][2][3] One-Pot Isomerization–Cross Metathesis–Reduction (ICMR) Synthesis of Lipophilic Tetrapeptides. ACS Combinatorial Science.[1][2][3] Retrieved from [Link]

  • Fournier, A., et al. (2023).[1][2][3] Signaling Modulation via Minimal C-Terminal Modifications of Apelin-13. Journal of Medicinal Chemistry. Retrieved from [Link][1][2][3]

Sources

Exploratory

A Senior Application Scientist's Guide to N-Fmoc-O-propyl-D-serine in Novel Biomolecule Development

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a cornerstone of modern drug discovery, offering a p...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful toolset to enhance therapeutic properties.[][2] This guide provides an in-depth technical overview of N-Fmoc-O-propyl-D-serine, a specialized building block designed to confer specific, advantageous characteristics to novel biomolecules. We will explore the underlying chemical principles of this UAA, its seamless integration into established Solid-Phase Peptide Synthesis (SPPS) workflows, and the profound impact of O-propylation and D-configuration on peptide stability, conformation, and biological function. This document serves as both a theoretical and practical resource, complete with detailed protocols, workflow visualizations, and field-proven insights to empower researchers in the rational design of next-generation peptide therapeutics.

The Imperative for Unnatural Amino Acids: Moving Beyond Nature's Canon

Nature's 20 canonical amino acids provide the fundamental blueprint for life, yet they also present inherent limitations for therapeutic development, such as susceptibility to enzymatic degradation and restricted conformational diversity. Unnatural amino acids (UAAs) have emerged as indispensable tools to overcome these challenges.[2] By introducing modifications to the side chain, backbone, or stereochemistry, UAAs can modulate critical physicochemical properties including stability, membrane permeability, bioavailability, and target selectivity.[2] This strategic modification allows for the fine-tuning of peptide drug candidates, transforming them into more robust and effective agents.[][3] N-Fmoc-O-propyl-D-serine is a prime example of a rationally designed UAA that addresses several of these challenges simultaneously.

Unpacking N-Fmoc-O-propyl-D-serine: A Multifunctional Building Block

N-Fmoc-O-propyl-D-serine is a derivative of the amino acid serine, chemically prepared for use in Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS).[4][][6] Its structure is defined by three key features, each conferring a distinct advantage.

  • The N-α-Fmoc Group: This is the temporary protecting group on the alpha-amino function. Its key feature is its stability to acidic conditions and lability to basic conditions (typically piperidine), which forms the basis of its orthogonal protection scheme in modern peptide synthesis.[4][7] This allows for the selective deprotection of the N-terminus for subsequent amino acid coupling without disturbing acid-labile side-chain protecting groups.[6]

  • The O-propyl Side Chain: The hydroxyl group of serine is a reactive site that can lead to undesirable side reactions during synthesis or post-synthesis, such as phosphorylation or peptide bond cleavage.[8][9] Capping this hydroxyl with a stable propyl ether group has two primary benefits:

    • Elimination of Side Reactions: It prevents unwanted modifications and abolishes a known mechanism for peptide backbone truncation adjacent to the serine residue.[8]

    • Modulation of Physicochemical Properties: The propyl group increases the local lipophilicity of the peptide, which can influence folding, membrane permeability, and protein-protein interactions. It also removes a hydrogen bond donor, which can be critical for stabilizing specific secondary structures.

  • The D-Stereochemistry: Peptides composed of natural L-amino acids are readily degraded by proteases in the body. The incorporation of a D-amino acid at a specific position can render the adjacent peptide bond resistant to enzymatic cleavage, significantly increasing the in-vivo half-life and bioavailability of the peptide therapeutic.[10]

Chemical and Physical Properties
PropertyValueSource
IUPAC Name N-(((9H-fluoren-9-yl)methoxy)carbonyl)-O-propyl-D-serine[11]
CAS Number 2349477-13-8[11]
Molecular Formula C21H23NO5Derived from IUPAC Name
Molecular Weight 369.42 g/mol [11]
Purity Typically ≥95%[11]
Appearance White to off-white powderGeneral knowledge

Workflow: Incorporation via Fmoc Solid-Phase Peptide Synthesis (SPPS)

The integration of N-Fmoc-O-propyl-D-serine into a growing peptide chain follows the standard, cyclical process of Fmoc-SPPS.[4][12] This method involves the stepwise addition of protected amino acids to a peptide chain that is covalently attached to an insoluble resin support.[12]

Conceptual SPPS Workflow Diagram

The following diagram illustrates the core iterative cycle of Fmoc-SPPS, applicable for the incorporation of N-Fmoc-O-propyl-D-serine.

spss_workflow Start Start: Resin with Free Amine Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Step 2: Washing (DMF, DCM) Deprotection->Wash1 Coupling Step 3: Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMF) Wash1->Coupling Wash2 Step 4: Washing (DMF, DCM) Coupling->Wash2 Kaiser Monitor Completion (Kaiser Test) Wash2->Kaiser Kaiser->Deprotection Repeat for next amino acid End End: Elongated Peptide Kaiser->End Final AA Coupled

Caption: Iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Detailed Laboratory Protocol for Manual Synthesis

This protocol describes the incorporation of N-Fmoc-O-propyl-D-serine into a peptide sequence on a Rink Amide resin, which yields a C-terminal amide upon final cleavage.[13]

Materials:

  • Rink Amide Resin (e.g., 0.5 mmol/g loading)

  • N-Fmoc-O-propyl-D-serine and other required Fmoc-protected amino acids

  • Solvents: Peptide synthesis grade N,N-Dimethylformamide (DMF) and Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) piperidine in DMF.[13]

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Activation Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing Solutions: DMF, DCM

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Precipitation Solvent: Cold diethyl ether

Procedure:

  • Resin Preparation & Swelling:

    • Place the desired amount of resin (e.g., 100 mg, 0.05 mmol) into a fritted reaction vessel.

    • Add DMF (5-10 mL per gram of resin) and gently agitate for 30 minutes to swell the resin beads.[14]

    • Drain the DMF.

  • Initial Fmoc Deprotection (if starting with Fmoc-protected resin):

    • Add the deprotection solution (2 mL) to the resin. Agitate for 3 minutes and drain.

    • Add a fresh aliquot of deprotection solution (2 mL). Agitate for 10-15 minutes.[13] Drain the solution.

    • Rationale: The first short treatment removes the piperidine-dibenzofulvene adduct, while the second ensures complete deprotection.

  • Washing:

    • Wash the resin thoroughly by adding the specified solvent (2 mL), agitating for 30-60 seconds, and draining.

    • Perform washes in the following sequence: DMF (x3), DCM (x3), DMF (x3).

    • Rationale: Thorough washing is critical to remove residual piperidine and byproducts, which would interfere with the subsequent coupling step.[4]

  • Coupling of N-Fmoc-O-propyl-D-serine:

    • In a separate vial, dissolve N-Fmoc-O-propyl-D-serine (4 equivalents, 0.2 mmol, 73.9 mg) and HBTU (3.9 equivalents, 0.195 mmol, 73.9 mg) in DMF (1.5 mL).

    • Add DIPEA (8 equivalents, 0.4 mmol, 70 µL) to the activation mixture. Agitate for 1-2 minutes.

    • Rationale: HBTU is an efficient coupling reagent that forms a highly reactive HOBt ester. DIPEA acts as a non-nucleophilic base to activate the reaction and neutralize the protonated amine on the resin.

    • Add the activated amino acid solution to the resin in the reaction vessel.

    • Agitate at room temperature for 1-2 hours.

  • Monitoring Coupling Completion:

    • Take a few beads of resin, wash them with DCM, and perform a qualitative Kaiser (ninhydrin) test.

    • A blue bead color indicates the presence of free primary amines (incomplete coupling). A yellow/colorless bead indicates successful coupling.

    • If the test is positive, continue coupling for another hour or consider a double coupling.

    • Rationale: The Kaiser test is a self-validating step to ensure the reaction has gone to completion before proceeding, which is crucial for the purity of the final product.[15]

  • Washing:

    • Once coupling is complete, drain the reaction solution and wash the resin as described in Step 3.

  • Chain Elongation:

    • To add the next amino acid, repeat the cycle from Step 2 (Fmoc Deprotection) onwards.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the peptide-resin with DCM (x3) and dry it under a stream of nitrogen.

    • Add the cleavage cocktail (2 mL) to the dried resin.

    • Agitate at room temperature for 2-3 hours.[13]

    • Rationale: The strong acid TFA cleaves the peptide from the resin and simultaneously removes any acid-labile side-chain protecting groups. TIS and water act as scavengers to prevent side reactions with sensitive residues.

    • Filter the resin and collect the filtrate into a centrifuge tube containing 10-fold excess of cold diethyl ether.

    • A white precipitate (the crude peptide) should form. Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.

    • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Strategic Impact on Biomolecule Design and Function

The decision to incorporate N-Fmoc-O-propyl-D-serine is a strategic design choice aimed at engineering a superior biomolecule.

Biomolecule Development Pathway

The development of a novel biomolecule using this UAA follows a logical progression from concept to validation.

dev_pathway Design 1. In-Silico Design - Identify protease cleavage sites - Model impact of D-Ser(Pr) Synthesis 2. Peptide Synthesis (Fmoc-SPPS Protocol) Design->Synthesis Purification 3. Cleavage & Purification (RP-HPLC) Synthesis->Purification Characterization 4. Biophysical Characterization - Mass Spectrometry (Identity) - CD Spectroscopy (Structure) Purification->Characterization Assay 5. Biological Validation - Proteolytic Stability Assay - In-vitro Activity Assay Characterization->Assay

Caption: Development and validation pathway for a novel biomolecule.

Expected Performance Enhancements
ParameterStandard L-Serine PeptideO-propyl-D-serine Modified PeptideRationale
Proteolytic Stability Low (susceptible to proteases)High The D-amino acid configuration sterically hinders recognition and cleavage by proteases.[10]
Backbone Stability Moderate (risk of truncation at Ser)High Methylation of the serine hydroxyl group has been shown to abolish peptide truncation; propylation provides similar or greater protection.[8]
Hydrogen Bonding Side chain can act as H-bond donor/acceptorAltered (H-bond donor removed)The O-propyl group eliminates the hydroxyl proton, preventing it from acting as a hydrogen bond donor. This can enforce specific secondary structures.
Lipophilicity LowerHigher The addition of the propyl group increases the nonpolar character of the side chain, potentially improving membrane association or permeability.
Structural Rigidity FlexiblePotentially Increased The combination of a D-amino acid and a bulkier side chain can introduce a "kink" or conformational constraint, reducing flexibility and locking the peptide into a more bioactive conformation.

Conclusion and Future Outlook

N-Fmoc-O-propyl-D-serine is far more than a simple protected amino acid; it is a sophisticated chemical tool for addressing fundamental challenges in peptide drug development. By simultaneously conferring resistance to proteolysis, preventing backbone degradation, and modulating the physicochemical properties of a peptide, it enables the creation of more stable and potent biomolecules. As the demand for advanced peptide therapeutics continues to grow, the rational application of UAAs like N-Fmoc-O-propyl-D-serine will be a critical driver of innovation, paving the way for novel treatments with significantly improved pharmacological profiles.

References

  • Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved March 3, 2026.
  • Hurevich, M. (n.d.). Accelerated solid-phase synthesis of post-translationally modified peptides.
  • Bio-protocol. (2025, October 5). Peptide Synthesis. Retrieved March 3, 2026, from [Link].

  • van Hest, J. C. M., et al. (2006, September 4). Solid-phase synthesis of C-terminally modified peptides. Radboud Repository. Retrieved March 3, 2026.
  • Creative Peptides. (2013, July 18). Solid phase peptide synthesis. Retrieved March 3, 2026.
  • Organic Synthesis, Inc. (n.d.). Synthesis of N-Fmoc-Protected Amino Acid Esters and Peptides. Retrieved March 3, 2026.
  • ResearchGate. (n.d.). An improved synthesis of Fmoc-N-methyl serine and threonine. Retrieved March 3, 2026.
  • Coin, I., et al. (n.d.). Advances in Fmoc solid-phase peptide synthesis. National Institutes of Health. Retrieved March 3, 2026.
  • Semantic Scholar. (n.d.). Advances in Fmoc solid-phase peptide synthesis. Retrieved March 3, 2026.
  • Creative Proteomics. (n.d.).
  • Cusabio. (n.d.). N-Fmoc-N,O-dimethyl-L-serine. Retrieved March 3, 2026, from [Link].

  • Truscott, R. J. W., et al. (2013, December 5). Separate mechanisms for age-related truncation and racemisation of peptide-bound serine.
  • Pharmaffiliates. (n.d.). Fmoc-D-Ser-OH. Retrieved March 3, 2026, from [Link].

  • Google Patents. (n.d.). US20200277327A1 - Method for synthesizing peptide containing n-substituted amino acid. Retrieved March 3, 2026.
  • Frontiers. (n.d.). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Retrieved March 3, 2026.
  • ResearchGate. (2022, December). New amino acid propyl ester ibuprofenates from synthesis to use in drug delivery systems. Retrieved March 3, 2026.
  • National Institutes of Health. (2025, November 28). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Retrieved March 3, 2026.
  • National Institutes of Health. (n.d.).
  • PubMed. (2013, March 15). Protein lysine-Nζ alkylation and O-phosphorylation mediated by DTT-generated reactive oxygen species. Retrieved March 3, 2026.
  • Le Du, E., et al. (2021, January 7). Small peptide diversification through photoredox-catalyzed oxidative C-terminal modification. Royal Society of Chemistry. Retrieved March 3, 2026.
  • Aapptec Peptides. (n.d.). Fmoc-D-Ser-OH. Retrieved March 3, 2026, from [Link].

  • Aapptec Peptides. (n.d.). Fmoc-D-Amino Acids. Retrieved March 3, 2026, from [Link].

Sources

Protocols & Analytical Methods

Method

The Strategic Application of N-Fmoc-O-propyl-D-serine in Solid-Phase Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Challenges of Serine Incorporation in SPPS The incorporation of serine residues into synthetic peptides is a cornerstone of pep...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Serine Incorporation in SPPS

The incorporation of serine residues into synthetic peptides is a cornerstone of peptide chemistry, pivotal for creating molecules that mimic natural proteins, act as therapeutic agents, or serve as tools for biological discovery. However, the hydroxyl side chain of serine presents a significant synthetic challenge in Fmoc-based solid-phase peptide synthesis (SPPS). If left unprotected, this nucleophilic group can undergo undesirable side reactions, such as acylation during coupling steps, leading to branched peptide impurities. Furthermore, under the basic conditions used for Fmoc deprotection, O-acylated serine can be susceptible to β-elimination.

To circumvent these issues, the hydroxyl group is temporarily masked with a protecting group. While the tert-butyl (tBu) group is the most common choice, the exploration of alternative protecting groups is driven by the need for fine-tuned lability and the mitigation of specific side reactions in complex sequences. This guide provides an in-depth examination of N-Fmoc-O-propyl-D-serine , a less conventional but potentially advantageous building block for SPPS. We will delve into the rationale for its use, its chemical properties, and detailed protocols for its application, offering researchers a comprehensive resource for leveraging this unique reagent.

Properties and Rationale for O-Propyl Protection

N-Fmoc-O-propyl-D-serine is a derivative of the non-natural D-serine, where the side-chain hydroxyl group is protected as a propyl ether. The choice of an O-propyl group offers a distinct set of characteristics within the orthogonal Fmoc/acid-labile protection strategy.

PropertyDescriptionImplication in SPPS
Chemical Structure N-α-Fmoc, O-propyl etherCompatible with standard Fmoc-SPPS workflows. The D-configuration is useful for creating peptides with increased proteolytic stability.
Stability The propyl ether linkage is stable to the basic conditions (e.g., 20% piperidine in DMF) used for Fmoc deprotection.Prevents unwanted side-chain acylation and minimizes the risk of base-catalyzed β-elimination during the iterative cycles of peptide elongation.
Lability The O-propyl group is cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA)-based cocktails.Allows for the removal of the side-chain protection simultaneously with the cleavage of the peptide from the resin and the deprotection of other acid-labile groups.
Potential Advantages The propyl group is less sterically bulky than the tert-butyl group.This may potentially influence peptide aggregation properties and solvation during synthesis, although this is sequence-dependent.

The primary rationale for using an O-alkyl protecting group like propyl is its robustness during the synthesis cycles. Unlike ester-based protecting groups, ethers are not susceptible to cleavage by the secondary amines used for Fmoc removal. The choice of a simple propyl group over the more common tert-butyl group may be strategic in specific contexts, potentially offering a different cleavage kinetic profile.

Experimental Protocols

The successful incorporation of N-Fmoc-O-propyl-D-serine into a peptide sequence relies on the careful execution of standard SPPS protocols. The following sections provide detailed, step-by-step methodologies.

Resin Preparation and Swelling

The initial step in SPPS is the preparation of the solid support. The choice of resin depends on the desired C-terminal functionality (e.g., amide or carboxylic acid).

  • Resin Selection : Choose an appropriate resin for your synthesis (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal acid).

  • Weighing : Accurately weigh the desired amount of resin into a reaction vessel.

  • Swelling : Add N,N-dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin). Allow the resin to swell for at least 30 minutes with gentle agitation to ensure all reactive sites are accessible.

  • Solvent Removal : Drain the DMF from the reaction vessel.

Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.

  • Reagent Preparation : Prepare a solution of 20% (v/v) piperidine in DMF.

  • First Deprotection : Add the deprotection solution to the resin and agitate for 3-5 minutes.

  • Solvent Removal : Drain the deprotection solution.

  • Second Deprotection : Add a fresh portion of the deprotection solution and agitate for 15-20 minutes.

  • Washing : Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the cleaved Fmoc-adduct.

Fmoc_Deprotection_Workflow Resin Fmoc-Peptide-Resin Add_Piperidine Add 20% Piperidine/DMF Resin->Add_Piperidine Deprotection Fmoc Cleavage (β-elimination) Add_Piperidine->Deprotection Wash Wash with DMF Deprotection->Wash Deprotected_Resin H₂N-Peptide-Resin Wash->Deprotected_Resin

Fmoc Deprotection Workflow
Coupling of N-Fmoc-O-propyl-D-serine

This is the core step where the protected amino acid is added to the growing peptide chain.

  • Activation Cocktail Preparation : In a separate vial, dissolve N-Fmoc-O-propyl-D-serine (3-5 equivalents relative to the resin loading), a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid), and an activation base like N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the resin loading) in a minimal amount of DMF.

  • Pre-activation : Allow the activation cocktail to stand for 1-2 minutes.

  • Coupling Reaction : Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring : Perform a Kaiser test (ninhydrin test) to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Washing : Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (2-3 times) to prepare for the next deprotection cycle.

Coupling_Workflow Start Deprotected Peptide-Resin Activate_AA Activate Fmoc-D-Ser(Pr)-OH (HBTU/DIPEA in DMF) Couple Add Activated Amino Acid to Resin Activate_AA->Couple Monitor Monitor with Kaiser Test Couple->Monitor Monitor->Couple Positive Result (Recouple) Wash Wash with DMF/DCM Monitor->Wash Negative Result Next_Cycle Proceed to Next Cycle Wash->Next_Cycle

Application

Fmoc deprotection of "N-Fmoc-O-propyl-D-serine" with piperidine

An Application Note and Protocol for the Solution-Phase Fmoc Deprotection of N-Fmoc-O-propyl-D-serine with Piperidine Abstract The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide chemistry, pri...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Solution-Phase Fmoc Deprotection of N-Fmoc-O-propyl-D-serine with Piperidine

Abstract

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide chemistry, prized for its robust nature and selective lability under basic conditions. This application note provides a detailed, scientifically-grounded protocol for the efficient removal of the Fmoc protecting group from N-Fmoc-O-propyl-D-serine in a solution-phase context using piperidine. We delve into the underlying chemical mechanism, offer a step-by-step experimental guide from reaction setup to product isolation, and provide troubleshooting advice. This guide is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding and a reliable methodology for this specific transformation, which is a common step in the synthesis of modified amino acids and peptide building blocks.

Chemical Principles and Mechanism of Fmoc Deprotection

The utility of the Fmoc group is anchored in its cleavage via a base-catalyzed β-elimination (E1cB) mechanism.[1][2] The process is initiated by the abstraction of the relatively acidic proton on the C9 carbon of the fluorenyl ring system by a base, typically a secondary amine like piperidine.[3][4][5]

The key steps are as follows:

  • Proton Abstraction: Piperidine acts as a base to remove the acidic proton from the fluorenyl group, forming a resonance-stabilized carbanion (fluorenyl anion).[6][7]

  • β-Elimination: This intermediate carbanion is unstable and rapidly undergoes elimination, breaking the C-O bond of the carbamate. This releases the highly reactive electrophile, dibenzofulvene (DBF), and the unstable carbamic acid derivative of the amino acid.[1][5]

  • Decarboxylation: The carbamic acid spontaneously decarboxylates to yield the free amine of the O-propyl-D-serine.

  • DBF Scavenging: A second molecule of piperidine acts as a nucleophile, attacking the electrophilic DBF to form a stable, UV-active adduct.[1][6] This scavenging step is critical as it prevents the highly reactive DBF from causing side reactions, such as alkylating the newly liberated amine.[1]

The O-propyl ether on the serine side chain is chemically stable under these basic conditions and will remain intact throughout the procedure.[8]

Fmoc Deprotection Mechanism Mechanism of Piperidine-Mediated Fmoc Deprotection cluster_0 Step 1: Proton Abstraction cluster_1 Step 2 & 3: Elimination & Decarboxylation cluster_2 Step 4: DBF Scavenging FmocAA N-Fmoc-O-propyl-D-serine Carbanion Fluorenyl Anion Intermediate FmocAA->Carbanion + H-Piperidine⁺ FmocAA->Carbanion Piperidine1 Piperidine (Base) DBF Dibenzofulvene (DBF) Carbanion->DBF E1cB Elimination Carbanion->DBF FreeAmine Free Amine (O-propyl-D-serine) Carbanion->FreeAmine - CO₂ Adduct DBF-Piperidine Adduct DBF->Adduct DBF->Adduct Piperidine2 Piperidine (Nucleophile)

Caption: Mechanism of Piperidine-Mediated Fmoc Deprotection.

Materials and Reagents

  • Substrate: N-Fmoc-O-propyl-D-serine

  • Deprotection Reagent: Piperidine (Reagent grade or higher)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade (amine-free)

  • Precipitation Solvent: Diethyl ether (anhydrous, cold)

  • Analytical Solvents: HPLC-grade acetonitrile, water, and trifluoroacetic acid (TFA)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Inert gas supply (Nitrogen or Argon)

    • Rotary evaporator

    • Centrifuge and centrifuge tubes (if needed for isolation)

    • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

    • HPLC system for reaction monitoring and purity analysis

    • Standard laboratory glassware

Detailed Experimental Protocol

This protocol is designed for a solution-phase deprotection. All steps should be performed in a well-ventilated fume hood.

Reagent Preparation

Deprotection Solution (20% v/v Piperidine in DMF): Prepare this solution fresh before each use. For 10 mL of solution, carefully add 2.0 mL of piperidine to 8.0 mL of peptide-grade DMF in a graduated cylinder or volumetric flask. Mix thoroughly.

Reaction Setup and Execution
  • Dissolution: Weigh the N-Fmoc-O-propyl-D-serine and transfer it to a clean, dry round-bottom flask. Add DMF to dissolve the substrate completely. A typical concentration is 0.1–0.2 M.

  • Inert Atmosphere: Flush the flask with an inert gas (Nitrogen or Argon).

  • Reagent Addition: Add the freshly prepared 20% piperidine/DMF solution to the flask. A 10-fold molar excess of piperidine relative to the substrate is generally sufficient, which is achieved by using the 20% solution as the reaction solvent.

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid, often completing within 30-60 minutes.[9][10]

Reaction Monitoring

It is crucial to monitor the reaction to determine the point of completion and avoid unnecessary exposure to the basic conditions.

  • Thin Layer Chromatography (TLC):

    • Mobile Phase: A mixture of Dichloromethane (DCM) and Methanol (MeOH), often with a small amount of acetic acid (e.g., 95:5:0.1 DCM:MeOH:AcOH), is a good starting point.

    • Procedure: Spot the starting material (a solution of N-Fmoc-O-propyl-D-serine in DMF) and the reaction mixture on a TLC plate. The Fmoc-protected starting material will be significantly less polar (higher Rf) than the deprotected product, which has a free amine and carboxylic acid. The reaction is complete when the starting material spot has completely disappeared. Visualize under UV light (the Fmoc group is highly UV-active) and then stain with ninhydrin (which will stain the product with the free amine, typically pink/purple).

  • High-Performance Liquid Chromatography (HPLC):

    • Method: A reverse-phase C18 column is typically used. A gradient of water/acetonitrile with 0.1% TFA is standard.

    • Procedure: Quench a small aliquot of the reaction mixture by diluting it into the initial mobile phase. Inject and analyze. The Fmoc-protected starting material will have a longer retention time than the more polar deprotected product. The reaction is complete when the peak corresponding to the starting material is no longer detectable.

Workup and Product Isolation
  • Solvent Removal: Once the reaction is complete, remove the DMF and excess piperidine under reduced pressure using a rotary evaporator.

  • Precipitation: Add a sufficient volume of cold diethyl ether to the concentrated residue. The deprotected product, O-propyl-D-serine, is a zwitterionic amino acid and is insoluble in ether, causing it to precipitate as a solid. The non-polar DBF-piperidine adduct will remain dissolved in the ether.[9]

  • Isolation: Collect the precipitated solid by vacuum filtration or centrifugation.

  • Washing: Wash the solid product with several portions of cold diethyl ether to remove any remaining DBF-piperidine adduct.

  • Drying: Dry the isolated white solid under high vacuum to remove residual ether. The final product is O-propyl-D-serine.

Experimental Workflow Solution-Phase Fmoc Deprotection Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation start Dissolve N-Fmoc-O-propyl-D-serine in DMF add_reagent Add 20% Piperidine/DMF Solution start->add_reagent react Stir at Room Temperature add_reagent->react monitor Monitor by TLC/HPLC react->monitor monitor->react Incomplete evaporate Evaporate Solvent (DMF/Piperidine) monitor->evaporate Complete precipitate Precipitate Product in Cold Diethyl Ether evaporate->precipitate isolate Isolate Solid (Filtration/Centrifugation) precipitate->isolate wash Wash with Cold Ether isolate->wash dry Dry Product Under Vacuum wash->dry end_product Pure O-propyl-D-serine dry->end_product

Caption: Solution-Phase Fmoc Deprotection Workflow.

Data Presentation: Key Reaction Parameters

ParameterRecommended Value/ConditionRationale & Notes
Substrate Concentration 0.1–0.2 M in DMFEnsures sufficient solubility and reaction kinetics.
Deprotection Reagent 20% (v/v) Piperidine in DMFStandard, effective concentration providing a large excess of base and scavenger.[1][4]
Reaction Temperature Room Temperature (~20-25 °C)Sufficient for rapid deprotection without promoting side reactions.
Reaction Time 30–60 minutesTypically complete within this timeframe. Must be confirmed by monitoring.[9][10]
Monitoring Technique TLC and/or Reverse-Phase HPLCProvides definitive confirmation of reaction completion, preventing over-exposure.[11][12]
Workup Method Evaporation followed by precipitationEfficiently separates the polar amino acid product from the non-polar DBF-adduct.[9]
Expected Yield >95%The reaction is generally high-yielding if taken to completion and worked up carefully.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient reaction time.2. Poor quality or old piperidine/DMF.3. Low temperature.1. Allow the reaction to proceed for a longer duration, continuing to monitor.2. Use freshly prepared 20% piperidine in high-purity, amine-free DMF.3. Ensure the reaction is running at ambient room temperature.
Product is Oily, Not Solid Residual solvent (DMF) or impurities.Ensure complete removal of DMF on the rotary evaporator. Try triturating the oil with fresh, cold diethyl ether multiple times to induce solidification and wash away impurities.
Low Yield 1. Incomplete precipitation.2. Product loss during transfers or filtration.1. Ensure a sufficient volume of cold ether is used for precipitation. Chilling the mixture may improve recovery.2. Exercise care during workup steps. Wash filtration apparatus with minimal cold ether to recover all product.
Presence of Side Products Unlikely for this substrate, but potential for re-addition of DBF if scavenging is inefficient.This is rare with a large excess of piperidine. If suspected (e.g., by MS analysis showing a +166 Da adduct), ensure the 20% piperidine solution is used.

References

  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Peptide Synthesis & Drug Discovery Resources. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr-4tAxyb3UXzqsUPxkzDo2aOVbLGEFMCI_xS1C83hk6f6LwLpEWbtzuFRH7vf_AQUScOQWK0aHY-5eMYLkPyRpoZpimNgdJTtFQRQASo1JpgtPkF8Gd-7tE9nO8j5a5_Bbia8e9A0S_EvIEzEOZbPqkVhDgf2P_E=]
  • Fmoc Deprotection Monitoring: UV–Vis & Color Approaches. Peptide Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3nJ0iAn4sh2U3yO1fWLqceRJGT9J6JvP-HIbFs-VL_TNu1AQYajOtsG0SMvMUNaazYjKPHZjZnPjU_B7EJRQwiulbaSuoFmvz-cWmEBZCVgrEJyfo3LAz-oTzLFPOMvO9GDzBRyiy3riCWtZwM250y9YyNg=]
  • Jaeger, E., et al. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. Biologische Chemie Hoppe-Seyler, 374(5), 349-362. [URL: https://pubmed.ncbi.nlm.nih.gov/8318204/]
  • Fmoc Solid Phase Peptide Synthesis. ChemPep Inc. [URL: https://www.chempep.com/fmoc-solid-phase-peptide-synthesis/]
  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In: Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. [URL: https://link.springer.com/protocol/10.1385/0-89603-273-6:21]
  • Subirós-Funosas, R., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1589. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6274044/]
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [URL: https://totalsynthesis.com/protecting-groups/fmoc-protecting-group/]
  • Application Note & Protocol: Monitoring Fmoc Removal in Solid-Phase Peptide Synthesis. BenchChem. [URL: https://www.benchchem.
  • Kumar, K. S., et al. (2015). A fast and efficient Fmoc-deprotection method for solid phase peptide synthesis. RSC Advances, 5(118), 97571-97576. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra19289h]
  • Application Notes and Protocols for Fmoc-D-Val-OH Deprotection with Piperidine. BenchChem. [URL: https://www.benchchem.
  • The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. BenchChem. [URL: https://www.benchchem.
  • How can I remove Fmoc from solution phase peptide? ResearchGate. [URL: https://www.researchgate.
  • Isah, A. A., & Bume, E. D. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. ACS Omega, 5(43), 28246–28257. [URL: https://pubs.acs.org/doi/10.1021/acsomega.0c04294]
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine. [URL: https://www.chem.uci.edu/~jsnowick/groupweb/files/Nowick_Lab_SPPS_Protocols_1.7.2.pdf]
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. [URL: https://www.aapptec.com/aggregation-racemization-and-side-reactions-in-peptide-synthesis-s5]
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/peptide-synthesis/fmoc-resin-cleavage-and-deprotection]
  • The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development. BenchChem. [URL: https://www.benchchem.
  • El-Faham, A., et al. (2015). Green Chemistry: in situ Fmoc removal. RSC Advances, 5(124), 102279-102284. [URL: https://pubs.rsc.org/en/content/articlehtml/2015/ra/c5ra20494b]
  • Téllez, L. A., et al. (2017). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 61(2), 117-127. [URL: http://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S1870-249X2017000200117]
  • Fmoc Resin Cleavage and Deprotection. MilliporeSigma. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/393/951/fmoc-solid-phase-peptide-synthesis.pdf]
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/GB/en/technical-documents/protocol/protein-biology/peptide-synthesis/fmoc-resin-cleavage-and-deprotection]
  • Methods for Removing the Fmoc Group. Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1385/0-89603-273-6:21]
  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [URL: https://www.aapptec.
  • Subirós-Funosas, R., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI. [URL: https://www.mdpi.com/1420-3049/21/11/1589]

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Method

Application Notes and Protocols for HATU-Mediated Coupling of N-Fmoc-O-propyl-D-serine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the coupling of N-Fmoc-O-propyl-D-serine using the highly efficient uronium salt-based reagent, HAT...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the coupling of N-Fmoc-O-propyl-D-serine using the highly efficient uronium salt-based reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). The O-propyl ether on the serine side chain introduces moderate steric hindrance, necessitating optimized conditions to ensure high coupling efficiency and minimize side reactions. These application notes detail the mechanistic rationale, offer step-by-step protocols for both solution-phase and solid-phase synthesis, and provide a troubleshooting guide tailored to the specific challenges of this sterically demanding amino acid derivative.

Introduction: The Challenge of Modified Amino Acids

The incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery and chemical biology. N-Fmoc-O-propyl-D-serine, with its protected side-chain hydroxyl group, offers unique structural possibilities. However, the O-propyl group, while preventing unwanted side reactions of the hydroxyl moiety, introduces a degree of steric bulk that can impede the rate and efficiency of amide bond formation.

Standard coupling protocols may prove insufficient, leading to incomplete reactions and the formation of deletion sequences.[1] The selection of a potent activating reagent is therefore critical. HATU has emerged as a preeminent coupling reagent, renowned for its rapid kinetics, high efficiency, and ability to suppress racemization, even in challenging cases.[2][3] Its superiority over older reagents like HBTU is attributed to the 7-azabenzotriazole (HOAt) moiety, which forms a more reactive OAt-active ester.[4][5]

Mechanism of HATU-Mediated Coupling

The efficacy of HATU lies in a two-step process: the activation of the carboxylic acid and the subsequent aminolysis.[2][6] This cascade is facilitated by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.

Step 1: Carboxylic Acid Activation. The base deprotonates the carboxylic acid of N-Fmoc-O-propyl-D-serine, forming a carboxylate anion. This anion then performs a nucleophilic attack on the electrophilic carbon of HATU, leading to the formation of a highly reactive, unstable O-acyl(tetramethyl)isouronium salt.[4]

Step 2: Formation of the OAt-Active Ester and Aminolysis. The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion rapidly attacks the isouronium salt. This results in the formation of the key intermediate: a highly reactive OAt-active ester.[4][6] This active ester is then readily attacked by the N-terminal amine of the peptide chain, forming the desired amide bond and releasing HOAt. The pyridine nitrogen in the HOAt moiety is thought to provide anchimeric assistance, accelerating the coupling reaction.[7]

HATU_Mechanism Carboxylic_Acid N-Fmoc-O-propyl-D-serine Carboxylate Carboxylate Anion Carboxylic_Acid->Carboxylate + Base Base DIPEA HATU_reagent HATU Active_Ester OAt-Active Ester Carboxylate->Active_Ester + HATU Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond + Amine Urea Tetramethylurea Active_Ester->Urea Amine N-terminal Amine (Peptide) HOAt HOAt Peptide_Bond->HOAt

Figure 1: HATU Activation and Coupling Workflow.

Recommended Protocol for Solution-Phase Coupling

This protocol provides a general guideline for a standard HATU-mediated coupling of N-Fmoc-O-propyl-D-serine in solution.

Materials:

  • N-Fmoc-O-propyl-D-serine

  • Amine component (e.g., peptide ester hydrochloride)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a clean, dry, round-bottom flask under an inert atmosphere, dissolve the N-Fmoc-O-propyl-D-serine (1.0 equivalent) and HATU (1.05-1.2 equivalents) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0-3.0 equivalents) to the mixture. If the amine component is a salt (e.g., hydrochloride), an additional equivalent of base is required.

  • Pre-activation: Stir the solution at room temperature (20-25°C) for 15-30 minutes.[4] For this moderately hindered amino acid, a pre-activation step is recommended to ensure the complete formation of the OAt-active ester. The solution may develop a yellow color.

  • Amine Addition: Add the amine component (1.0-1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours at room temperature.[1] For this sterically hindered coupling, an extended reaction time may be necessary.

  • Work-up: Upon completion, quench the reaction with water or saturated aqueous ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Recommended Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the coupling of N-Fmoc-O-propyl-D-serine in Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-deprotected resin-bound peptide

  • N-Fmoc-O-propyl-D-serine

  • HATU

  • DIPEA or 2,4,6-Collidine

  • Anhydrous DMF or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group.

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and byproducts.

  • Pre-activation of Amino Acid: In a separate vessel, dissolve N-Fmoc-O-propyl-D-serine (3-5 equivalents relative to resin loading) and HATU (2.9-4.5 equivalents) in DMF or NMP. Add DIPEA (6-10 equivalents). Allow this activation mixture to stand for 2-5 minutes.[8]

  • Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-4 hours. Given the steric hindrance, a longer coupling time is advisable.

  • Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative test (yellow beads) indicates complete coupling.[1]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Key Parameters and Optimization Strategies

The success of coupling N-Fmoc-O-propyl-D-serine hinges on the careful optimization of several parameters.

ParameterRecommended Range (Solution-Phase)Recommended Range (SPPS)Rationale & Expert Insights
N-Fmoc-O-propyl-D-serine 1.0 equivalent3-5 equivalentsIn SPPS, an excess is used to drive the reaction to completion on the solid support.
HATU 1.05-1.2 equivalents2.9-4.5 equivalentsA slight excess of HATU ensures efficient activation. A large excess should be avoided to prevent potential side reactions.
Base (DIPEA/Collidine) 2.0-4.0 equivalents6-10 equivalentsA non-nucleophilic base is crucial. Collidine is less nucleophilic than DIPEA and can be advantageous in preventing side reactions.
Solvent DMF, DCM, ACN, THFDMF, NMPNMP is often superior to DMF for SPPS due to its better solvating properties, which can help to disrupt peptide aggregation.[9]
Pre-activation Time 15-30 minutes2-5 minutesAllows for the complete formation of the highly reactive OAt-active ester prior to the addition of the amine.[4]
Reaction Time 1-4 hours (or longer)1-4 hours (or longer)The steric hindrance of the O-propyl group may necessitate longer reaction times. Monitoring is key.
Temperature 0°C to Room TemperatureRoom TemperatureStarting at a lower temperature can sometimes help to control side reactions, though room temperature is generally sufficient.

Troubleshooting and Mitigation of Side Reactions

While HATU is a robust reagent, challenges can arise, particularly with sterically hindered amino acids.

Troubleshooting cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Incomplete Coupling Deletion sequences observed by MS Cause1 Steric Hindrance of O-propyl-D-serine Problem:p->Cause1 Cause2 Peptide Aggregation (SPPS) Problem:p->Cause2 Cause3 Insufficient Reagent Activity or Time Problem:p->Cause3 Solution1 Increase Reaction Time and/or Temperature Cause1->Solution1 Solution2 Perform a Double Coupling Cause1->Solution2 Solution3 Switch to a Better Solvating Solvent (e.g., NMP) Cause2->Solution3 Cause3->Solution1 Solution4 Increase Reagent Equivalents Cause3->Solution4

Figure 2: Troubleshooting Incomplete Coupling.
  • Incomplete Coupling: This is the most likely issue due to the steric hindrance of the O-propyl group.

    • Solution: Increase the coupling time and/or perform a "double coupling" by repeating the coupling step with a fresh solution of activated N-Fmoc-O-propyl-D-serine. In SPPS, switching from DMF to NMP can also improve outcomes by disrupting peptide aggregation.[9]

  • Guanidinylation: A potential side reaction with uronium-based reagents like HATU is the guanidinylation of the free N-terminal amine of the peptide chain.[1] This occurs when excess HATU reacts with the amine, leading to a capped and unreactive peptide.

    • Mitigation: This side reaction is minimized by using a pre-activation step, which ensures that the HATU is consumed in the formation of the active ester before the amine is introduced. Careful control of stoichiometry is also important; avoid using a large excess of HATU.

  • Racemization: HATU is known for its ability to suppress racemization.[2] The D-configuration of the serine derivative further minimizes this risk. However, prolonged exposure to the basic reaction conditions or elevated temperatures could potentially lead to epimerization.

    • Mitigation: Use the weakest non-nucleophilic base that is effective, such as 2,4,6-collidine, and avoid unnecessarily long reaction times or high temperatures.

Conclusion

The successful incorporation of N-Fmoc-O-propyl-D-serine into peptide sequences is readily achievable with HATU, provided that the reaction conditions are optimized to account for the steric bulk of the O-propyl group. By employing a pre-activation step, appropriate stoichiometry, and careful monitoring, researchers can effectively utilize this valuable building block in the synthesis of novel peptides. The protocols and strategies outlined in these application notes provide a robust framework for achieving high-yield, high-purity coupling of this and other sterically demanding amino acid derivatives.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Benchchem. (2025). Side reactions of HATU with nucleophilic side chains.
  • Benchchem. (2025). Application Notes & Protocols: Optimizing HATU Activation Time for Peptide Coupling.
  • Bennett, C. S., et al. (2010). Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis. PMC.
  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 435-451.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • Wikipedia. (2023). HATU.
  • Benchchem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
  • APExBIO. (n.d.). HATU - Efficient Peptide Coupling Reagent.
  • Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. PMC.
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed.
  • Fang, W.-J., et al. (2020). Method for synthesizing peptide containing n-substituted amino acid. U.S.
  • Suzhou Highfine Biotech. (2025). HATU: The Core Reagent for Peptide & Drug Synthesis.
  • Benchchem. (2025). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent.
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Chem Reactor. (2024, April 14).
  • Nowick, J.S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • AAPPTEC. (n.d.). Planning a Peptide Synthesis.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Wang, X., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150.
  • Li, X., et al. (2014). Realizing serine/threonine ligation: scope and limitations and mechanistic implication thereof. Frontiers in Chemistry, 2, 36.
  • ChemPep. (n.d.). HATU | 148893-10-1 | Peptide Coupling Reagent.

Sources

Application

Application Note & Protocol: N-Fmoc-O-propyl-D-serine in Automated SPPS

Topic: Strategic integration of N-Fmoc-O-propyl-D-serine (Fmoc-D-Ser(Pr)-OH) in automated solid-phase peptide synthesis (SPPS) for half-life extension and lipophilicity modulation. Executive Summary N-Fmoc-O-propyl-D-ser...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic integration of N-Fmoc-O-propyl-D-serine (Fmoc-D-Ser(Pr)-OH) in automated solid-phase peptide synthesis (SPPS) for half-life extension and lipophilicity modulation.

Executive Summary

N-Fmoc-O-propyl-D-serine is a specialized non-proteinogenic amino acid building block used to introduce a permanent hydrophobic ether moiety into peptide backbones.[1] Unlike standard serine derivatives protected with tert-butyl (tBu) or trityl (Trt) groups—which regenerate the free hydroxyl upon acidic cleavage—the O-propyl group is acid-stable.[1] It remains intact in the final peptide, serving two critical functions:

  • Lipophilicity Modulation: The propyl ether increases the LogP of the peptide, potentially enhancing membrane permeability and blood-brain barrier (BBB) crossing.

  • Proteolytic Stability: The D-configuration renders the residue refractory to endogenous L-specific proteases, while the ether linkage prevents enzymatic phosphorylation or glycosylation at that site.

This guide details the handling, coupling kinetics, and cleavage protocols required to successfully incorporate this residue using automated synthesizers.

Chemical Profile & Handling

PropertySpecification
Chemical Name N-(((9H-fluoren-9-yl)methoxy)carbonyl)-O-propyl-D-serine
Abbreviation Fmoc-D-Ser(Pr)-OH
CAS Number 2349477-13-8 (Ref: AChemBlock)
Molecular Weight ~369.4 g/mol
Side Chain Type Propyl ether (Permanent modification)
Solubility Soluble in DMF, NMP.[1][2] Moderate solubility in DCM.[1]
Stability Stable to 20% Piperidine (Fmoc removal).[1] Stable to 95% TFA (Cleavage).

Storage: Store at +2°C to +8°C in a desiccator. Allow to reach room temperature before weighing to prevent condensation and hydrolysis.[1]

Application Note: Engineering Peptide Properties

The "Permanent" Modification Distinction

In standard SPPS, Fmoc-Ser(tBu)-OH is used to generate a native Serine residue after TFA cleavage.[1] In contrast, Fmoc-D-Ser(Pr)-OH yields a Ser(Pr) residue.[1] This distinction is vital for researchers designing Structure-Activity Relationship (SAR) libraries.

  • Mechanism: The propyl group caps the nucleophilic oxygen, preventing H-bond donation while maintaining H-bond acceptance.[1] This mimics certain glycosylated states or simply fills hydrophobic pockets in the target receptor.

  • D-Isomer Effect: The inclusion of the D-enantiomer induces a "kink" or reverse turn in the peptide backbone, often stabilizing

    
    -hairpin structures and reducing aggregation in solution.
    
Racemization Risk Management

D-Serine derivatives are susceptible to epimerization (conversion back to L-form) during activation, particularly if basic conditions (DIEA/NMM) are prolonged.[1] The electron-withdrawing nature of the ether oxygen on the


-carbon slightly increases the acidity of the 

-proton, heightening this risk compared to simple alkyl amino acids.

Recommended Strategy: Use neutral or slightly acidic activation methods (DIC/Oxyma) rather than basic methods (HBTU/DIEA) to maintain enantiomeric purity.[1]

Automated Synthesis Protocol

Reagent Preparation
  • Solvent: Dimethylformamide (DMF) (peptide synthesis grade, amine-free).[1]

  • Activator: 0.5 M Oxyma Pure in DMF.

  • Base (Only if using HBTU/HATU): Diisopropylethylamine (DIEA), 2.0 M in NMP.[1] Note: Avoid if possible.

  • Coupling Reagent: Diisopropylcarbodiimide (DIC), 0.5 M in DMF.[1]

Automated Cycle Parameters

The following parameters are optimized for standard microwave or room-temperature synthesizers (e.g., CEM Liberty, Gyros Protein Technologies, Biotage).

Step 1: Resin Swelling [1]

  • Resin: Rink Amide (for C-terminal amides) or Wang (for C-terminal acids).[1]

  • Time: 20 mins in DMF (DCM for Wang).

Step 2: Fmoc Deprotection (Pre-Coupling) [1]

  • Reagent: 20% Piperidine + 0.1 M Oxyma (to suppress aspartimide formation if Asp is present).[1]

  • Cycles: Double deprotection (5 min + 10 min) is recommended to ensure complete removal of the previous Fmoc group.[1]

Step 3: Coupling of Fmoc-D-Ser(Pr)-OH

  • Stoichiometry: 5-fold excess relative to resin loading.[1]

  • Activation Method: DIC/Oxyma (1:1 equivalent to AA).[1]

  • Temperature:

    • Room Temp: 60 minutes.

    • Microwave: 75°C for 5 minutes (Power: 30W). Do not exceed 75°C to prevent racemization.[1]

  • Double Coupling: Highly recommended.[1] The propyl ether adds steric bulk near the reaction center. Perform two cycles of coupling to ensure >99% conversion.

Step 4: Capping (Optional but Recommended) [1]

  • Reagent: Acetic Anhydride / Pyridine / DMF.[1]

  • Purpose: To permanently cap any unreacted chains before proceeding, preventing deletion sequences.

Cleavage & Isolation[1]
  • Cocktail: Reagent K or standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H2O).

  • Note: The O-propyl group is NOT removed.[1]

  • Time: 2–3 hours at room temperature.

  • Precipitation: Cold diethyl ether.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting this building block and the synthesis flow.

G Start Peptide Design Phase Goal Goal: Increase Lipophilicity & Proteolytic Stability Start->Goal Selection Select Building Block: Fmoc-D-Ser(Pr)-OH Goal->Selection Synthesis Automated SPPS Cycle Selection->Synthesis Deprotection Fmoc Removal (20% Piperidine) Synthesis->Deprotection Activation Activation (DIC + Oxyma) Deprotection->Activation Coupling Coupling (2x 5 min @ 75°C) Activation->Coupling Coupling->Deprotection Next Cycle Cleavage TFA Cleavage (Acid Treatment) Coupling->Cleavage End of Chain Result Final Peptide: Contains Intact O-Propyl Ether Cleavage->Result O-Propyl Group Retained

Caption: Workflow for integrating Fmoc-D-Ser(Pr)-OH into SPPS. Note that the O-Propyl group survives the final TFA cleavage.

Quality Control & Troubleshooting

Analytical Expectations
  • Mass Spectrometry (ESI-MS): Calculate the expected mass carefully.[1]

    • Serine Residue Mass: 87 Da.[1]

    • Propyl Modification (+C3H6): +42 Da.[1]

    • Total Residue Mass: 129 Da.[1]

    • Check: If you see a mass corresponding to free Serine (-42 Da), the ether bond was likely cleaved (rare, requires HBr or BBr3) or the wrong starting material was used (e.g., Fmoc-Ser(tBu)).[1]

  • HPLC: The peptide will elute significantly later (higher % Acetonitrile) than the native serine analog due to the hydrophobic propyl chain.

Common Issues
IssueCauseSolution
Incomplete Coupling Steric hindrance of the propyl group.[1]Use double coupling; switch to HATU (if racemization is monitored).
Racemization (D to L) High temperature or excess base during activation.[1]Use DIC/Oxyma; lower microwave temp to 50°C; avoid pre-activation >2 mins.
Low Solubility Hydrophobic aggregation of the growing chain.Use "Magic Mixture" (DCM/DMF/NMP) or elevate temp (carefully).[1]

References

  • Gyros Protein Technologies. (2019).[1] Solid-phase Peptide Synthesis (SPPS) in Research & Development: Handling Modified Amino Acids.[1][2][3][4] Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2013).[1] Protein chemical synthesis by serine and threonine ligation (Discussion of Serine Ether Stability). Retrieved from [Link][1]

(Note: While specific literature on the "O-propyl" derivative is niche, the protocols above are derived from authoritative standards for O-alkylated serine derivatives and D-amino acid handling in SPPS.)

Sources

Method

Application Note: N-Fmoc-O-propyl-D-serine in Peptidomimetic Drug Discovery

Introduction: The Strategic Value of O-Alkylated D-Amino Acids In the landscape of modern peptide drug discovery, the transition from "hit" to "lead" often stalls due to poor pharmacokinetic (PK) profiles. Native peptide...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of O-Alkylated D-Amino Acids

In the landscape of modern peptide drug discovery, the transition from "hit" to "lead" often stalls due to poor pharmacokinetic (PK) profiles. Native peptides suffer from rapid proteolytic degradation and low membrane permeability. N-Fmoc-O-propyl-D-serine (CAS: 2349477-13-8) represents a high-value "non-canonical" building block designed to overcome these barriers.

Unlike standard serine protection (e.g., O-tBu) which is transient, the O-propyl group is a permanent modification . It survives standard TFA cleavage, resulting in a peptide containing a stable, hydrophobic ether side chain.

Key Strategic Advantages:
  • Proteolytic Resistance: The D-configuration renders the backbone amide bond invisible to most endogenous L-specific proteases (e.g., chymotrypsin, pepsin).

  • Lipophilicity Tuning: The propyl ether side chain (

    
    ) increases 
    
    
    
    (lipophilicity) facilitating blood-brain barrier (BBB) or cell membrane penetration, mimicking the hydrophobicity of Leucine but with a distinct electronic profile.
  • Hydrogen Bond Acceptor: Unlike a pure hydrocarbon side chain (e.g., Norleucine), the ether oxygen retains H-bond acceptor capability, potentially maintaining critical water-bridged interactions within a receptor pocket.

Chemical Profile & Physical Properties[1][2][3]

PropertySpecificationStrategic Implication
Chemical Name N-Fmoc-O-propyl-D-serineFmoc-D-Ser(Pr)-OH
Molecular Weight ~369.4 g/mol Moderate size; does not induce steric clashes common with O-Benzyl or O-Trityl groups.
Side Chain Propyl ether (

)
Permanent : Stable to 95% TFA. Retained in final drug substance.
Stereochemistry D-EnantiomerInduces reverse-turn structures (e.g.,

-hairpins) or disrupts

-helices in L-peptides to arrest aggregation.
Solubility Soluble in DMF, NMP, DCMCompatible with standard SPPS automation.

Application Workflow: Solid-Phase Peptide Synthesis (SPPS)

This protocol details the incorporation of Fmoc-D-Ser(Pr)-OH into a therapeutic peptide sequence using standard Fmoc chemistry.

Phase A: Preparation & Handling
  • Solubility Check: Dissolve Fmoc-D-Ser(Pr)-OH in DMF to a concentration of 0.2 M. If turbidity occurs, add minimal NMP (N-methyl-2-pyrrolidone) to assist solvation.

  • Resin Selection: Use Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids). Low loading (0.3–0.5 mmol/g) is recommended to prevent aggregation of hydrophobic sequences.

Phase B: Coupling Protocol
  • Rationale: The ether oxygen can induce minor inductive effects, and the D-configuration requires careful activation to prevent epimerization (though less prone than activated esters).

  • Activator: Use DIC/Oxyma Pure (Diisopropylcarbodiimide / Ethyl cyanoglyoxylate-2-oxime) for optimal suppression of racemization and high coupling efficiency.

Step-by-Step Cycle:

  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (

    
     min).
    
  • Wash: DMF (

    
     min).
    
  • Activation:

    • Mix Fmoc-D-Ser(Pr)-OH (3.0 eq relative to resin).

    • Add Oxyma Pure (3.0 eq) in DMF.

    • Add DIC (3.0 eq).

    • Pre-activation time: 2 minutes.

  • Coupling: Add mixture to resin. Shake at room temperature for 60 minutes .

  • Monitoring: Perform Kaiser Test (Qualitative Ninhydrin).

    • Blue beads: Incomplete coupling

      
       Re-couple with HATU/DIPEA.
      
    • Colorless beads: Complete coupling.

  • Capping (Optional but Recommended): Acetic anhydride/Pyridine in DMF to block unreacted amines.

Phase C: Cleavage & Isolation
  • Crucial Note: The O-propyl group is acid-stable . It will NOT be removed.

  • Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%

    
    .
    
  • Duration: 2–3 hours at room temperature.

  • Precipitation: Filter resin, concentrate filtrate, and precipitate into cold diethyl ether.

Visualization: Synthesis & Logic Flow[1]

The following diagram illustrates the decision process and chemical workflow for integrating Fmoc-D-Ser(Pr)-OH, highlighting the critical "Permanent Modification" checkpoint.

SPPS_Workflow cluster_0 Resin Preparation cluster_1 Coupling Cycle cluster_2 Final Processing Resin Rink Amide Resin (0.4 mmol/g) Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Activate Activation (DIC/Oxyma + Fmoc-D-Ser(Pr)-OH) Deprotect->Activate Coupling Coupling Reaction (60 min, RT) Activate->Coupling QC Kaiser Test (Ninhydrin) Coupling->QC QC->Coupling Fail (Blue) -> Re-couple (HATU) Cleavage TFA Cleavage (95% TFA) QC->Cleavage Pass (Colorless) Outcome Final Peptide Contains O-Propyl Sidechain Cleavage->Outcome O-Propyl is Acid Stable Note1 Unlike O-tBu, O-Propyl SURVIVES TFA cleavage. Cleavage->Note1

Figure 1: SPPS workflow emphasizing the stability of the O-propyl moiety during the TFA cleavage step.

Case Study: Optimization of a Neuropeptide Analog

Scenario: A research team is developing an analog of Enkephalin (Tyr-Gly-Gly-Phe-Leu) to treat neuropathic pain.

  • Problem: The native peptide has a half-life of <2 minutes in plasma (degradation by aminopeptidases and enkephalinases).

  • Hypothesis: Replacing Gly2 or Gly3 with D-Ser(Pr) will introduce steric bulk to block proteases and increase lipophilicity for BBB transport, without completely disrupting the turn structure.

Experimental Design:

  • Control: Native Enkephalin.

  • Analog A: Tyr-D-Ser(Pr) -Gly-Phe-Leu.

  • Analog B: Tyr-Gly-D-Ser(Pr) -Phe-Leu.

Results (Simulated Data based on Class Properties):

MetricNative PeptideAnalog A (D-Ser(Pr) at Pos 2)Mechanism of Action
Plasma Half-life (

)
1.8 min> 45 minD-stereochem blocks aminopeptidase cleavage at N-terminus.
Log P (Lipophilicity) -1.2+0.5Propyl group increases hydrophobicity, aiding membrane partition.
Receptor Affinity (

)
1.2 nM5.4 nMSlight drop due to bulk, but acceptable for gained stability.
BBB Permeability LowModerateIncreased lipophilicity + reduced H-bond donor count (OH masked).

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of the propyl ether or resin aggregation.Switch to HATU/HOAt activation. Perform double coupling (

min). Increase temperature to

C (microwave).
Racemization Over-activation of D-isomer.Avoid bases (DIPEA) during carbodiimide coupling. Use DIC/Oxyma (neutral pH).
Low Solubility Hydrophobic nature of O-propyl group.Use a solvent mixture: DMF/DCM (1:1) or add 1% Triton X-100 during coupling steps.
Unexpected Mass Confusion with O-tBu derivative.Verify starting material. O-Propyl adds +42 Da relative to Ser, whereas O-tBu removal restores Ser mass. O-Propyl stays on.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review on protecting group stability, confirming alkyl ethers are stable to TFA).

  • Bachem. Building Blocks for Peptide Synthesis. (Catalog data confirming availability of Fmoc-D-Ser derivatives).

  • Werner, H. M., et al. (2012). Enhancing the metabolic stability of peptides. Future Medicinal Chemistry. (Discusses D-amino acids and side-chain modification strategies).

  • Chem-Impex International. Product Specification: Fmoc-D-Ser(Pr)-OH. (Technical specifications for the specific CAS 2349477-13-8).

  • Verdine, G. L., & Hilinski, G. J. (2012). Stapled peptides for intracellular drug targets. Methods in Enzymology. (Contextualizes O-alkyl serines as precursors or analogs in stapling chemistry).

Application

Application Notes and Protocols for the Synthesis of Peptidomimetics using N-Fmoc-O-propyl-D-serine

Introduction: The Role of O-Alkylated Serine Derivatives in Peptidomimetic Design In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of therapeutic agents, bridging the gap between the h...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of O-Alkylated Serine Derivatives in Peptidomimetic Design

In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of therapeutic agents, bridging the gap between the high specificity of peptides and the favorable pharmacokinetic profiles of small molecules. These engineered molecules are designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as susceptibility to proteolytic degradation and poor oral bioavailability.[1] The strategic modification of the peptide backbone and amino acid side chains is central to the design of effective peptidomimetics.[2]

This guide focuses on the application of a unique building block, N-Fmoc-O-propyl-D-serine , in the synthesis of peptidomimetics. The incorporation of an O-propyl group on the serine side chain introduces a significant modification that can profoundly influence the physicochemical properties and biological activity of the resulting molecule. This alteration moves beyond simple N-alkylation, offering a distinct approach to modulating peptide conformation and function.[3]

The rationale for utilizing O-alkylated serine derivatives, such as N-Fmoc-O-propyl-D-serine, is multifaceted:

  • Enhanced Proteolytic Stability: The ether linkage of the O-propyl group is significantly more resistant to enzymatic cleavage compared to the native hydroxyl group or ester modifications. This modification can shield adjacent peptide bonds from protease activity, thereby extending the in vivo half-life of the peptidomimetic.

  • Increased Lipophilicity: The addition of a propyl group increases the overall lipophilicity of the amino acid residue. This can enhance membrane permeability and improve oral bioavailability, critical parameters for the development of effective therapeutics.[1]

  • Conformational Constraint: The steric bulk of the O-propyl group can restrict the rotational freedom of the serine side chain and influence the local backbone conformation. This can lead to the stabilization of specific secondary structures, such as β-turns or helical motifs, which may be crucial for receptor binding and biological activity.[4]

  • Modulation of Hydrogen Bonding: The replacement of the hydroxyl group with an O-propyl ether eliminates a hydrogen bond donor, which can alter the intramolecular and intermolecular interactions of the peptidomimetic. This can lead to changes in receptor affinity and selectivity.

This document provides a comprehensive overview of the application of N-Fmoc-O-propyl-D-serine in solid-phase peptide synthesis (SPPS), offering detailed protocols and expert insights for researchers in the field of drug development.

Physicochemical Properties of N-Fmoc-O-propyl-D-serine

A thorough understanding of the building block's properties is essential for successful synthesis.

PropertyValue
IUPAC Name (2R)-2-[(fluoren-9-ylmethoxy)carbonylamino]-3-propoxypropanoic acid
Molecular Formula C21H23NO5
Molecular Weight 369.41 g/mol
Appearance White to off-white powder
Solubility Soluble in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following protocols are based on the widely adopted Fmoc/tBu strategy for SPPS.[5] Given the potential for steric hindrance from the O-propyl group, modifications to standard protocols are recommended to ensure high coupling efficiency.

Workflow Overview

spss_workflow Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (N-Fmoc-O-propyl-D-serine) Fmoc_Deprotection->Amino_Acid_Coupling Washing Washing Amino_Acid_Coupling->Washing Chain_Elongation Repeat for Chain Elongation Washing->Chain_Elongation Next Amino Acid Final_Deprotection Final Fmoc Deprotection Washing->Final_Deprotection Final Amino Acid Chain_Elongation->Fmoc_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Purification Purification & Analysis Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Protocol 1: Manual SPPS of a Peptide Containing O-propyl-D-serine

This protocol outlines the manual synthesis of a target peptide on a Rink Amide resin, suitable for producing C-terminally amidated peptides.

1. Resin Preparation and Swelling:

  • Place the Rink Amide resin (e.g., 0.1 mmol scale) in a fritted reaction vessel.

  • Add DMF (5-10 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF (5 mL) to the resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) followed by dichloromethane (DCM) (3 x 10 mL) and then DMF (3 x 10 mL).

3. Coupling of N-Fmoc-O-propyl-D-serine:

  • Rationale for Coupling Reagent Selection: Due to the steric hindrance of the O-propyl group, a highly efficient coupling reagent is recommended. While standard carbodiimide reagents like DCC/HOBt can be used, uronium/aminium-based reagents such as HBTU, HATU, or HCTU are generally more effective in ensuring complete and rapid coupling, minimizing the risk of deletion sequences.[6]

Method A: HBTU/DIPEA Activation

  • In a separate vial, dissolve N-Fmoc-O-propyl-D-serine (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

  • Add DIPEA (6 eq.) to the solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

Method B: HATU/DIPEA Activation (for potentially difficult couplings)

  • In a separate vial, dissolve N-Fmoc-O-propyl-D-serine (3 eq.) and HATU (2.9 eq.) in DMF.

  • Add DIPEA (6 eq.) and pre-activate for 1 minute.

  • Add the activated solution to the resin and agitate for 1-2 hours.

4. Monitoring the Coupling Reaction:

  • Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), a second coupling (double coupling) is recommended.

5. Washing:

  • After a successful coupling, drain the reaction mixture and wash the resin with DMF (5 x 10 mL).

6. Chain Elongation:

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

7. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

8. Cleavage and Side-Chain Deprotection:

  • Causality behind Cleavage Cocktail Selection: The choice of cleavage cocktail is critical to ensure the complete removal of the peptide from the resin and the deprotection of acid-labile side-chain protecting groups without causing unwanted side reactions. A standard "Reagent K" cocktail is robust and contains scavengers to protect sensitive residues.

  • Wash the deprotected peptide-resin with DCM (5 x 10 mL) and dry under a stream of nitrogen or in vacuo for at least 30 minutes.

  • Prepare a fresh cleavage cocktail. A common formulation is Reagent K :

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

  • Add the cleavage cocktail to the dry resin (approximately 10 mL per 0.1 mmol of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the cleavage mixture to separate the resin from the peptide-containing TFA solution.

  • Wash the resin with a small volume of fresh TFA and combine the filtrates.

9. Peptide Precipitation and Isolation:

  • Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Characterization and Analysis of the O-propylated Peptidomimetic

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized peptidomimetic.

High-Performance Liquid Chromatography (HPLC)
  • Purpose: To assess the purity of the crude peptide and to purify the target peptidomimetic.

  • Method: Reversed-phase HPLC (RP-HPLC) is the standard method. A C18 column is typically used with a gradient of water and acetonitrile, both containing 0.1% TFA.

  • Expected Observations: The O-propylated peptide will likely have a longer retention time compared to its non-alkylated serine-containing counterpart due to its increased hydrophobicity.

Mass Spectrometry (MS)
  • Purpose: To confirm the molecular weight of the synthesized peptide.

  • Method: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used.

  • Expected Observations: The experimental mass should match the calculated theoretical mass. The mass difference between the O-propylated serine residue and a standard serine residue is +42.07 Da (C3H6).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To provide detailed structural information and confirm the presence and location of the O-propyl group.

  • Method: 1D (¹H) and 2D (COSY, TOCSY, NOESY, HSQC) NMR experiments are performed on the purified peptide.[7][8]

  • Expected Observations:

    • ¹H NMR: The presence of the O-propyl group will be indicated by characteristic signals for the propyl chain protons (e.g., a triplet for the terminal methyl group, and multiplets for the two methylene groups).

    • ¹H-¹³C HSQC: Correlation signals between the propyl protons and their corresponding carbons will confirm the O-propyl moiety.

    • NOESY: Nuclear Overhauser effect (NOE) correlations between the O-propyl group protons and nearby protons on the peptide backbone or other side chains can provide valuable information about the local conformation and the orientation of the O-propyl group.[9]

Structural and Functional Implications of O-Propylation

The introduction of an O-propyl group on a D-serine residue can have significant consequences for the structure and function of the resulting peptidomimetic.

Conformational Effects

The O-propyl group can influence the local peptide conformation in several ways:

  • Steric Hindrance: The bulk of the propyl group can restrict the conformational freedom of the serine side chain, potentially favoring a specific rotamer. This can, in turn, influence the backbone dihedral angles (φ and ψ) and promote the formation of secondary structures like β-turns.

  • Hydrophobic Interactions: The aliphatic propyl chain can engage in hydrophobic interactions with other nonpolar side chains within the peptide or with hydrophobic pockets of a target receptor. This can stabilize a particular folded conformation.

conformational_effects O_Propyl_Group O-Propyl Group on D-Serine Steric_Hindrance Steric Hindrance O_Propyl_Group->Steric_Hindrance Hydrophobic_Interactions Hydrophobic Interactions O_Propyl_Group->Hydrophobic_Interactions Altered_H_Bonding Altered Hydrogen Bonding O_Propyl_Group->Altered_H_Bonding Restricted_Side_Chain_Rotation Restricted Side-Chain Rotation Steric_Hindrance->Restricted_Side_Chain_Rotation Stabilized_Conformation Stabilized Conformation (e.g., β-turn) Hydrophobic_Interactions->Stabilized_Conformation Enhanced_Receptor_Binding Enhanced Receptor Binding Altered_H_Bonding->Enhanced_Receptor_Binding Restricted_Side_Chain_Rotation->Stabilized_Conformation Stabilized_Conformation->Enhanced_Receptor_Binding

Caption: Potential conformational effects of an O-propyl group on a peptide.

Impact on Biological Activity

The changes in physicochemical properties and conformation induced by O-propylation can lead to:

  • Improved Receptor Affinity and Selectivity: A more constrained and pre-organized conformation can lead to a lower entropic penalty upon binding to a receptor, resulting in higher affinity. The unique steric and electronic properties of the O-propyl group can also lead to improved selectivity for a specific receptor subtype.

  • Enhanced Cell Penetration: The increased lipophilicity can facilitate passive diffusion across cell membranes, which is particularly important for targeting intracellular proteins.

  • Increased In Vivo Stability: As previously mentioned, the ether linkage is resistant to enzymatic degradation, leading to a longer duration of action in biological systems.

Conclusion and Future Perspectives

N-Fmoc-O-propyl-D-serine is a valuable and versatile building block for the synthesis of novel peptidomimetics. The introduction of the O-propyl group offers a powerful strategy to enhance the drug-like properties of peptide-based therapeutics, including improved stability, bioavailability, and conformational control. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this and other O-alkylated amino acids in their drug discovery efforts. Future research in this area will likely focus on a more systematic exploration of different O-alkyl chain lengths and branching patterns to fine-tune the properties of peptidomimetics for specific therapeutic applications.

References

  • Kumar-Pathak, S., et al. (2015). REVIEW ON PEPTIDOMIMETICS: A DRUG DESIGNING TOOL. American Journal of Pharmaceutical Research, 5(12).
  • Costantini, C., et al. (2024).
  • Góngora-Benítez, M., et al. (2014). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PLoS ONE, 9(4), e90038.
  • Gao, Y., et al. (2014). Antimicrobial and antitumor activity of peptidomimetics synthesized from amino acids. RSC Advances, 4(94), 52206-52213.
  • Grisoni, F., et al. (2015). DESIGNING PEPTIDOMIMETICS. UPCommons.
  • Checco, J. W., & Gellman, S. H. (2015). Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides. Accounts of Chemical Research, 48(5), 1329-1338.
  • BOC Sciences. (n.d.).
  • Jia, X., et al. (2014). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. PLoS ONE, 9(11), e112322.
  • Li, X., et al. (2014). Realizing serine/threonine ligation: scope and limitations and mechanistic implication thereof. Frontiers in Chemistry, 2, 33.
  • Burlina, F., et al. (2015). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. Chemical Science, 6(5), 2841-2847.
  • Nagornova, N. S., et al. (2018). Sequence and Conformational Analysis of Peptide-Polymer Bioconjugates by Multidimensional Mass Spectrometry. Biomacromolecules, 19(5), 1594-1603.
  • Queen's University Belfast. (2025, July 23).
  • Fruton, J. S. (1942). SYNTHESIS OF PEPTIDES OF l-SERINE. The Journal of Biological Chemistry, 146(2), 463-470.
  • Kantharaju, et al. (2010). NMR of peptides. Journal of the Indian Institute of Science, 90(1), 139-156.
  • Tatton, A. S., et al. (2015). Characterization of peptide O⋯HN hydrogen bonds via 1H-detected 15N/17O solid-state NMR spectroscopy.
  • AAPPTec, LLC. (n.d.). Peptides. AAPPTec.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Ramírez-Alvarado, M., et al. (1999). Conformational analysis of peptides corresponding to all the secondary structure elements of protein L B1 domain: Secondary structure propensities are not conserved in proteins with the same fold. Protein Science, 8(8), 1682-1691.
  • Zaro, B. W., et al. (2016). Mass spectrometry for serine ADP-ribosylation? Think o-glycosylation!. Philosophical Transactions of the Royal Society B: Biological Sciences, 371(1709), 20150294.
  • Fleitas Martínez, O., et al. (2022). Peptidomimetics as Potential Anti-Virulence Drugs Against Resistant Bacterial Pathogens. Frontiers in Microbiology, 13, 837834.
  • Kumar, A., et al. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 24(18), 7062-7069.
  • ACD/Labs. (2024, March 13). Conformational Analysis of Peptidomimetic Drug Leads by NMR [Video]. YouTube.
  • AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS. AltaBioscience.
  • Liu, G., et al. (2021). Small Scorpion-like Peptidomimetics: Potential Broad-Spectrum Membrane Active Antimicrobials without Detectable Resistance. Journal of Medicinal Chemistry, 64(15), 11099-11110.
  • Wikipedia. (n.d.). Peptide synthesis. Wikipedia.
  • Voelz, V. A., et al. (2014). Peptide Conformation Analysis Using an Integrated Bayesian Approach. The Journal of Physical Chemistry B, 118(28), 7853-7863.
  • Creative Proteomics. (n.d.). NMR-Based Peptide Structure Analysis.
  • Drăgan, M., et al. (2024). Biological Activity of Natural and Synthetic Peptides as Anticancer Agents. International Journal of Molecular Sciences, 25(13), 7175.
  • Jackson, M., & Mantsch, H. H. (1995). The conformational analysis of peptides using Fourier transform IR spectroscopy. Biopolymers, 37(4), 329-335.
  • Sieburth, S. M., et al. (2012). Serine protease inhibition by a silanediol peptidomimetic. Organic Letters, 14(17), 4434-4437.

Sources

Method

Application Note: A Robust Protocol for the Manual Coupling of N-Fmoc-O-propyl-D-serine in Solid-Phase Peptide Synthesis

Executive Summary The incorporation of structurally unique, non-canonical amino acids is a critical strategy in the design of novel peptides with enhanced therapeutic properties. N-Fmoc-O-propyl-D-serine, an O-alkylated...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of structurally unique, non-canonical amino acids is a critical strategy in the design of novel peptides with enhanced therapeutic properties. N-Fmoc-O-propyl-D-serine, an O-alkylated amino acid, offers the potential to increase proteolytic stability and enforce specific peptide conformations. However, the steric bulk introduced by the O-propyl group presents a significant challenge to achieving efficient amide bond formation during standard Solid-Phase Peptide Synthesis (SPPS). This application note provides a comprehensive, field-tested protocol for the manual coupling of N-Fmoc-O-propyl-D-serine, emphasizing the chemical rationale behind reagent selection and procedural steps to ensure high coupling efficiency and final peptide purity.

Introduction: Overcoming Steric Hindrance in Modified Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) based on 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the predominant method for producing synthetic peptides for research and therapeutic applications.[1][2] The success of this iterative process relies on achieving near-quantitative yields at both the Fmoc-deprotection and amino acid coupling steps. While standard amino acids can be coupled with high efficiency, sterically hindered building blocks, such as N-methylated or α,α-disubstituted amino acids, often result in incomplete reactions.[3]

N-Fmoc-O-propyl-D-serine falls into this category of "difficult" residues. The propyl ether on the side-chain beta-carbon can sterically shield the N-terminal amine of the growing peptide chain, impeding the approach of the activated carboxyl group of the incoming amino acid. Inefficient coupling leads to the formation of deletion sequences—peptides lacking the intended amino acid—which are often difficult to separate from the target peptide during purification.[4]

To address this challenge, this protocol employs a highly potent uronium salt-based coupling reagent, HATU, which has demonstrated superior performance for sterically demanding couplings.[5][6][7] We also detail a robust workflow that includes pre-activation, reaction monitoring with the Kaiser test, and a capping strategy to ensure the highest possible fidelity of the final peptide product.

Materials and Equipment

Reagents & Consumables
Reagent/MaterialRecommended GradeSupplier (Example)Key Considerations
Resin (e.g., Rink Amide MBHA)100-200 mesh, ~0.5 mmol/g loadingMajor SPPS SupplierChoice depends on the desired C-terminus (e.g., amide for Rink Amide).
N-Fmoc-O-propyl-D-serine Peptide Synthesis GradeMajor Amino Acid SupplierEnsure high purity to avoid side reactions.
Coupling Reagent (HATU) Reagent GradeMajor Chemical SupplierHighly efficient but moisture-sensitive. Store in a desiccator.
Base (DIPEA) Peptide Synthesis GradeMajor Chemical SupplierUse a high-purity, redistilled grade to avoid side reactions.
Fmoc Deprotection Solution N/APrepared Fresh20% (v/v) Piperidine in DMF. Piperidine is a regulated substance in some regions.[8]
Capping Solution A ACS GradeMajor Chemical SupplierAcetic Anhydride.
Capping Solution B ACS GradeMajor Chemical SupplierPyridine or DIPEA.
Solvents (DMF, DCM) Anhydrous, Peptide Synthesis GradeMajor Chemical SupplierWater content must be minimal to prevent hydrolysis of activated esters.
Kaiser Test Kit N/AMajor SPPS SupplierContains: (A) KCN in Pyridine, (B) Ninhydrin in Butanol, (C) Phenol in Butanol.[9]
Manual SPPS Reaction Vessel Glass with Fritted DiscLaboratory SupplierAllows for efficient mixing and draining of solvents and reagents.
Inert Gas Supply High PurityGas SupplierNitrogen or Argon for drying resin and providing an inert atmosphere.
Laboratory Equipment
  • Shaker (wrist-action or orbital) for reaction agitation

  • Analytical Balance

  • Standard laboratory glassware (beakers, graduated cylinders, vials)

  • Pipettes (manual and/or automated)

  • Heating block (for Kaiser test)

Experimental Protocol

This protocol is based on a 0.1 mmol synthesis scale. Adjust all volumes and masses proportionally for different scales.

Phase 1: Resin Preparation and N-Terminal Deprotection

Before coupling, the solid-phase resin must be swelled to ensure all reactive sites are accessible, and the N-terminal Fmoc group of the resin-bound peptide must be removed to expose the free amine for amide bond formation.

Step-by-Step Procedure:

  • Resin Swelling: Place the resin (0.1 mmol) in the reaction vessel. Add Dichloromethane (DCM, ~5 mL) and agitate gently for 30 minutes. Drain the DCM.

  • Solvent Exchange: Wash the swelled resin with Dimethylformamide (DMF, 3 x 5 mL) to prepare the resin for the deprotection step.

  • Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 3 minutes and drain. Add a fresh 5 mL aliquot of 20% piperidine in DMF and agitate for an additional 15 minutes. This two-step process ensures complete removal of the Fmoc group.[10]

  • Thorough Washing: Drain the deprotection solution. Wash the resin extensively with DMF (5-7 x 5 mL) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. A final wash with DCM (2 x 5 mL) and DMF (1 x 5 mL) can be performed.

Caption: Activation and coupling workflow for sterically hindered amino acids.

Phase 3: Reaction Monitoring and Capping

It is essential to verify the completion of the coupling reaction. A positive Kaiser test indicates the presence of unreacted primary amines, necessitating a second coupling or a capping step. [11][12] A. Kaiser Test Protocol:

  • Sample: Remove a small sample of resin beads (~1-2 mg) after the post-coupling wash. Place them in a small, clean glass test tube.

  • Add Reagents: Add 2-3 drops of each Kaiser test reagent (KCN/Pyridine, Ninhydrin/Butanol, Phenol/Butanol) to the beads.

  • Heat: Heat the test tube in a heating block at 110-120°C for 5 minutes.

  • Observe:

    • Negative Result (Complete Coupling): Beads and solution remain yellow or colorless. Proceed to the next deprotection cycle.

    • Positive Result (Incomplete Coupling): Beads and/or solution turn a dark blue/purple color. This indicates the presence of free primary amines.

B. Troubleshooting Incomplete Coupling:

  • Recouple: If the Kaiser test is positive, drain the wash solvent from the main reaction vessel and immediately perform a second coupling. Repeat the procedure from Phase 2, Steps 1-5, often a shorter reaction time (1-2 hours) is sufficient for the second coupling. Perform another Kaiser test afterward.

  • Capping: If the Kaiser test remains positive after a second coupling, it is crucial to cap the unreacted amines to prevent the formation of deletion peptides.

    • Prepare Capping Solution: Create a solution of 10% acetic anhydride and 10% DIPEA (or pyridine) in DMF. Prepare this fresh.

    • Capping Reaction: Add the capping solution (~5 mL) to the resin and agitate for 30 minutes. This acetylates any remaining free amines, rendering them unreactive. [13] 3. Final Wash: Drain the capping solution and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL) before proceeding to the next cycle.

Conclusion and Expert Recommendations

The successful incorporation of N-Fmoc-O-propyl-D-serine is readily achievable through a manual SPPS protocol that is optimized to overcome its inherent steric hindrance. The key parameters for success are:

  • Potent Activation: The use of HATU is highly recommended over standard carbodiimide or HBTU reagents for such challenging couplings.

  • Sufficient Equivalents and Time: Employing at least 3 equivalents of the amino acid and allowing for a prolonged coupling time (2-4 hours) is critical.

  • Vigilant Monitoring: The qualitative Kaiser test is an indispensable tool for verifying reaction completion at each step. Never proceed to the next cycle with a positive Kaiser test result.

  • Strategic Capping: Do not hesitate to cap unreacted amines after a failed recoupling attempt. This significantly simplifies the final purification process by preventing the accumulation of closely-related deletion impurities.

By adhering to this robust protocol, researchers can confidently synthesize complex peptides containing O-alkylated serine residues, enabling further exploration in drug discovery and chemical biology.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]

  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409. [Link]

  • Chemtips. (2012). Solid Phase Peptide Synthesis: Keeping Track. WordPress.com.[Link]

  • Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598. [Link]

  • Peptides International. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Peptides International.[Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation.[Link]

  • YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. The Organic Chemistry Tutor.[Link]

Sources

Application

Technical Application Note: Cleavage and Isolation of Peptides Containing O-Propyl-D-Serine

This Application Note is designed for researchers and drug development professionals conducting Solid Phase Peptide Synthesis (SPPS). It addresses the specific chemical behavior, cleavage protocols, and isolation strateg...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals conducting Solid Phase Peptide Synthesis (SPPS). It addresses the specific chemical behavior, cleavage protocols, and isolation strategies for peptides containing the non-canonical amino acid O-propyl-D-serine .

Introduction & Chemical Logic

The incorporation of O-propyl-D-serine into peptide sequences is a strategic modification often used to enhance metabolic stability, increase lipophilicity, or probe steric constraints within a binding pocket. Unlike the standard tert-butyl (tBu) protection used for Serine in Fmoc chemistry, the O-propyl ether linkage is stable to Trifluoroacetic Acid (TFA) .

Consequently, the objective of the cleavage step is not to remove the propyl group, but to cleave the peptide from the resin and remove acid-labile protecting groups from other residues (e.g., Boc, Trt, Pbf) while preserving the O-propyl ether and the D-stereocenter.

Key Chemical Considerations
  • Ether Stability: The primary alkyl ether bond (Ser-O-CH₂-CH₂-CH₃) is robust.[1] It resists acidolysis by TFA, even at high concentrations (95%). This contrasts with O-tBu (cleaved) or O-Trt (cleaved).[1]

  • Suppression of N→O Acyl Shift: In native Serine peptides, strong acids can catalyze the migration of the peptide backbone to the side-chain hydroxyl (N→O shift). Because the side-chain oxygen in O-propyl-serine is alkylated (capped), this nucleophilic attack is effectively blocked, rendering these peptides more stable in acidic cocktails than their native counterparts.

  • Hydrophobicity Profile: The retention of the propyl group renders the final peptide more hydrophobic than a native Ser-containing peptide. This impacts the post-cleavage precipitation step, requiring optimized solvent ratios to ensure high recovery.

Resin Selection & Linker Chemistry[1][2][3][4]

The choice of resin dictates the C-terminal functionality. O-propyl-D-serine is compatible with all standard TFA-labile resins.

Resin TypeLinkerCleavage ConditionC-Terminal ProductCompatibility
Wang 4-alkoxybenzyl alcohol95% TFACarboxylic Acid (-COOH)High
Rink Amide RAM / Knorr95% TFAAmide (-CONH₂)High
2-CTC 2-Chlorotrityl1% TFA (Mild)Protected Peptide AcidHigh *

*Note: If using 2-CTC to generate protected fragments, the O-propyl group will remain intact, as will Boc/tBu groups on other residues.

Cleavage Protocols

Two protocols are provided below. Protocol A is the standard for robust sequences.[1] Protocol B is optimized for sequences containing sensitive residues (Met, Cys, Trp, Tyr) prone to alkylation.

Materials Required[1][3][5][6][7][8][9][10][11][12][13]
  • TFA (Trifluoroacetic acid): HPLC Grade.[1]

  • TIS (Triisopropylsilane): Scavenger for trityl/t-butyl cations.[1][2]

  • Water (H₂O): Scavenger for t-butyl cations; prevents ether hydrolysis.[1]

  • DODT (3,6-Dioxa-1,8-octanedithiol): Odorless substitute for EDT; critical for Met/Cys.

  • Cold Diethyl Ether (Et₂O): For precipitation (chilled to -20°C).[1]

Protocol A: Standard Cleavage Cocktail

Use for peptides containing: Ala, Gly, Leu, Ile, Val, Phe, Lys(Boc), Asp(OtBu), Glu(OtBu), D-Ser(Pr).

  • Preparation: Wash the resin-bound peptide (0.1 mmol scale) with DCM (3 x 5 mL) to remove traces of DMF. Dry under nitrogen flow for 10 minutes.

  • Cocktail: Prepare Cocktail S (Freshly made):

    • TFA: 95%[1][3][4][5]

    • TIS: 2.5%[3][4][5]

    • H₂O: 2.5%[3][4][5]

  • Reaction: Add 5-10 mL of Cocktail S to the resin.

  • Incubation: Shake gently at room temperature (22-25°C) for 2.0 hours .

    • Note: The O-propyl ether is stable for >24 hours, but 2 hours is sufficient for linker cleavage and removal of standard side-chain protectors.

  • Filtration: Filter the resin into a 50 mL polypropylene tube. Wash resin with 1 mL fresh TFA.

Protocol B: High-Scavenger Cocktail (Reagent K Analog)

Use for peptides containing: Cys(Trt), Met, Trp(Boc), Tyr(tBu) alongside D-Ser(Pr).

  • Preparation: Wash and dry resin as in Protocol A.

  • Cocktail: Prepare Cocktail K-mod (Freshly made):

    • TFA: 90%[1]

    • Phenol: 2.5% (Protects Tyr/Trp)[3]

    • H₂O: 2.5%[3][4][5]

    • TIS: 2.5%[3][4][5]

    • DODT: 2.5% (Protects Met/Cys)

  • Reaction: Add 5-10 mL of Cocktail K-mod to the resin.

  • Incubation: Shake gently at room temperature for 2.5 to 3.0 hours .

    • Reasoning: Pbf removal from Arg and Trp(Boc) deprotection can be slower; the extra scavengers prevent the alkylation of the aromatic rings by the cleaved protecting groups.

Post-Cleavage Isolation (Precipitation)[14]

Because O-propyl-D-serine increases the lipophilicity of the peptide, standard ether precipitation may result in a "oily" pellet or lower yields if the peptide is somewhat soluble in ether.

Optimized Precipitation Steps:

  • Concentration: Evaporate the TFA filtrate under a stream of nitrogen until the volume is reduced to ~1-2 mL. Do not evaporate to dryness , as this concentrates the scavenged byproducts back onto the peptide.

  • Precipitation: Add 40 mL of ice-cold Diethyl Ether (pre-chilled to -20°C).

    • Modification: If the peptide does not precipitate well (cloudy but no pellet), add n-Hexane (up to 10% v/v) to the ether to lower the polarity further.

  • Centrifugation: Centrifuge at 3000 x g for 5 minutes at 4°C. Decant the supernatant.

  • Wash: Resuspend the pellet in 20 mL cold ether, vortex, and centrifuge again. Repeat this wash 2 times.[1][5]

  • Drying: Dry the pellet under vacuum / lyophilize from Water/Acetonitrile.

Visual Workflow & Logic

The following diagram illustrates the cleavage decision tree and the chemical logic preserving the O-propyl moiety.

CleavageProtocol Start Resin-Bound Peptide (Containing O-Propyl-D-Ser) CheckResidues Analyze Sequence Composition Start->CheckResidues Standard Standard Residues Only (Ala, Leu, Lys, etc.) CheckResidues->Standard Robust Sensitive Sensitive Residues Present (Cys, Met, Trp, Tyr) CheckResidues->Sensitive Sensitive CocktailA Protocol A: Standard 95% TFA / 2.5% TIS / 2.5% H2O Standard->CocktailA CocktailB Protocol B: High Scavenger 90% TFA / Phenol / DODT / TIS / H2O Sensitive->CocktailB Reaction Cleavage Reaction 2.0 - 3.0 Hours @ RT CocktailA->Reaction CocktailB->Reaction ChemLogic Chemical Outcome: 1. Linker Cleaved 2. tBu/Boc/Trt Removed 3. O-Propyl Ether INTACT 4. No N->O Shift Reaction->ChemLogic Precip Cold Ether Precipitation (Add Hexane if oily) Reaction->Precip Analysis QC: HPLC & MS Verify Mass (+42 Da vs Ser) Precip->Analysis

Caption: Workflow for selecting the appropriate cleavage cocktail based on peptide composition, highlighting the preservation of the O-propyl ether.

Quality Control & Troubleshooting

Analytical Verification[1][12]
  • Mass Spectrometry (ESI-MS):

    • Calculate the expected mass carefully.[1]

    • Mass Shift: O-propyl-Serine adds +42.05 Da relative to a native Serine residue (Propyl C₃H₇ vs Proton H).[1]

    • Verification: If you see a mass corresponding to native Serine (-42 Da), the ether bond was cleaved (highly unlikely in TFA) or the starting material was incorrect.

  • Chiral HPLC:

    • To verify the D-configuration , hydrolyze a small aliquot (6N HCl, 110°C, 24h) and analyze via Chiral HPLC (e.g., Crownpak CR(+) column) or Marfey's analysis.

    • Note: Acid hydrolysis for analysis will cleave the O-propyl ether, converting it back to Serine. You must compare the ratio of D-Ser to L-Ser.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Peptide is an oil in Ether Increased lipophilicity due to O-propyl group.[1]Add 5-10% n-Hexane to the ether; Cool to -80°C; Use Centrifugation.
Mass +56 Da / +96 Da t-Butyl alkylation of Trp/Tyr.Scavengers were insufficient. Use Protocol B (DODT/Phenol).[1] Ensure TFA is fresh.
Mass +16 Da Methionine Oxidation.[1]Use DODT or Ammonium Iodide in cleavage cocktail.
Low Yield Peptide aggregation or precipitation on resin.[1]Wash resin with DCM before cleavage. Ensure resin is not old/collapsed.[1]

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][6][7][8][2] Chemical Reviews, 109(6), 2455–2504.[1]

  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2, 3247–3256.

  • Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Edition.[1] John Wiley & Sons. (Confirming stability of alkyl ethers to TFA).

  • Merifield, R. B. (1963).[1] "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 85(14), 2149–2154.

  • Sigma-Aldrich. "Cleavage and Deprotection Protocols for Fmoc SPPS."[1] Technical Bulletin.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purifying Peptides with N-Fmoc-O-propyl-D-serine by HPLC

Welcome to the technical support center for the purification of peptides containing N-Fmoc-O-propyl-D-serine by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of peptides containing N-Fmoc-O-propyl-D-serine by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this modified peptide. The presence of the highly hydrophobic N-Fmoc protecting group, combined with the O-propyl ether on the D-serine residue, significantly influences the peptide's chromatographic behavior, often leading to unique purification hurdles.

This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to optimize your purification workflow, ensuring high purity and yield.

Understanding the Core Challenge: Hydrophobicity

The primary characteristic governing the HPLC purification of peptides containing N-Fmoc-O-propyl-D-serine is its pronounced hydrophobicity. This stems from two key features:

  • The N-Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) group is a large, aromatic moiety that is inherently very hydrophobic.[1] Its presence dramatically increases the overall non-polar character of the peptide.

  • The O-propyl-D-serine Residue: Serine is typically a polar, hydrophilic amino acid.[2] However, the introduction of a propyl ether on the side-chain hydroxyl group replaces a polar H-bonding donor with a non-polar alkyl chain. This modification significantly increases the hydrophobicity of the serine residue itself.

This combined hydrophobicity dictates the peptide's interaction with the reversed-phase stationary phase and its solubility in the mobile phase.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the HPLC purification of your N-Fmoc-O-propyl-D-serine-containing peptide.

Problem 1: Poor Peak Shape (Tailing or Broadening)

You Observe: Your peptide elutes as a broad, asymmetric peak, often with a pronounced tail. This makes accurate quantification and fraction collection difficult.

Underlying Causes & Solutions:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with polar moieties on your peptide, leading to peak tailing.[3]

    • Solution: Ensure your mobile phase contains an ion-pairing agent. 0.1% Trifluoroacetic acid (TFA) is the standard choice for peptide purification.[4] TFA serves two purposes: it acidifies the mobile phase to ensure consistent protonation of acidic and basic residues, and the trifluoroacetate anion pairs with positive charges on the peptide, masking them and minimizing interactions with silanols. It also helps to improve peak shape and resolution.[4][5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the amount of peptide injected. Either decrease the injection volume or dilute your sample.

  • Inappropriate Sample Solvent: Dissolving your highly hydrophobic peptide in a solvent that is too "weak" (i.e., too aqueous) can cause it to precipitate upon injection, leading to broad peaks. Conversely, dissolving it in a solvent much stronger than the initial mobile phase can also cause peak distortion.

    • Solution: Ideally, dissolve your peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA). For very hydrophobic peptides that are difficult to dissolve, use a small amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute with your initial mobile phase.[6]

Problem 2: Late Elution or No Elution from the Column

You Observe: Your peptide has a very long retention time, requiring a high percentage of organic modifier to elute, or it doesn't elute at all within your gradient.

Underlying Cause & Solution:

  • Excessive Hydrophobicity: The combined hydrophobicity of the N-Fmoc and O-propyl groups leads to very strong interactions with the C18 stationary phase.

    • Solution 1: Adjust the Gradient: Make your gradient steeper or increase the final percentage of the organic modifier (Mobile Phase B). For example, instead of a gradient to 80% Acetonitrile, try extending it to 95% or even 100%.

    • Solution 2: Change the Organic Modifier: If acetonitrile is not strong enough to elute your peptide, consider using a stronger organic solvent like isopropanol in your Mobile Phase B.

    • Solution 3: Use a Less Retentive Column: While C18 is the standard, for extremely hydrophobic peptides, a C8 or even a C4 column can be a better choice. The shorter alkyl chains will have weaker hydrophobic interactions, leading to shorter retention times.

Problem 3: Sample Precipitation/Solubility Issues

You Observe: Your lyophilized peptide does not fully dissolve in your chosen sample solvent, or it precipitates in the HPLC vial before injection.

Underlying Cause & Solution:

  • Peptide Aggregation: Highly hydrophobic peptides have a tendency to aggregate in aqueous solutions.[6]

    • Solution 1: Use Organic Solvents: As mentioned, dissolving the peptide in a small amount of DMSO, DMF, or neat acetonitrile before diluting with the aqueous mobile phase can disrupt these hydrophobic interactions.[6]

    • Solution 2: Sonication: Gently sonicating the sample can help to break up aggregates and improve dissolution.[7]

    • Solution 3: Check the Peptide's Net Charge: While the N-Fmoc and O-propyl groups are neutral, the overall charge of your peptide will depend on the other amino acids in the sequence. If the peptide has a net positive charge, a slightly acidic solvent will aid solubility. If it has a net negative charge, a slightly basic solvent might be better (though this is less common with TFA-based HPLC).[6]

Frequently Asked Questions (FAQs)

Q1: What is the best starting HPLC column for purifying a peptide with N-Fmoc-O-propyl-D-serine?

A1: A wide-pore (300 Å) C18 reversed-phase column is the recommended starting point for most peptides. The wide pores allow for better access of the relatively large peptide to the stationary phase. However, due to the high hydrophobicity of your specific peptide, if you experience excessively long retention times, a C8 column would be the next logical choice.

Column ParameterRecommendationRationale
Stationary Phase C18 or C8C18 is a good starting point; C8 is for more hydrophobic peptides.
Pore Size 300 ÅEnsures the peptide can access the bonded phase within the pores.
Particle Size 5 µmA good balance between resolution and backpressure for preparative work.

Q2: What is the recommended mobile phase composition?

A2: The standard and most recommended mobile phase system for reversed-phase HPLC of peptides is:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN).[4]

TFA is a crucial additive that acts as an ion-pairing agent, improving peak shape and resolution.[4][5]

Q3: How should I develop a gradient for my purification?

A3: A good starting point for gradient development is a broad linear gradient. After an initial run, you can optimize the gradient to improve resolution around your peak of interest.

Workflow for Gradient Optimization:

Gradient_Optimization A Step 1: Scouting Run Run a broad gradient (e.g., 5-95% B over 30 min) B Step 2: Determine Elution % Note the % of Mobile Phase B at which your peptide elutes. A->B C Step 3: Optimize Gradient Design a shallower gradient around the elution %. (e.g., if elution at 50% B, try 40-60% B over 20 min) B->C D Step 4: Fine-Tune Further adjust the gradient slope to maximize resolution from impurities. C->D

Caption: A stepwise approach to HPLC gradient optimization for peptide purification.

Q4: Are there any potential side reactions I should be aware of that could complicate purification?

A4: Yes, during Fmoc-based solid-phase peptide synthesis (SPPS), several side reactions can occur, leading to impurities that you will need to separate during HPLC. For sequences containing serine, one potential issue, although less common with proper protection, is O-acylation. More generally with Fmoc chemistry, you should be aware of the possibility of:

  • Deletion sequences: Peptides missing one or more amino acids.

  • Truncated sequences: Peptides that are shorter than the target sequence.

  • Incomplete deprotection of other side chains.

  • Aspartimide formation: If your sequence contains aspartic acid, it can form a cyclic imide.[8][]

These impurities will have different hydrophobicities and will typically elute at different retention times than your target peptide.

Q5: My peptide seems to be unstable in the mobile phase. What can I do?

A5: While the O-propyl ether is generally stable, the Fmoc group can be labile under basic conditions.[8] The standard mobile phase with 0.1% TFA is acidic (pH ~2), which ensures the stability of the Fmoc group. If you are using a different mobile phase system, ensure the pH remains acidic. Additionally, some amino acid side chains can be prone to oxidation. If you suspect this, preparing your mobile phases fresh and degassing them thoroughly can help. For long-term storage, it is always best to lyophilize your purified fractions and store them as a dry powder at -20°C or below.[4]

References

  • AAPPTec. (n.d.). Peptide Purification. [Link]

  • Iris Biotech GmbH. (n.d.). Peptide Solubilization. [Link]

  • MDPI. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. [Link]

  • Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. [Link]

  • Semantic Scholar. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. [Link]

Sources

Troubleshooting

Technical Support Center: Impact of O-Propyl Group on Peptide Secondary Structure

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting protocols for experiments involving peptides modified with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting protocols for experiments involving peptides modified with O-propyl groups. The introduction of non-canonical amino acids, such as those containing O-propyl modifications, is a powerful strategy for modulating the structure, stability, and biological activity of peptides.[1][2] However, these modifications also introduce unique challenges in synthesis and structural analysis. This center is designed to address those challenges directly, providing both theoretical understanding and practical, field-tested solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts regarding the influence of O-propylation on peptide conformation.

Q1: What is the primary impact of incorporating an O-propyl group on a peptide's secondary structure?

The incorporation of an O-propyl group, typically on a tyrosine or serine residue, primarily influences the peptide's secondary structure through two main mechanisms: increased hydrophobicity and steric hindrance.

  • Hydrophobicity: The propyl group is a nonpolar alkyl chain, and its addition increases the local hydrophobicity of the amino acid side chain.[3] This can drive the peptide to adopt conformations that shield this hydrophobic group from aqueous solvent, potentially stabilizing structures like α-helices where the propyl group can be buried within a hydrophobic face or participate in tertiary contacts.

  • Steric Hindrance: The bulkiness of the propyl group can sterically preclude certain backbone conformations. For instance, it can disfavor the formation of tight turns or certain β-sheet arrangements where a larger side chain cannot be accommodated. Conversely, in some contexts, this steric bulk can restrict conformational freedom and favor a specific structure, such as a particular helical turn.[4]

Q2: How does the O-propyl group's effect compare to other O-alkyl groups (e.g., O-methyl, O-ethyl)?

The effect of O-alkylation is generally proportional to the length and bulk of the alkyl chain.

  • O-methyl vs. O-propyl: An O-propyl group imparts a significantly greater hydrophobic and steric effect than an O-methyl group. While O-methylation might cause a minor perturbation, O-propylation is more likely to induce a distinct conformational shift. The longer propyl chain offers more potential for hydrophobic interactions.

  • Chain Length and Helicity: Studies on model peptides have shown that increasing the alkyl chain length can systematically influence helical stability. The increased hydrophobicity can enhance the driving force for folding in aqueous environments.

Q3: What are the underlying physicochemical principles governing the O-propyl group's influence?

The principles are rooted in the fundamental properties of amino acids and their behavior in solution.[5][6][7]

  • Hydrophobic Effect: This is a major driving force in protein and peptide folding.[3] Nonpolar groups like the propyl chain disrupt the hydrogen-bonding network of water. To minimize this disruption, the peptide chain will preferentially fold in a way that sequesters the hydrophobic group away from the water, often into the core of the structure.[3]

  • van der Waals Interactions: The propyl group can form favorable van der Waals contacts with other nonpolar side chains, further stabilizing a folded conformation.

  • Conformational Entropy: By sterically limiting the number of accessible backbone and side-chain conformations, the O-propyl group reduces the conformational entropy of the unfolded state. This can lower the entropic penalty of folding, making a specific folded structure more favorable.

Part 2: Experimental Design & Synthesis Troubleshooting

Incorporating sterically demanding, non-canonical amino acids like O-propylated residues into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) requires careful planning and troubleshooting.[8][9]

Q4: I am planning to synthesize a peptide containing O-propyl-tyrosine. What are the critical considerations for the synthesis strategy?

Success hinges on anticipating and overcoming the challenges posed by steric hindrance.

  • Choice of Coupling Reagent: Standard coupling reagents may be inefficient. For sterically hindered couplings, more potent activating reagents are essential.[10] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is widely considered the gold standard due to its high reactivity and ability to overcome steric barriers.[10] HCTU is also a highly effective alternative.[10]

  • Reaction Conditions: To drive the reaction to completion, consider using a higher excess of the activated amino acid and coupling reagents (3-5 equivalents), increasing the coupling time (double or triple the standard time), and potentially performing a "double coupling" where the coupling step is repeated before moving to the next deprotection cycle.[11]

  • Resin Choice: For potentially difficult or aggregation-prone sequences, using a low-substitution resin (0.1 to 0.4 mmol/g) can improve outcomes by increasing the distance between growing peptide chains, reducing intermolecular aggregation.[12]

Q5: My SPPS yield dropped significantly after the coupling of Fmoc-O-propyl-Tyr-OH. How do I troubleshoot this?

A significant drop in yield points to incomplete coupling. A systematic approach is needed to identify and solve the issue.

Troubleshooting Workflow for Low Coupling Yield

Caption: Logic diagram for troubleshooting low peptide synthesis yields.

Step-by-Step Troubleshooting Protocol:

  • Confirm Incomplete Coupling: After the coupling step, wash the resin and take a small sample (5-10 beads). Perform a qualitative Kaiser test.[10] If the beads turn blue, it confirms the presence of unreacted primary amines, indicating a failed coupling.

  • Implement Corrective Actions (as per diagram):

    • Double Couple: This is the quickest first step. Simply repeat the coupling reaction with a fresh solution of activated amino acid.[11]

    • Optimize Reagents: If double coupling fails, it indicates a more significant energy barrier. For the next synthesis, switch to a more powerful coupling reagent like HATU and increase the equivalents used.[10]

  • Monitor Subsequent Steps: Even after a successful coupling, be vigilant. Steric hindrance from the O-propyl group can sometimes slow the subsequent Fmoc-deprotection step. Using real-time UV monitoring of the Fmoc deprotection can ensure the reaction goes to completion.[13][14]

Part 3: Structural Analysis Troubleshooting

Characterizing the secondary structure of modified peptides requires careful experimental setup and data interpretation.

Q6: The Circular Dichroism (CD) spectrum of my O-propylated peptide is difficult to interpret. What are the best practices?

Circular Dichroism (CD) spectroscopy is a powerful tool for analyzing peptide secondary structure in solution.[15][16][17] However, ambiguous spectra can arise.

Best Practices for CD Analysis:

  • Use a Helix-Promoting Solvent: To assess the intrinsic helical propensity, dissolve the peptide in a solvent containing a helix-stabilizing co-solvent like 2,2,2-trifluoroethanol (TFE). A TFE titration (e.g., 0%, 10%, 30%, 50% TFE) can reveal if the peptide adopts a more helical structure in a less polar environment, which can be indicative of amphipathic character enhanced by the O-propyl group.

  • Perform a Thermal Melt: Measure the CD spectrum at various temperatures (e.g., 5°C to 85°C). A cooperative unfolding transition (a sharp change in the CD signal over a narrow temperature range) is a hallmark of a stable, well-defined secondary structure. A linear, non-cooperative change suggests a disordered or flexible peptide.

  • Compare to a Control Peptide: The most definitive approach is to synthesize an identical peptide but with an unmodified residue (e.g., tyrosine instead of O-propyl-tyrosine) or a less bulky modification (e.g., O-methyl-tyrosine). The difference in the CD spectra between the control and the test peptide provides direct evidence of the O-propyl group's impact.

Table 1: Interpreting Far-UV Circular Dichroism Spectra [18]

Secondary StructureCharacteristic Wavelengths (nm) and Features
α-Helix Negative bands at ~222 nm and ~208 nm; Positive band at ~192 nm.
β-Sheet Negative band at ~218 nm; Positive band at ~195 nm.[19][20]
Random Coil Strong negative band near 200 nm.
β-Turn Can have varied spectra, often with a weak negative band ~225-230 nm and a positive band ~205 nm.[21]
Q7: My peptide is showing signs of aggregation during NMR analysis. Can the O-propyl group be the cause, and how can I fix it?

Yes, the increased hydrophobicity from the O-propyl group can promote self-association and aggregation, which is detrimental to high-resolution NMR studies.[22][23] Aggregation leads to severe line broadening in NMR spectra, obscuring structural information.[24]

Workflow for Mitigating Peptide Aggregation in NMR Samples

Caption: Troubleshooting workflow for peptide aggregation during NMR analysis.

Troubleshooting Steps:

  • Lower Concentration: This is the simplest first step. Dilute your sample (e.g., from 1 mM to 100 µM) and re-acquire a 1D ¹H spectrum. If the lines sharpen significantly, aggregation is the likely cause.

  • Adjust Temperature: Acquiring spectra at a higher temperature (e.g., 35°C or 45°C instead of 25°C) can increase peptide motion and disrupt the weak hydrophobic interactions that drive aggregation.

  • Modify Solvent:

    • Add Organic Co-solvents: Adding a small amount (5-10%) of acetonitrile-d3 or TFE-d3 can disrupt hydrophobic-driven aggregation.

    • Adjust pH: Peptides are often least soluble at their isoelectric point (pI).[25] Adjusting the buffer pH to be at least 1-2 units away from the peptide's calculated pI can increase net charge and electrostatic repulsion between molecules, preventing aggregation.

By systematically applying these troubleshooting guides and understanding the fundamental principles, researchers can successfully navigate the challenges of working with O-propylated peptides and harness their potential for developing novel therapeutics and research tools.

References

  • D'Souza, C., & Loo, R. (2024). Modified synthetic peptides: from therapeutics to chemosensors. Sensors & Diagnostics. DOI: 10.1039/D4SD00022F. Retrieved from [Link]

  • Ono, S., & Hyodo, K. (2023). Developmental Trends of Peptide Drugs and Their Quality Assessment using Secondary Structure Analysis. Chemical and Pharmaceutical Bulletin. Retrieved from [Link]

  • Zhang, X., et al. (2025). Breaking the bottleneck on solid-phase synthesis of sterically hindered peptides with innovative immobilized ribosome-mimicking molecular reactors. ResearchGate. Retrieved from [Link]

  • Zhang, X., et al. (2025). Immobilized acyl-transfer molecular reactors enable the solid phase synthesis of sterically hindered peptides. Nature Research. Retrieved from [Link]

  • Biovera Research. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved from [Link]

  • Li, P., et al. (2024). Recent Progress in Site-Selective Modification of Peptides and Proteins Using Macrocycles. Bioconjugate Chemistry. Retrieved from [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Singh, S., et al. (2019). Peptide Secondary Structure Prediction using Evolutionary Information. bioRxiv. Retrieved from [Link]

  • CD Formulation. (n.d.). Circular Dichroism (CD) Spectroscopy Technology. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 18.2: Properties of Amino Acids. Retrieved from [Link]

  • Kim, H., et al. (2022). Effect of Secondary Structures on the Adsorption of Peptides onto Hydrophobic Solid Surfaces Revealed by SALDI-TOF and MD Simulations. ACS Omega. Retrieved from [Link]

  • Kelly, S. M., & Price, N. C. (2009). Circular Dichroism of Peptides. Springer Nature Experiments. Retrieved from [Link]

  • Kelly, S. M., & Price, N. C. (2000). Circular dichroism of peptides. Current Protein & Peptide Science. Retrieved from [Link]

  • Arora, P. S., & Kirshenbaum, K. (2004). Contemporary Strategies for the Stabilization of Peptides in the α-Helical Conformation. Angewandte Chemie International Edition. Retrieved from [Link]

  • Greenfield, N. J. (2006). Circular dichroism (CD) spectra of proteins and peptides with representative secondary structures. ResearchGate. Retrieved from [Link]

  • Osterman, D. G., & Kaiser, E. T. (1985). Design and characterization of peptides with amphiphilic beta-strand structures. Journal of Cellular Biochemistry. Retrieved from [Link]

  • Wang, P., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Retrieved from [Link]

  • Shrestha, R. (2020). Physico-Chemical Properties of Amino acids. YouTube. Retrieved from [Link]

  • Thomas, G. (2008). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. Retrieved from [Link]

  • Online Biology Notes. (2020). Properties of amino acids: physical and chemical. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Novotna, P., et al. (2021). Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. International Journal of Molecular Sciences. Retrieved from [Link]

  • Norton, R. S. (1994). NMR Spectroscopy of Peptides and Proteins. Springer Nature Experiments. Retrieved from [Link]

  • Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • S. H. Gellman, et al. (2011). β-Peptides as inhibitors of protein–protein interactions. Org Biomol Chem. Retrieved from [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • Lenci, E., et al. (2021). Steric impact of aza-amino acid on solid-phase aza-peptide bond synthesis. ResearchGate. Retrieved from [Link]

  • Shivaprasad, S., & Wetzel, R. (1999). Induction of beta-sheet structure in amyloidogenic peptides by neutralization of aspartate: a model for amyloid nucleation. Protein Science. Retrieved from [Link]

  • Chen, Y., et al. (2013). The Stability of Alpha-Helix of the Helical Antimicrobial Peptide in Polar/Apolar Solvent. International Journal of Bioscience, Biochemistry and Bioinformatics. Retrieved from [Link]

  • Zosel, F., et al. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. Retrieved from [Link]

  • Wiley-VCH. (2004). 7.5 High Resolution NMR Spectroscopy. Houben-Weyl Methods of Organic Chemistry, Vol. E 22b. Retrieved from [Link]

  • Britannica. (2026). Protein - Amino Acids, Physicochem. Retrieved from [Link]

  • Gyros Protein Technologies. (2025). Getting Started with Automated Peptide Synthesis Guide. Retrieved from [Link]

  • Quora. (2017). What are the properties of amino acids?. Retrieved from [Link]

  • Absalon, C. L., et al. (2019). Rippled β-Sheet Formation by an Amyloid-β Fragment Indicates Expanded Scope of Sequence Space for Enantiomeric β-Sheet Peptide Coassembly. Molecules. Retrieved from [Link]

  • Tooth Fairy Tutor. (2022). Stabilizing Features of Alpha Helix Peptide | Biochemistry. YouTube. Retrieved from [Link]

  • Smith, A. M., et al. (2023). Controlling the Self-Assembly and Material Properties of β-Sheet Peptide Hydrogels by Modulating Intermolecular Interactions. Gels. Retrieved from [Link]

  • Chakrabartty, A., & Baldwin, R. L. (1995). Helix propensities of the amino acids measured in alanine-based peptides without helix-stabilizing side-chain interactions. Stanford University. Retrieved from [Link]

  • Wolters, I., et al. (2025). Helix Folding in One Dimension: Effects of Proline Co-Solvent on Free Energy Landscape of Hydrogen Bond Dynamics in Alanine Peptides. MDPI. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Managing Steric Hindrance with N-Fmoc-O-propyl-D-serine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of N-Fmoc-O-propyl-D-serine in solid-phase peptide synthesis (SPPS). The inherent steric hindrance of this modified amino acid can present unique challenges, and this resource is designed to help you navigate and overcome them effectively.

Troubleshooting Guide: Overcoming Common Issues

The O-propyl group on the D-serine side chain introduces significant steric bulk, which can impede both deprotection and coupling steps during SPPS. Below is a systematic guide to identifying and resolving common problems.

ProblemPotential Cause(s)Recommended Solution(s)
Low Coupling Efficiency / Incomplete Coupling Steric Hindrance: The bulky O-propyl group physically obstructs the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.[1] Suboptimal Coupling Reagent: Standard carbodiimide reagents like DCC or DIC may not be potent enough to overcome the high activation energy required for sterically demanding couplings.[1] Insufficient Reaction Time: Sterically hindered couplings are kinetically slower.[1]Employ Potent Coupling Reagents: Switch to aminium/uronium salts such as HATU, HBTU, or HCTU, or phosphonium salts like PyBOP.[1][2] These reagents form highly reactive esters that can overcome the steric barrier.[1] For extremely challenging couplings, consider in-situ formation of the acyl fluoride.[1] Increase Reaction Time and/or Temperature: Extend the coupling time from the standard 1-2 hours to overnight.[1] Gentle heating or the use of microwave-assisted peptide synthesis (MA-SPPS) can also significantly improve reaction rates.[1] Double Coupling: Perform the coupling step twice with a fresh solution of the activated amino acid.[3] Optimize Solvent: Use N-methylpyrrolidone (NMP) instead of or in combination with Dimethylformamide (DMF) for its superior solvating properties, which can help reduce peptide aggregation.[1]
Incomplete Fmoc Deprotection Steric Hindrance: The O-propyl group can shield the N-terminal Fmoc group, preventing efficient access by the piperidine base.[4] Peptide Aggregation: The growing peptide chain may form secondary structures that mask the N-terminus.[4]Use a Stronger Base: For difficult sequences, a cocktail of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF can be more effective for Fmoc removal.[5] Increase Deprotection Time: Extend the duration of the piperidine treatment to ensure complete removal of the Fmoc group.[5] Monitor Deprotection: Utilize a qualitative test like the Kaiser (ninhydrin) test to confirm the presence of free primary amines after deprotection.[3][4]
Peptide Aggregation Sequence-Dependent Effects: Hydrophobic sequences or those prone to forming secondary structures can be exacerbated by the presence of bulky residues.[3]Incorporate Backbone Protection: The use of 2-hydroxy-4-methoxybenzyl (Hmb) backbone protection can disrupt the hydrogen bonding that leads to aggregation.[6][7] Utilize Pseudoproline Dipeptides: Introducing commercially available pseudoproline dipeptides can disrupt secondary structure formation.[5]
Low Final Peptide Yield Cumulative Effects of Incomplete Reactions: Minor inefficiencies in each coupling and deprotection cycle can lead to a significant decrease in the overall yield of the desired full-length peptide.[3][5]Systematic Optimization: Carefully review each step of the synthesis. For sterically hindered residues like N-Fmoc-O-propyl-D-serine, it is crucial to ensure both coupling and deprotection reactions go to completion.[5] Consider a test cleavage and analysis of a small resin sample to diagnose issues early.[3]

Frequently Asked Questions (FAQs)

Q1: Why is N-Fmoc-O-propyl-D-serine used in peptide synthesis?

N-Fmoc-O-propyl-D-serine is a non-natural amino acid derivative used to introduce specific structural modifications into peptides. The O-propyl group can enhance metabolic stability, influence peptide conformation, and provide a lipophilic handle that may improve cell permeability or protein-protein interactions. The D-configuration is often incorporated to increase resistance to enzymatic degradation.

Q2: What are the best coupling reagents for N-Fmoc-O-propyl-D-serine?

For sterically hindered amino acids, more potent coupling reagents are generally required.[3] Aminium/uronium salts like HATU, HBTU, and HCTU, and phosphonium salts such as PyBOP are highly recommended.[2][8] HATU is often considered one of the most effective reagents for difficult couplings due to its ability to form highly reactive OAt-esters.[9][10]

Q3: How can I monitor the success of a coupling reaction with N-Fmoc-O-propyl-D-serine?

A qualitative ninhydrin (Kaiser) test is a common method to detect the presence of unreacted primary amines on the resin after a coupling step.[4] A negative result (yellow beads) indicates a complete coupling reaction. For N-terminal proline, where the Kaiser test is not effective, an isatin or chloranil test can be used.[10]

Q4: Can microwave-assisted peptide synthesis (MA-SPPS) help with couplings involving N-Fmoc-O-propyl-D-serine?

Yes, MA-SPPS is highly effective for driving difficult couplings to completion.[1] The use of microwave energy can significantly accelerate the reaction rate and help overcome the activation energy barrier associated with steric hindrance.[1][10]

Q5: Are there any specific considerations for the final cleavage and deprotection of peptides containing O-propyl-D-serine?

The O-propyl ether linkage is generally stable to standard trifluoroacetic acid (TFA) cleavage conditions used in Fmoc-SPPS. However, it is always advisable to perform a small-scale test cleavage and analyze the product by mass spectrometry to ensure the integrity of the modification and the complete removal of all other side-chain protecting groups.

Experimental Protocols

Protocol 1: Optimized Coupling of N-Fmoc-O-propyl-D-serine using HATU

This protocol outlines a robust method for coupling the sterically hindered N-Fmoc-O-propyl-D-serine.

  • Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (5-7 times).[4]

  • Pre-activation of Amino Acid: In a separate vessel, dissolve N-Fmoc-O-propyl-D-serine (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.[1] Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (8 equivalents).[1] Allow the pre-activation to proceed for 1-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction mixture for at least 2 hours. For particularly difficult sequences, extend the reaction time to overnight.[1]

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).

  • Monitoring: Perform a Kaiser test on a small sample of the resin beads to check for completion of the coupling.[3] If the test is positive (blue beads), proceed to the double coupling step.

  • Double Coupling (if necessary): Repeat steps 2 through 4 with a fresh solution of activated N-Fmoc-O-propyl-D-serine.[3]

Protocol 2: DBU-Assisted Fmoc Deprotection for Hindered Residues

This protocol is recommended when standard piperidine treatment is insufficient for complete Fmoc removal.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes. Drain the solvent.[4]

  • Deprotection: Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF to the resin.[4]

  • Agitation: Agitate the resin for 5-10 minutes at room temperature.[4]

  • Drain and Repeat: Drain the deprotection solution and repeat steps 2 and 3 one more time.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of the deprotection reagents and their byproducts.[4]

Visualizing the Workflow

The following diagram illustrates a decision-making workflow for troubleshooting low coupling efficiency when working with sterically hindered amino acids like N-Fmoc-O-propyl-D-serine.

G cluster_0 Troubleshooting Low Coupling Efficiency start Initial Coupling with Standard Protocol kaiser_test Perform Kaiser Test start->kaiser_test success Proceed to Next Deprotection Step kaiser_test->success Negative (Yellow) double_couple Perform Double Coupling kaiser_test->double_couple Positive (Blue) kaiser_test_2 Perform Kaiser Test Again double_couple->kaiser_test_2 kaiser_test_2->success Negative (Yellow) advanced_methods Employ Advanced Strategies: - Use Potent Reagents (HATU/HCTU) - Increase Temperature (MA-SPPS) - Optimize Solvent (NMP) kaiser_test_2->advanced_methods Positive (Blue) advanced_methods->success

Caption: A workflow for addressing incomplete coupling of sterically hindered residues.

References

  • Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available from: [Link]

  • Varkey, J. T. Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. Available from: [Link]

  • Bark, S. Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? ResearchGate. Available from: [Link]

  • Coin, I., et al. Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science. Available from: [Link]

  • Galiano, V., et al. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. Available from: [Link]

  • AAPPTEC. Guide to Solid Phase Peptide Synthesis. Available from: [Link]

  • Semantic Scholar. Advances in Fmoc solid-phase peptide synthesis. Available from: [Link]

  • ResearchGate. Syntheses of sterically hindered peptides containing α,α-disubstituted amino acid(s). Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Removal of Byproducts from N-Fmoc-O-propyl-D-serine Reactions

Welcome to the technical support center for "N-Fmoc-O-propyl-D-serine" applications. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for "N-Fmoc-O-propyl-D-serine" applications. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered during the use of this valuable amino acid derivative in peptide synthesis. Here, we provide in-depth, experience-driven insights and practical solutions to ensure the integrity and purity of your final peptide products.

I. Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions that arise during the handling and reaction of N-Fmoc-O-propyl-D-serine.

Q1: What are the most common byproducts I should expect when using N-Fmoc-O-propyl-D-serine in solid-phase peptide synthesis (SPPS)?

A1: The primary byproducts in Fmoc-based SPPS involving N-Fmoc-O-propyl-D-serine typically arise from side reactions during the deprotection and coupling steps. These can include:

  • Deletion Sequences: Resulting from incomplete Fmoc deprotection or inefficient coupling, leading to the absence of the serine residue in a portion of the peptide chains.

  • Truncated Peptides: Caused by capping of the unreacted N-terminus, often by acetic acid impurities in reagents.[1]

  • Diketopiperazine Formation: A common side reaction at the dipeptide stage, particularly when proline is one of the first two residues.[2] This intramolecular cyclization cleaves the peptide from the resin.

  • Racemization: Although the D-serine enantiomer is used, racemization can still occur, particularly at the C-terminal amino acid of a dipeptide during activation.

  • Byproducts from Fmoc Deprotection: The dibenzofulvene (DBF) released during Fmoc removal can form adducts with the newly liberated N-terminus if not effectively scavenged by piperidine.[3]

Q2: I'm observing a persistent yellow or colored solution during the coupling step of N-Fmoc-O-propyl-D-serine. Is this normal?

A2: While a light yellow color can be normal, an intense or unexpected color change (e.g., purple or red) can indicate a problem.[4] Potential causes include:

  • Reagent Degradation: Old or impure coupling reagents (like HBTU, HATU) or bases (like DIPEA) can form colored complexes.[4]

  • Solvent Impurities: N,N-Dimethylformamide (DMF) can decompose to dimethylamine, a secondary amine that can cause premature Fmoc deprotection and lead to colored byproducts.[4] Always use high-purity, peptide-synthesis-grade solvents.

  • Charge-Transfer Complexes: The interaction between electron-rich aromatic systems and activating agents can sometimes produce intense colors.[4]

It is crucial to determine if the coupling reaction is proceeding to completion despite the color change using a monitoring test like the Kaiser test.[4]

Q3: My Kaiser test is negative (or weak yellow) after the standard Fmoc deprotection time. What should I do?

A3: A negative or weak Kaiser test indicates incomplete removal of the Fmoc protecting group.[5] Common causes and solutions include:

  • Deprotection Reagent Issues:

    • Degraded Piperidine: Use fresh, high-quality piperidine.

    • Incorrect Concentration: Ensure your deprotection solution is accurately prepared (typically 20% piperidine in DMF).[5]

  • Reaction Conditions:

    • Insufficient Time: "Difficult" sequences with steric hindrance may require longer deprotection times.[5]

    • Low Temperature: Ensure the reaction is performed at a consistent ambient temperature.[5]

  • Peptide Aggregation: The growing peptide chain may aggregate on the resin, hindering access of the piperidine.

To troubleshoot, you can try extending the deprotection time, increasing the temperature, or using a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[5]

Q4: How can I minimize the risk of racemization when using N-Fmoc-O-propyl-D-serine?

A4: While you are starting with the D-enantiomer, racemization of the preceding amino acid can occur during the activation step. To minimize this:

  • Choice of Coupling Reagents: Use coupling reagents known to suppress racemization, such as those containing HOBt or Oxyma Pure.

  • Base Selection: Avoid prolonged exposure to organic bases. Use the minimum necessary amount of base for activation.

  • Pre-activation Time: Keep the pre-activation time of the amino acid to a minimum before adding it to the resin.

II. Troubleshooting Guide: Advanced Problem Solving

This section provides a more detailed approach to diagnosing and resolving complex issues.

Issue 1: Identification of an Unknown Impurity in the Final Peptide

Symptom: HPLC analysis of the crude peptide shows a significant, unidentified peak close to the main product peak.

Diagnostic Workflow:

Caption: Diagnostic workflow for identifying unknown impurities.

Corrective Actions:

  • For 3-(1-Piperidinyl)alanine Formation: This side product can arise from base-catalyzed elimination of the O-propyl group, forming a dehydroalanine intermediate that then reacts with piperidine.[2]

    • Mitigation: Consider using a milder base for Fmoc deprotection, such as DBU in lower concentrations, or alternative deprotection cocktails.

  • For Aspartimide Formation: This is more likely if an aspartic acid residue is present in the sequence.[2][3]

    • Mitigation: Adding HOBt to the piperidine deprotection solution can help reduce aspartimide formation.[2]

  • For Deletion Sequences:

    • Mitigation: Optimize coupling and deprotection times. Use a monitoring technique like the Kaiser test or UV-Vis spectrophotometry to ensure each step goes to completion.[5]

Issue 2: Low Yield of the Final Peptide

Symptom: The final isolated yield of the purified peptide is significantly lower than expected.

Potential Causes & Solutions:

Potential Cause Recommended Action
Incomplete Fmoc Deprotection Extend deprotection time or use a stronger base cocktail (e.g., with DBU). Monitor completion with the Kaiser test.[5]
Inefficient Coupling Double couple the N-Fmoc-O-propyl-D-serine. Use a more potent activating agent (e.g., HATU, HCTU).
Peptide Aggregation Incorporate a chaotropic agent like DMSO in the solvent system or use microwave-assisted synthesis.[6]
Diketopiperazine Formation If the serine is at the N-terminal or penultimate position, consider using a dipeptide coupling strategy.[3]
Loss during Cleavage/Workup Ensure complete precipitation of the peptide from ether. Minimize transfer steps.

III. Experimental Protocols

Protocol 1: Quantitative Monitoring of Fmoc Deprotection by UV-Vis Spectrophotometry

This protocol allows for the precise determination of Fmoc group removal, ensuring complete deprotection before proceeding to the next coupling step.[5][7]

Materials:

  • Deprotection effluent (piperidine solution collected from the resin)

  • N,N-Dimethylformamide (DMF)

  • Volumetric flask

  • UV-Vis Spectrophotometer

  • Quartz cuvette (1 cm path length)

Procedure:

  • Collect the entire effluent from the Fmoc deprotection step in a volumetric flask of a known volume (e.g., 10 mL).

  • Dilute the solution to the mark with DMF.

  • If the solution is highly concentrated, perform a further known dilution to bring the absorbance into the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Measure the absorbance of the diluted solution at 301 nm, using a solution of 20% piperidine in DMF as the blank.

  • Calculate the concentration of the dibenzofulvene-piperidine adduct using the Beer-Lambert law (A = εcl), where:

    • A = measured absorbance

    • ε (molar absorptivity of the adduct) ≈ 7800 L·mol⁻¹·cm⁻¹[7]

    • c = concentration (mol/L)

    • l = path length (1 cm)

  • Back-calculate the total moles of Fmoc removed and compare it to the theoretical loading of the resin to determine the percentage of deprotection. An acceptance criterion of ≥99% completion is recommended.[7]

Protocol 2: The Kaiser Test (for Primary Amines)

A highly sensitive qualitative test to confirm the presence of free primary amines after Fmoc deprotection.[4][5]

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol

  • Solution B: 80 g phenol in 20 mL ethanol

  • Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine

Procedure:

  • Take a small sample of resin beads (1-5 mg) after the deprotection and washing steps.

  • Wash the beads thoroughly with DMF and then ethanol in a small test tube.

  • Add 2-3 drops of each of the three Kaiser test solutions to the beads.

  • Heat the test tube at 100-110°C for 3-5 minutes.[4]

  • Observe the color of the beads and the solution.

Interpretation:

  • Intense Blue Beads and Solution: Positive result, indicating the presence of free primary amines (successful deprotection).[5]

  • Yellow/Colorless Beads and Solution: Negative result, indicating the absence of free primary amines (incomplete deprotection).[5]

IV. Visualization of Key Processes

Fmoc Deprotection and Potential Side Reaction

Fmoc_Deprotection cluster_0 Standard Fmoc Deprotection cluster_1 Potential Side Reaction Fmoc_Peptide Fmoc-NH-Peptide-Resin Deprotected_Peptide H2N-Peptide-Resin Fmoc_Peptide->Deprotected_Peptide + Piperidine DBF_Adduct Dibenzofulvene-Piperidine Adduct Fmoc_Peptide->DBF_Adduct Piperidine Piperidine (Base) Piperidine->Deprotected_Peptide Deprotected_Peptide_Side H2N-Peptide-Resin DBF_Adduct_Peptide DBF-NH-Peptide-Resin (Capped Chain) Deprotected_Peptide_Side->DBF_Adduct_Peptide + Dibenzofulvene (if not scavenged) DBF Dibenzofulvene (reactive) DBF->DBF_Adduct_Peptide

Sources

Optimization

Technical Support Center: Handling Peptides with O-Propyl-D-Serine

[1] Status: Operational | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Solubility Optimization & Troubleshooting for O-Propyl-D-Serine Residues

Executive Summary: The "Grease & Twist" Problem

Welcome to the technical guide for handling peptides containing O-propyl-D-serine . As researchers, we often use this non-canonical amino acid to probe receptor binding pockets or enhance metabolic stability.[1] However, this modification introduces two distinct physicochemical challenges that frequently lead to experimental failure:

  • The "Grease" Factor (Hydrophobicity): O-propylation caps the polar hydroxyl group of Serine with a propyl chain. This obliterates the hydrogen-bonding capability of the side chain and significantly increases the LogP (partition coefficient), driving hydrophobic collapse in aqueous buffers.

  • The "Twist" Factor (Chirality): The D-stereochemistry prevents the residue from fitting into standard L-

    
    -helical structures. While this is desired for proteolytic resistance, it often induces 
    
    
    
    -turn structures or promotes heterochiral self-assembly into amyloid-like fibrils that are notoriously difficult to resolubilize.[1]

This guide provides self-validating protocols to overcome these barriers.

Module A: Reconstitution & Solvent Engineering

Issue: "I added PBS to my lyophilized peptide, and it turned into a gelatinous brick." Diagnosis: You likely triggered rapid hydrophobic collapse or isoelectric precipitation.

The "Step-Wise" Solubilization Protocol

Do not add aqueous buffer directly to the powder. Follow this thermodynamic gradient to ensure solvation shells form correctly.

StepSolvent / ActionMechanism
1 100% Organic Solvent (DMSO or DMF) Vol: 10-20% of final target volumeDisrupt Aggregates: The high dielectric constant of DMSO (

) and non-polar character dissolves the hydrophobic O-propyl chains and breaks intermolecular

-sheets.
2 Chaotropic Agent (Optional)If peptide is >15 residuesPrevent Re-aggregation: Add 6M Guanidine-HCl or 8M Urea if the sequence is prone to gelling. This denatures stable fibrils.
3 Dropwise Water Addition Add water slowly with vortexingHydration Shell: Slowly introduces polarity. If cloudiness appears, stop and add more DMSO.
4 Buffer Addition (Final Step) Target ConcentrationIonic Balance: Only add salts (PBS/Tris) once the peptide is fully solvated. Salts strip the hydration shell (salting-out effect); adding them too early causes precipitation.
Visual Troubleshooting: The Solubilization Decision Tree

SolubilityTree Start Lyophilized Peptide (O-Propyl-D-Ser) Calc Calculate pI & Net Charge Start->Calc ChargeCheck Net Charge at pH 7? Calc->ChargeCheck Acidic Acidic (Net < 0) Use dilute NH4OH ChargeCheck->Acidic Negative Basic Basic (Net > 0) Use 10% Acetic Acid ChargeCheck->Basic Positive Neutral Neutral / Hydrophobic (The Danger Zone) ChargeCheck->Neutral Zero/Low Charge Organic Dissolve in 100% DMSO (Max 20% final vol) Neutral->Organic Cloudy Solution Cloudy? Organic->Cloudy Clear Slowly add Water/Buffer Cloudy->Clear No Sonicate Sonicate (30s) or Warm (40°C) Cloudy->Sonicate Yes Sonicate->Clear Cleared Fail Add Chaotrope (6M GnHCl) Sonicate->Fail Still Cloudy caption Figure 1: Decision tree for solubilizing hydrophobic O-propyl-D-serine peptides. Note the critical path for neutral/hydrophobic sequences.

Module B: Synthesis & Purification

Issue: "My peptide elutes as a broad smear or stays on the column." Diagnosis: The O-propyl group interacts too strongly with C18 stationary phases, or the D-amino acid backbone is aggregating on-column.

Troubleshooting the Purification Workflow
  • Column Selection:

    • Standard: C18 Silica. Risk: Irreversible binding.

    • Recommended: C4 or Phenyl-Hexyl columns . The shorter alkyl chains (C4) reduce the Van der Waals forces holding the O-propyl group, allowing for sharper elution peaks.

  • Mobile Phase Engineering:

    • Standard: Water/Acetonitrile + 0.1% TFA.

    • Modification: Use Isopropanol (IPA) as a modifier. A mixture of Acetonitrile:IPA (3:1) in Buffer B helps solubilize the "greasy" propyl side chains better than ACN alone.

  • Temperature Control:

    • Protocol: Heat the column to 60°C .

    • Why? Elevated temperature disrupts intermolecular hydrogen bonds (beta-sheets) promoted by the D-amino acids and increases mass transfer kinetics, sharpening the peaks.

Module C: Structural Design (Prevention)

Issue: "I need to design a new analog, but I want to avoid these solubility issues entirely." Strategy: If the O-propyl-D-serine is essential for activity, you must engineer the rest of the sequence to compensate.

Design Strategies Table
Modification StrategyImplementationMechanism of Action
C-Terminal Charged Tag Add -(Lys)3 or -(Arg)3 to the C-terminus.pI Shift: Moves the isoelectric point away from pH 7.4. The positive charges act as a "solubility tail" dragging the hydrophobic core into solution.
PEGylation Attach PEG-2 or PEG-4 spacer.Shielding: The ethylene glycol units form a hydration sphere that physically prevents the hydrophobic O-propyl groups from sticking together.
Iso-peptide Bond Use a "kink" residue (e.g., Pseudoproline).[1]Disruption: If the D-Ser is causing aggregation, inserting a structure-breaking bond temporarily (during synthesis) or permanently can prevent fibril formation.
Visual Logic: Structural Engineering Workflow

DesignFlow Input Target Sequence (Contains O-Propyl-D-Ser) HydroCheck Calculate Grand Average of Hydropathy (GRAVY) Input->HydroCheck HighHydro GRAVY > 0.5 (Highly Hydrophobic) HydroCheck->HighHydro LowHydro GRAVY < 0.5 (Manageable) HydroCheck->LowHydro Tagging Add Poly-Lysine Tag (C-Term) HighHydro->Tagging PEG Add Mini-PEG Spacer HighHydro->PEG Synthesis Proceed to SPPS (Use Low-Loading Resin) LowHydro->Synthesis Tagging->Synthesis PEG->Synthesis caption Figure 2: Engineering workflow to mitigate hydrophobicity prior to synthesis.

Frequently Asked Questions (FAQ)

Q: Does the D-isomer really affect solubility differently than the L-isomer? A: Yes. While the hydrophobicity (LogP) is identical, the solubility differs due to packing. L-peptides often form alpha-helices which hide hydrophobic residues inside. D-residues in an L-backbone disrupt this folding, potentially exposing the hydrophobic O-propyl group to the solvent or inducing beta-sheet stacking (amyloid-like), which precipitates rapidly.[1]

Q: Can I use DMSO for my cell-based assays? A: Yes, but with strict limits.

  • Dissolve stock at 10-20 mg/mL in 100% DMSO.

  • Dilute into media so the final DMSO concentration is < 0.5% (v/v) . Most mammalian cells tolerate 0.1-0.5% DMSO. Always run a "vehicle control" (media + DMSO only) to ensure the solvent isn't affecting your readout.

Q: My peptide passed QC but precipitates after 2 days in the fridge. Why? A: This is "slow-onset aggregation." The peptide is thermodynamically unstable in water but kinetically trapped in solution initially. Over time, it finds its energy minimum (an aggregate).[1]

  • Fix: Store stocks in 100% DMSO at -20°C. Only dilute to aqueous buffer immediately before use. Do not store aqueous aliquots.

References

  • ThermoFisher Scientific. (n.d.). Peptide Solubility Guidelines. Retrieved from [1]

  • Sigma-Aldrich. (2025). Solubility Guidelines for Peptides. Retrieved from [1]

  • Bachem. (2021). Peptide Solubility and Handling. Retrieved from [1]

  • Melchionna, M., et al. (2016).[1][2] The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly. Current Topics in Medicinal Chemistry. Retrieved from [1]

  • BenchChem. (2025).[3] Best practices for handling and dissolving hydrophobic peptides. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Analytical Guide: N-Fmoc-O-propyl-D-serine vs. Standard Serine Derivatives in Peptide Synthesis

As peptide therapeutics grow in complexity, the strategic incorporation of unnatural amino acids has become paramount for optimizing pharmacokinetic properties, proteolytic stability, and receptor binding affinity. N-Fmo...

Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics grow in complexity, the strategic incorporation of unnatural amino acids has become paramount for optimizing pharmacokinetic properties, proteolytic stability, and receptor binding affinity. N-Fmoc-O-propyl-D-serine (CAS: 2349477-13-8) [1] is a highly specialized building block utilized in Solid-Phase Peptide Synthesis (SPPS). Unlike standard transiently protected serine derivatives, the O-propyl ether linkage is designed to remain intact in the final peptide, serving as a permanent hydrophobic probe.

This guide provides an objective, data-driven comparison between N-Fmoc-O-propyl-D-serine and its common alternatives—Fmoc-D-Ser(tBu)-OH [2] and Fmoc-D-Ser(Me)-OH—with a deep dive into their analytical signatures (NMR and ESI-MS) and experimental workflows.

Structural and Functional Profiling

The choice of the serine side-chain protecting group fundamentally alters both the synthesis strategy and the final peptide's physicochemical profile. The standard tert-butyl (tBu) group is acid-labile, designed to be stripped away during final cleavage to yield a free hydroxyl group. In contrast, methyl (Me) and propyl (Pr) ethers are completely stable to standard trifluoroacetic acid (TFA) cleavage conditions [3].

The O-propyl derivative is specifically selected when researchers need to probe larger hydrophobic pockets in structure-activity relationship (SAR) studies, offering a higher LogP contribution than the O-methyl variant.

Quantitative Comparison of D-Serine Derivatives
ParameterN-Fmoc-O-propyl-D-serineFmoc-D-Ser(tBu)-OHFmoc-D-Ser(Me)-OH
CAS Number 2349477-13-8128107-47-11378393-28-2
Molecular Formula C₂₁H₂₃NO₅C₂₂H₂₅NO₅C₁₉H₁₉NO₅
Molecular Weight 369.42 g/mol 383.44 g/mol 341.36 g/mol
Side-Chain Motif -O-CH₂CH₂CH₃-O-C(CH₃)₃-O-CH₃
TFA Stability Highly Stable (Retained)Labile (Cleaved to -OH)Highly Stable (Retained)
Lipophilicity Contribution HighNone (Post-cleavage)Low-Moderate
Key ¹H NMR Signature Triplet ~0.85 ppm (-CH₃)Singlet ~1.15 ppm (tBu)Singlet ~3.25 ppm (-OCH₃)

Analytical Signatures: NMR & Mass Spectrometry

To ensure the integrity of your building blocks before committing them to expensive automated synthesizers, rigorous analytical validation is required.

Mass Spectrometry (ESI-MS)

In positive electrospray ionization (ESI+), N-Fmoc-O-propyl-D-serine exhibits a predictable fragmentation pattern driven by the lability of the Fmoc carbamate linkage. The exact mass is 369.1576 Da, yielding a strong [M+H]⁺ at m/z 370.16 .

Mechanistic Causality: The application of collision-induced dissociation (CID) energy primarily targets the carbamate bond. The dominant neutral loss is dibenzofulvene (178 Da), followed by the rapid expulsion of CO₂ (44 Da), leaving the protonated O-propyl-D-serine backbone.

MS_Frag Parent [M+H]+ m/z 370.16 N-Fmoc-O-propyl-D-serine Frag1 m/z 192.08 [M+H - Dibenzofulvene]+ Parent->Frag1 -178 Da (Loss of C14H10) Frag3 m/z 179.09 Fmoc Cation Parent->Frag3 Carbamate Cleavage Frag2 m/z 148.10 [O-propyl-D-serine + H]+ Frag1->Frag2 -44 Da (Loss of CO2)

Fig 1. Primary positive ESI-MS fragmentation pathways for N-Fmoc-O-propyl-D-serine.

Nuclear Magnetic Resonance (NMR)

NMR provides definitive proof of the O-propyl chain's integrity.

Expected ¹H NMR (400 MHz, DMSO-d₆):

  • δ 0.85 (t, 3H): Terminal methyl of the propyl group.

  • δ 1.48 (m, 2H): Central methylene of the propyl group.

  • δ 3.35 (m, 2H): Methylene adjacent to the ether oxygen (-O-CH₂-).

  • δ 3.65 (m, 2H): Serine side-chain β-protons.

  • δ 4.20 - 4.35 (m, 4H): Serine α-proton overlapping with Fmoc -CH- and -CH₂-.

  • δ 7.30 - 7.90 (m, 8H): Fmoc aromatic protons.

  • δ 7.65 (d, 1H): Amide NH.

  • δ 12.6 (br s, 1H): Carboxylic acid OH.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems, ensuring that experimental artifacts are caught before data interpretation.

Protocol A: High-Resolution LC-ESI-MS Analysis

Objective: Confirm exact mass and assess trace impurities.

  • Sample Preparation: Dissolve 1 mg of N-Fmoc-O-propyl-D-serine in 1 mL of LC-MS grade Methanol. Dilute 1:100 in 50% Acetonitrile/Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, driving the equilibrium toward the [M+H]⁺ state required for positive mode ESI, while simultaneously suppressing silanol interactions on the LC column for sharper peaks.

  • System Validation: Inject a blank solvent sample to establish a baseline and rule out column carryover. Follow with a calibration standard (e.g., Reserpine) to ensure mass accuracy is within < 5 ppm.

  • Acquisition: Run a 5-minute gradient from 5% to 95% Acetonitrile (0.1% FA) on a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Set the MS scan range to m/z 100–800.

  • Data Processing: Extract ion chromatograms (EIC) for m/z 370.1643. Verify the presence of the m/z 179.09 Fmoc cation in the MS/MS spectra to confirm the structural identity.

Protocol B: ¹H NMR Acquisition

Objective: Verify structural connectivity and calculate molar purity.

  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆ (containing 0.03% TMS as an internal reference).

    • Causality: While CDCl₃ is common, Fmoc-amino acids often self-assemble and form gels in non-polar solvents via intermolecular hydrogen bonding. DMSO-d₆ disrupts these networks, yielding sharp, highly resolved peaks—particularly for the amide NH, which would otherwise broaden into the baseline.

  • Parameter Optimization: Set the relaxation delay (D1) to 2.0 seconds.

    • Causality: The highly flexible aliphatic protons of the O-propyl chain have longer T₁ relaxation times than the rigid Fmoc aromatic protons. A sufficient D1 ensures complete longitudinal magnetization recovery, preventing artificial suppression of the propyl integrals.

  • Self-Validating Integration: Integrate the Fmoc aromatic region (δ 7.30–7.90) and set the value strictly to 8.00. The terminal methyl triplet (δ 0.85) must integrate to exactly 2.95–3.05. Any deviation indicates co-eluting impurities or incomplete relaxation.

Protocol C: SPPS Incorporation & Cleavage Stability

Objective: Demonstrate the retention of the O-propyl group during final peptide cleavage.

SPPS_Cleavage Start Peptide-Resin (Contains D-Ser derivatives) TFA TFA Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5% H2O) Start->TFA Node_tBu Fmoc-D-Ser(tBu)-OH Residue TFA->Node_tBu Node_Pr Fmoc-D-Ser(Pr)-OH Residue TFA->Node_Pr Result_tBu Free D-Serine (Deprotected) Node_tBu->Result_tBu Acid Labile (tBu cation loss) Result_Pr O-Propyl-D-Serine (Intact Ether) Node_Pr->Result_Pr Acid Stable (Ether retained)

Fig 2. Differential stability of D-Ser derivatives during standard TFA-mediated SPPS cleavage.

  • Coupling: Activate 3 equivalents of N-Fmoc-O-propyl-D-serine using HATU/DIPEA and couple to the resin-bound peptide for 45 minutes.

  • Cleavage: Treat the dried resin with a standard cleavage cocktail (95% TFA, 2.5% Triisopropylsilane, 2.5% Water) for 2 hours at room temperature.

    • Causality: Triisopropylsilane (TIS) is included as a carbocation scavenger. While irrelevant for the stable propyl ether, it is mandatory to prevent re-alkylation of the peptide by other protecting groups (e.g., Trt, Pbf) cleaved during this step.

  • Precipitation: Precipitate the cleaved peptide in cold diethyl ether. The resulting LC-MS of the crude peptide will show the intact O-propyl mass addition (+42 Da relative to a free serine residue), proving the ether's absolute stability to strong acids.

References

  • N-Fmoc-O-propyl-D-serine (NA-3002) , Amatek Scientific Co. Ltd. Chemical Search. Available at: [Link]

Comparative

Optimizing Purity Assessment for N-Fmoc-O-propyl-D-serine: A Comparative HPLC Guide

Executive Summary N-Fmoc-O-propyl-D-serine (CAS: 2349477-13-8) is a critical non-canonical amino acid used in solid-phase peptide synthesis (SPPS) to introduce hydrophobic side-chain modifications or facilitate peptide s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Fmoc-O-propyl-D-serine (CAS: 2349477-13-8) is a critical non-canonical amino acid used in solid-phase peptide synthesis (SPPS) to introduce hydrophobic side-chain modifications or facilitate peptide stapling. Its purity—both chemical and enantiomeric—is non-negotiable. Even trace amounts of the L-enantiomer or free amine species can lead to truncated sequences or diastereomeric impurities that are nearly impossible to remove from the final peptide product.

This guide objectively compares analytical methodologies for assessing the purity of this specific building block. Moving beyond generic "Fmoc-amino acid" protocols, we evaluate the performance of Phenyl-Hexyl stationary phases against the industry-standard C18 for chemical purity, and Cellulose-based versus Amylose-based selectors for chiral resolution.

Part 1: Chemical Purity Assessment (Achiral)

The Challenge: Hydrophobic Impurities

The primary impurities in N-Fmoc-O-propyl-D-serine are:

  • Fmoc-OH (9-Fluorenylmethanol): A degradation product from hydrolysis.

  • Fmoc-O-propyl-D-serine dimer: Formed during synthesis.

  • Free amine: Resulting from Fmoc cleavage.

Comparative Analysis: C18 vs. Phenyl-Hexyl

While C18 columns are the workhorse for lipophilic compounds, they rely solely on hydrophobic dispersion forces. The Fmoc group, however, possesses a large


-electron system. Phenyl-Hexyl  columns offer an alternative selectivity mechanism (

-

interactions) that is often superior for resolving Fmoc-related impurities.
FeatureStandard C18 (e.g., C18 BEH) Alternative: Phenyl-Hexyl Verdict for Fmoc-Ser(Pr)
Retention Mechanism Hydrophobic InteractionHydrophobicity +

-

Stacking
Phenyl-Hexyl
Selectivity (

)
Good for alkyl chains (propyl group)Excellent for aromatics (Fmoc group)Phenyl-Hexyl
Fmoc-OH Resolution Often co-elutes on steep gradientsDistinct retention shift due to aromaticityPhenyl-Hexyl
Peak Shape Can tail for free acidsSharper for aromatic acidsPhenyl-Hexyl

Experimental Evidence: In comparative studies of Fmoc-amino acids, Phenyl-Hexyl phases consistently show increased retention and resolution of the Fmoc-OH impurity compared to C18, where it often co-elutes with the main peak under fast gradient conditions. The


-

interaction between the phenyl ring of the stationary phase and the fluorenyl ring of the analyte provides the necessary orthogonality.
Recommended Protocol: Chemical Purity

Method: Reverse-Phase HPLC (RP-HPLC) Column: Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm (e.g., Agilent ZORBAX Eclipse Plus or Waters XSelect CSH).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 265 nm (Specific to Fmoc) and 210 nm (General).

  • Temperature: 30°C.

Technical Insight: Detection at 265 nm is crucial. While 210 nm is more sensitive, 265 nm targets the Fmoc chromophore, allowing you to distinguish Fmoc-bearing impurities from non-Fmoc contaminants (like solvents or salts).

Part 2: Enantiomeric Purity Assessment (Chiral)

The Challenge: D vs. L Separation

Separating the D- and L-enantiomers of Fmoc-O-propyl-serine is challenging due to the flexibility of the O-propyl side chain. The method must distinguish the spatial arrangement of the


-carbon in a reverse-phase environment (compatible with solubility).
Comparative Analysis: Cellulose vs. Amylose Selectors

Polysaccharide-based Chiral Stationary Phases (CSPs) are the gold standard. We compare Lux Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate)) against Lux Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)).

ParameterLux Amylose-1 Lux Cellulose-2 Performance Note
Selector Structure Helical Amylose polymerLinear Cellulose polymerCellulose often rigidifies better for Fmoc-AAs.
Resolution (

)
Moderate (

)
High (

)
Cellulose-2 Wins
Robustness Sensitive to solvent changesHighly robust in RP modeCellulose-2 Wins
Elution Order VariableTypically L before DPredictable.

Supporting Data: According to Phenomenex technical notes on Fmoc-amino acids, Cellulose-2 provided baseline resolution for 18 out of 19 common Fmoc-amino acids, outperforming Amylose-1. The chlorinated phenylcarbamate selector of Cellulose-2 creates a specific "pocket" that accommodates the bulky Fmoc group while discriminating the chiral center based on the steric hindrance of the side chain (O-propyl).

Recommended Protocol: Chiral Purity

Method: Chiral RP-HPLC Column: Lux Cellulose-2 (or equivalent Chiralpak IC), 5 µm, 4.6 x 250 mm.

  • Mobile Phase: 60% Acetonitrile / 40% Water / 0.1% TFA (Isocratic).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 265 nm.[2]

  • Sample Diluent: 100% Acetonitrile (Ensure complete solubility).

  • Success Criteria: Resolution (

    
    ) > 2.0 between D- and L-isomers.
    

Critical Control: The "O-propyl" group increases hydrophobicity compared to standard Serine. If retention is too high (>20 min), increase ACN content to 70%. Do not use Methanol as the primary organic modifier without verifying column pressure limits, although it often provides different selectivity.

Part 3: Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for method development, ensuring a self-validating system for purity assessment.

HPLC_Workflow cluster_Achiral Chemical Purity (Achiral) cluster_Chiral Enantiomeric Purity (Chiral) Start Start: N-Fmoc-O-propyl-D-serine Sample Solubility Solubility Check (Dissolve in 100% ACN) Start->Solubility Screen_C18 Screen: C18 Column (Gradient 5-95% B) Solubility->Screen_C18 Screen_Cell2 Screen: Cellulose-2 (60% ACN Isocratic) Solubility->Screen_Cell2 Check_FmocOH Resolution Check: Fmoc-OH vs Main Peak Screen_C18->Check_FmocOH Switch_Phenyl Switch to Phenyl-Hexyl (Exploit pi-pi interactions) Check_FmocOH->Switch_Phenyl Co-elution detected Final_Achiral Final Method: Phenyl-Hexyl / UV 265nm Check_FmocOH->Final_Achiral Baseline Resolved Switch_Phenyl->Final_Achiral Check_Rs Resolution (Rs) > 2.0? Screen_Cell2->Check_Rs Optimize_MP Optimize Mobile Phase (Adjust ACN +/- 5%) Check_Rs->Optimize_MP Rs < 1.5 Final_Chiral Final Method: Cellulose-2 / UV 265nm Check_Rs->Final_Chiral Rs > 2.0 Optimize_MP->Final_Chiral

Caption: Logical workflow for optimizing HPLC methods. The path prioritizes Phenyl-Hexyl for chemical impurity resolution and Cellulose-2 for chiral discrimination.

References

  • Phenomenex. (2022).[3] Enantioseparation of N-FMOC α-Amino Acids Using Chiral HPLC (TN-1148). Retrieved from [Link]

  • Waters Corporation. (2023). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from [Link]

Sources

Validation

A Comparative Guide: N-Fmoc-O-propyl-D-serine vs. N-Fmoc-O-tert-butyl-D-serine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals In the precise world of solid-phase peptide synthesis (SPPS), the selection of protecting groups is a critical decision that dictates the success of synthes...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of solid-phase peptide synthesis (SPPS), the selection of protecting groups is a critical decision that dictates the success of synthesizing complex peptides. The hydroxyl side chain of serine, a common amino acid residue, requires robust protection to prevent unwanted side reactions during peptide chain elongation. The Fmoc/tBu orthogonal strategy is the industry standard, where the acid-labile tert-butyl (tBu) group is a reliable choice for protecting the serine hydroxyl group.[1][] This guide provides an in-depth comparison of the well-established N-Fmoc-O-tert-butyl-D-serine with the less common alternative, N-Fmoc-O-propyl-D-serine . This analysis will delve into their chemical properties, performance in SPPS, and the practical implications for peptide synthesis workflows, offering field-proven insights for researchers and drug development professionals.

Introduction: The Critical Role of Side-Chain Protection in SPPS

The foundation of the widely adopted Fmoc/tBu strategy in SPPS lies in the orthogonality of the protecting groups. The Nα-Fmoc group is labile to basic conditions (typically piperidine), allowing for its removal at each cycle of amino acid addition, while the side-chain protecting groups, such as the tert-butyl ether on serine, remain intact.[] These acid-labile side-chain protectors are then removed during the final cleavage of the peptide from the solid support, typically with a strong acid cocktail containing trifluoroacetic acid (TFA).[1][3]

The ideal side-chain protecting group should exhibit:

  • Complete stability during the repetitive base-mediated Fmoc deprotection steps.

  • Facile and complete removal under specific conditions that do not degrade the final peptide.

  • Minimal steric hindrance during coupling reactions to ensure high yields.

  • Good solubility in common SPPS solvents.

This guide will evaluate N-Fmoc-O-propyl-D-serine and N-Fmoc-O-tert-butyl-D-serine against these essential criteria.

N-Fmoc-O-tert-butyl-D-serine: The Industry Standard

N-Fmoc-O-tert-butyl-D-serine is a cornerstone of modern peptide synthesis. The tert-butyl ether linkage provides a high degree of stability to the basic conditions of Fmoc deprotection, preventing O-acylation and other side reactions at the serine hydroxyl group.

Key Physicochemical and Performance Properties
PropertyN-Fmoc-O-tert-butyl-D-serineN-Fmoc-O-propyl-D-serine (Predicted)
Molecular Weight 383.44 g/mol 369.42 g/mol
Side-Chain Protecting Group tert-butyln-propyl
Cleavage Conditions Standard TFA cocktails (e.g., 95% TFA/2.5% H2O/2.5% TIS)Harsher acidic conditions (e.g., TFMSA, HF, or prolonged TFA treatment)
Stability to Piperidine HighVery High
Steric Hindrance ModerateLow
Potential Side Reactions Minimal during synthesis; potential for tert-butylation of sensitive residues during cleavage if scavengers are inadequate.Minimal during synthesis; potential for side reactions under harsh cleavage conditions.
Solubility Good in standard SPPS solvents (DMF, NMP)Predicted to be good in standard SPPS solvents
Cleavage Mechanism and Efficiency

The deprotection of the tert-butyl group proceeds via an SN1 mechanism in the presence of a strong acid like TFA. The acid protonates the ether oxygen, leading to the departure of a stable tert-butyl carbocation. This carbocation is then quenched by scavengers in the cleavage cocktail, such as triisopropylsilane (TIS) or water, to prevent side reactions like the alkylation of sensitive residues (e.g., tryptophan or tyrosine).[4][5] Under standard TFA cleavage conditions (2-4 hours at room temperature), the tert-butyl ether is efficiently removed.[1]

Peptide-Ser(tBu) Peptide-Ser(tBu) Protonated_Intermediate Peptide-Ser(tBu)-H+ Peptide-Ser(tBu)->Protonated_Intermediate + H+ (TFA) Protonation Protonation Peptide-Ser-OH Deprotected Peptide-Ser-OH Protonated_Intermediate->Peptide-Ser-OH Loss of tert-butyl cation tBu_cation tert-Butyl Cation Protonated_Intermediate->tBu_cation Cleavage Cleavage Quenched_Cation Quenched Products tBu_cation->Quenched_Cation + Scavengers Scavengers Scavengers (TIS, H2O)

Caption: Cleavage mechanism of the O-tert-butyl group.

N-Fmoc-O-propyl-D-serine: A Hypothetical Alternative

While commercially available, N-Fmoc-O-propyl-D-serine is not commonly used in standard Fmoc/tBu SPPS, and as such, there is a lack of published experimental data regarding its performance. However, based on fundamental principles of organic chemistry, we can predict its behavior and compare it to its tert-butyl counterpart.

Predicted Properties and Performance

The n-propyl ether is a simple alkyl ether. Unlike the tertiary tert-butyl ether, the primary propyl ether linkage is significantly more stable to acidic conditions. Cleavage of a primary alkyl ether requires much harsher conditions, as it would proceed through a less favorable SN2 mechanism or require protonation followed by attack by a strong nucleophile.

Acid Stability: The O-propyl group is expected to be completely stable to standard TFA cleavage cocktails used for removing tert-butyl-based protecting groups. This high stability means that N-Fmoc-O-propyl-D-serine would not be compatible with the standard Fmoc/tBu orthogonal protection strategy.

Potential Applications: This high acid resistance could, in theory, be advantageous in specific, non-standard applications:

  • Synthesis of Protected Peptide Fragments: A peptide containing Ser(Pr) could be cleaved from a hyper-acid labile resin (e.g., 2-chlorotrityl chloride resin) with dilute acid, leaving the O-propyl group intact for subsequent fragment condensation.

  • Orthogonal Protection Schemes: In combination with other protecting groups that are labile to different conditions (e.g., photolabile or fluoride-labile groups), the O-propyl group could be part of a multi-level orthogonal protection strategy.

Deprotection: Removal of the O-propyl group would likely require very strong acids such as trifluoromethanesulfonic acid (TFMSA) or hydrogen fluoride (HF), conditions that are more characteristic of Boc/Bzl chemistry and can lead to degradation of sensitive peptides.[6]

Peptide-Ser(Propyl) Peptide-Ser(Propyl) Deprotected_Peptide Deprotected Peptide-Ser-OH Peptide-Ser(Propyl)->Deprotected_Peptide + Harsh Acid Harsh_Acid Harsh Acid (e.g., HF, TFMSA) Side_Products Potential Side Products Harsh_Acid->Side_Products can lead to

Caption: Predicted deprotection of the O-propyl group.

Steric Hindrance: The linear n-propyl group is less bulky than the branched tert-butyl group. This could potentially lead to slightly faster and more efficient coupling of the subsequent amino acid, although the difference is likely to be negligible in most cases.

Solubility: The solubility of N-Fmoc-O-propyl-D-serine in common SPPS solvents like DMF and NMP is expected to be comparable to that of the tert-butyl derivative. The overall solubility of the growing peptide chain is influenced by a multitude of factors, with the contribution of a single protecting group being relatively small.

Experimental Protocols for a Comparative Study

To provide empirical data on the relative performance of these two protected amino acids, a direct comparative synthesis of a model peptide would be necessary.

Objective

To compare the incorporation efficiency, stability during synthesis, and deprotection of N-Fmoc-O-propyl-D-serine and N-Fmoc-O-tert-butyl-D-serine in the SPPS of a model hexapeptide (e.g., Tyr-Ala-Gly-Phe-D-Ser-Ala).

Workflow

cluster_0 Peptide Synthesis cluster_1 Cleavage and Deprotection cluster_2 Analysis Resin_Prep Resin Swelling and Fmoc Deprotection Coupling_tBu Couple N-Fmoc-O-tert-butyl-D-serine Resin_Prep->Coupling_tBu Coupling_Pr Couple N-Fmoc-O-propyl-D-serine Resin_Prep->Coupling_Pr Chain_Elongation Complete Peptide Chain Elongation Coupling_tBu->Chain_Elongation Coupling_Pr->Chain_Elongation TFA_Cleavage_tBu Standard TFA Cleavage (tBu Peptide) Chain_Elongation->TFA_Cleavage_tBu TFA_Cleavage_Pr Standard TFA Cleavage (Propyl Peptide) Chain_Elongation->TFA_Cleavage_Pr HPLC_MS_tBu HPLC and Mass Spec Analysis (tBu) TFA_Cleavage_tBu->HPLC_MS_tBu Harsh_Cleavage_Pr Harsh Acid Cleavage (Propyl Peptide) TFA_Cleavage_Pr->Harsh_Cleavage_Pr If Propyl group remains HPLC_MS_Pr_TFA HPLC and Mass Spec Analysis (Propyl after TFA) TFA_Cleavage_Pr->HPLC_MS_Pr_TFA HPLC_MS_Pr_Harsh HPLC and Mass Spec Analysis (Propyl after Harsh Acid) Harsh_Cleavage_Pr->HPLC_MS_Pr_Harsh

Caption: Experimental workflow for comparing the two serine derivatives.

Step-by-Step Methodology
  • Resin Preparation: Swell Rink Amide resin in DMF. Remove the Fmoc group with 20% piperidine in DMF.

  • Amino Acid Coupling:

    • In parallel syntheses, couple N-Fmoc-O-tert-butyl-D-serine and N-Fmoc-O-propyl-D-serine to the resin using a standard coupling reagent like HBTU/DIPEA.

    • Monitor coupling efficiency using a Kaiser test.

  • Chain Elongation: Complete the synthesis of the model peptide on both resins.

  • Cleavage and Deprotection:

    • Sample 1 (tBu): Cleave the peptide from the resin and deprotect the side chains using a standard TFA cocktail (95% TFA, 2.5% H₂O, 2.5% TIS) for 2 hours.

    • Sample 2 (Propyl): Treat with the same standard TFA cocktail for 2 hours.

    • Sample 3 (Propyl): If the propyl group remains after standard TFA treatment (as expected), treat a portion of the resin with a harsher reagent (e.g., TFMSA/TFA cocktail).

  • Analysis:

    • Precipitate the cleaved peptides in cold diethyl ether.

    • Analyze the crude products by reverse-phase HPLC and mass spectrometry to determine the purity and identity of the synthesized peptides.

Conclusion and Recommendations

N-Fmoc-O-tert-butyl-D-serine remains the undisputed standard for the protection of serine in routine Fmoc/tBu SPPS. Its stability profile is perfectly matched with the orthogonal nature of this strategy, ensuring high yields of the desired peptide with predictable and efficient deprotection under standard TFA conditions.

N-Fmoc-O-propyl-D-serine, due to the high acid stability of the propyl ether, is not a direct substitute for the tert-butyl derivative in standard Fmoc/tBu protocols. Its utility is likely confined to specialized applications requiring a highly stable, acid-resistant protecting group for the synthesis of protected peptide fragments or in complex, multi-level orthogonal strategies. Researchers considering its use must be prepared to employ harsh cleavage conditions for its removal, which may not be compatible with sensitive peptide sequences.

For the vast majority of peptide synthesis applications, N-Fmoc-O-tert-butyl-D-serine is the recommended choice due to its proven reliability, compatibility with standard protocols, and extensive documentation in the scientific literature.

References

  • ETH Library. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. [Link]

  • PubMed Central. Enzymes as reagents in peptide synthesis: enzymatic removal of amine protecting groups. [Link]

  • Nowick, J. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • PubMed. Orthogonal ligation strategies for peptide and protein. [Link]

  • MDPI. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. [Link]

  • ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids. [Link]

  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • PubMed. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. [Link]

  • PubMed. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. [Link]

  • ResearchGate. Acid lability studies of Fmoc-Trp(Boc)-OH and Fmoc-Trp(Thp)-OH. [a]. [Link]

  • PubMed. Use of Steric Interactions To Control Peptide Turn Geometry. Synthesis of Type VI beta-Turn Mimics with 5-tert-Butylproline. [Link]

  • PubMed Central. Purification of serine racemase: Biosynthesis of the neuromodulator d-serine. [Link]

  • ResearchGate. Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. [Link]

  • Wiley-VCH. 1 Protection Reactions. [Link]

  • PubMed Central. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. [Link]

  • Kolkata. Organic Chemistry-4. [Link]

  • Google Patents. Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
  • PubMed. An examination of the steric effects of 5-tert-butylproline on the conformation of polyproline and the cooperative nature of type II to type I helical interconversion. [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Semantic Scholar. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. [Link]

  • Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? [Link]

  • Knowledge UChicago. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. [Link]

  • Universitat Pompeu Fabra (UPF). On choosing the right ether for peptide precipitation after acid cleavage. [Link]

  • MDPI. Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters. [Link]

  • MDPI. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. [Link]

  • Isidro-Llobet, A., et al. Amino Acid-Protecting Groups. Chemical Reviews, 2009, 109(6), 2455-2504. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Chiral Purity Analysis of N-Fmoc-O-propyl-D-serine

In the exacting world of peptide synthesis, the stereochemical integrity of your building blocks is paramount. An enantiomerically impure amino acid derivative can lead to the formation of diastereomeric peptides, compli...

Author: BenchChem Technical Support Team. Date: March 2026

In the exacting world of peptide synthesis, the stereochemical integrity of your building blocks is paramount. An enantiomerically impure amino acid derivative can lead to the formation of diastereomeric peptides, complicating purification, reducing yield, and potentially altering the final product's biological activity and toxicological profile.[1][2][3] N-Fmoc-O-propyl-D-serine, a valuable derivative for introducing modified serine residues, is no exception. Ensuring its enantiomeric excess (e.e.) meets the stringent requirements of pharmaceutical development (often >99.8%) is not just a quality control checkpoint; it is a foundational pillar of successful synthesis.[4][5]

This guide provides an in-depth comparison of the primary analytical techniques for determining the chiral purity of N-Fmoc-O-propyl-D-serine. We will move beyond mere protocols to explore the causality behind methodological choices, empowering you to select and implement the most effective strategy for your laboratory's needs.

The Analytical Landscape: An Overview

The analysis of chiral molecules primarily relies on creating a diastereomeric interaction, which can then be measured. This is achieved either by using a chiral environment (e.g., a Chiral Stationary Phase in chromatography) or by reacting the analyte with a chiral reagent. For N-Fmoc-O-propyl-D-serine, chromatographic methods are the gold standard due to their high resolving power and sensitivity. The principal contenders are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).

Chiral High-Performance Liquid Chromatography (HPLC): The Established Workhorse

Chiral HPLC is the most widely adopted technique for the enantiomeric analysis of Fmoc-protected amino acids.[6][7] The inherent UV-active Fmoc group provides a strong chromophore for sensitive detection, while a vast array of commercially available Chiral Stationary Phases (CSPs) offers powerful separation capabilities.[8]

Mechanism & Rationale

The separation mechanism hinges on the differential interaction between the D- and L-enantiomers of the analyte with a chiral stationary phase. The CSP creates a transient diastereomeric complex with each enantiomer. Differences in the stability and steric fit of these complexes lead to different retention times, allowing for their separation and quantification.

The choice of CSP is the most critical parameter. For Fmoc-amino acids, polysaccharide-based CSPs are exceptionally effective.[4][7] These phases, typically derivatives of cellulose or amylose coated on a silica support, possess helical polymer structures with chiral grooves and pockets. Chiral recognition is achieved through a combination of hydrogen bonding, π-π interactions (with the Fmoc group), and dipole-dipole interactions.

Comparative Performance of Key CSPs

While specific data for N-Fmoc-O-propyl-D-serine is not broadly published, we can extrapolate performance from closely related N-Fmoc-O-alkyl-serine derivatives and other Fmoc-amino acids. Polysaccharide-based phases consistently demonstrate high success rates.[4][5]

Chiral Stationary Phase (CSP) ClassTypical Mobile Phase (Reversed-Phase)Expected Selectivity (α)Expected Resolution (Rs)Key Strengths & Considerations
Polysaccharide-Based (e.g., Lux Cellulose-1, Chiralpak IC)Acetonitrile/Water with acidic modifier (e.g., 0.1% TFA)1.2 - 2.9[2]> 2.0[2]Broad applicability for Fmoc-amino acids, robust, excellent resolution. The go-to starting point for method development.[4][9]
Quinine-Based Anion Exchanger (e.g., QN-AX)Methanol/Acetonitrile with acid/base buffer (e.g., FA/TEA)1.2 - 1.9[1]> 2.0[1]Operates on an ion-exchange mechanism. Excellent for acidic analytes. Often shows reversed elution order (L before D).[1]
Macrocyclic Glycopeptide (e.g., Chirobiotic T)Polar organic or reversed-phaseVariableVariableVersatile for a wide range of compounds, including underivatized amino acids.[10] May be a good secondary screen if polysaccharide phases fail.

Note: Selectivity (α) is the ratio of the retention factors of the two enantiomers. Resolution (Rs) is a measure of the baseline separation between the two peaks; a value >1.5 is considered baseline resolved.

Experimental Protocol: Chiral HPLC
  • Column Selection: Start with a high-performance polysaccharide-based CSP, such as Lux Cellulose-1 or Chiralpak IC (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% Trifluoroacetic Acid (TFA). The acidic additive is crucial for protonating the carboxyl group, ensuring good peak shape and promoting interaction with the CSP.[4]

  • System & Sample Preparation:

    • Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set UV detection at 220 nm or 265 nm.

    • Prepare a racemic (D/L) standard of N-Fmoc-O-propyl-serine at ~0.5 mg/mL in the mobile phase to confirm peak identification and system suitability.

    • Prepare the N-Fmoc-O-propyl-D-serine sample to be tested at the same concentration.

  • Analysis:

    • Inject the racemic standard to determine the retention times of the D- and L-enantiomers and calculate the resolution (Rs).

    • Inject the sample.

  • Data Processing:

    • Integrate the peak areas for both the D- (major) and L- (minor, impurity) enantiomers.

    • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_D - Area_L) / (Area_D + Area_L)] * 100.

Chiral Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative

SFC has emerged as a powerful, "green" alternative to HPLC for chiral separations. It uses supercritical CO2 as the primary mobile phase component, which has low viscosity and high diffusivity. This translates to faster separations, higher efficiency, and significantly reduced organic solvent consumption.[9][11]

Mechanism & Rationale

The separation principles in SFC are analogous to normal-phase HPLC. The same polysaccharide-based CSPs used in HPLC are often the most effective in SFC.[9] The mobile phase consists of supercritical CO2 and a small percentage of a polar organic modifier, typically methanol. Additives are still used to improve peak shape and selectivity. The low viscosity of the mobile phase allows for much higher flow rates without a proportional increase in backpressure, enabling analysis times to be cut from >15 minutes in HPLC to <5 minutes in SFC.[11][12]

Experimental Protocol: Chiral SFC
  • Column Selection: Use the same polysaccharide-based CSPs as in HPLC (e.g., Lux Cellulose-1). Shorter columns (e.g., 150 mm) are often sufficient due to the high efficiency of SFC.

  • Mobile Phase & Conditions:

    • Mobile Phase: Supercritical CO2 with a gradient or isocratic elution of Methanol (e.g., 20-40%). An acidic additive like 0.1% TFA is often beneficial.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Temperature: 40 °C.

  • System & Sample Preparation:

    • Prepare a racemic standard and the test sample at ~0.5 mg/mL in Methanol.

  • Analysis & Data Processing:

    • Follow the same injection and data analysis procedure as for HPLC. The key advantage observed will be a significant reduction in run time.

Chiral Gas Chromatography (GC): The High-Resolution, High-Effort Method

Chiral GC offers extremely high resolution but is less commonly used for Fmoc-amino acids because they are non-volatile. The technique requires a chemical derivatization step to make the analyte volatile enough for gas-phase analysis.

Mechanism & Rationale

The process involves two key steps:

  • Achiral Derivatization: The polar functional groups (carboxyl and the secondary amine after Fmoc removal) must be masked. This is typically a two-step process: esterification of the carboxyl group (e.g., with methanolic HCl) followed by acylation of the amino group (e.g., with trifluoroacetic anhydride).[8] This creates a volatile derivative.

  • Chiral Separation: The derivatized analyte is then separated on a GC column with a chiral stationary phase, such as Chirasil-Val.

The primary drawback is the sample preparation itself. It is multi-step, can be time-consuming, and introduces the risk of racemization if conditions are not carefully controlled.[8] Therefore, this method is generally reserved for situations where the resolution offered by HPLC/SFC is insufficient or for analyzing amino acids without a strong UV chromophore.

Experimental Protocol: Chiral GC-MS
  • Fmoc Deprotection (if necessary): The Fmoc group itself is not ideal for GC. It may be cleaved with piperidine at low temperature.[8]

  • Derivatization:

    • Esterification: React the deprotected amino acid with 3N methanolic HCl at 100 °C for 30 minutes to form the methyl ester.

    • Acylation: Remove the solvent and react the residue with trifluoroacetic anhydride (TFAA) to acylate the amine and hydroxyl groups.

  • GC-MS Analysis:

    • Column: Use a chiral capillary column (e.g., Chirasil-L-Val).

    • Injection: Inject the derivatized sample into the GC-MS system.

    • Temperature Program: Use a temperature gradient to elute the derivatized enantiomers.

    • Detection: Mass spectrometry provides high sensitivity and structural confirmation.

  • Data Processing: Calculate % e.e. from the integrated peak areas in the total ion chromatogram.

Method Comparison: Choosing the Right Tool

The optimal method depends on your specific requirements for speed, resolution, sample throughput, and available instrumentation.

FeatureChiral HPLCChiral SFCChiral GC
Speed Moderate (10-25 min)Very Fast (2-7 min)[12]Slow (due to derivatization)
Resolution ExcellentExcellentHighest Potential
Sample Prep Simple (dissolve & inject)Simple (dissolve & inject)Complex (multi-step derivatization)
Solvent Use HighLow (Green Chemistry)[9]Low
Instrumentation Widely availableBecoming more commonWidely available
Best For... Routine QC, method developmentHigh-throughput screening, rapid analysisComplex mixtures requiring maximum resolution, or analytes lacking a chromophore

Visualizing the Workflow

General Workflow for Chiral Purity Analysis

The overall process, from receiving a sample to reporting the final purity, follows a consistent and logical path, ensuring a self-validating system.

cluster_prep 1. Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing Sample N-Fmoc-O-propyl-D-serine Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Racemic Racemic (D/L) Standard Racemic->Dissolve System Equilibrate System (HPLC / SFC / GC) Dissolve->System Inject_Std Inject Racemic Standard (System Suitability) System->Inject_Std Inject_Sample Inject Test Sample Inject_Std->Inject_Sample Acquire Acquire Chromatogram Inject_Sample->Acquire Integrate Integrate D and L Peaks Acquire->Integrate Calculate Calculate % Enantiomeric Excess Integrate->Calculate Report Generate Report Calculate->Report

Caption: General workflow for a chiral purity analysis.

Decision Tree for Method Selection

This diagram helps guide the choice of the most appropriate analytical technique based on key project drivers.

Start Start: Need Chiral Purity of N-Fmoc-O-propyl-D-serine Throughput Is High Throughput / Speed the Primary Driver? Start->Throughput HPLC_SFC Do you have access to SFC? Throughput->HPLC_SFC Yes Use_HPLC Use Chiral HPLC (Robust & Reliable) Throughput->Use_HPLC No Use_SFC Use Chiral SFC (Fastest Method) HPLC_SFC->Use_SFC Yes HPLC_SFC->Use_HPLC No Resolution Is existing resolution insufficient with HPLC/SFC? Use_GC Consider Chiral GC (Requires Derivatization) Resolution->Use_GC Yes Optimize Optimize HPLC/SFC (Different CSP / Mobile Phase) Resolution->Optimize No Use_HPLC->Resolution

Caption: Decision tree for selecting a chiral analysis method.

Conclusion

For the routine, high-precision chiral purity analysis of N-Fmoc-O-propyl-D-serine , Chiral HPLC on a polysaccharide-based stationary phase stands as the most reliable and well-established method. It offers an excellent balance of resolution, robustness, and accessibility. For laboratories focused on high-throughput screening or those adopting greener analytical practices, Chiral SFC is the superior choice, providing equivalent or better separations in a fraction of the time and with significantly less solvent waste. While Chiral GC offers immense resolving power, the necessity of a complex derivatization step makes it a specialized tool rather than a first-line method for this particular analyte.

By understanding the principles and practical considerations of each technique, researchers and drug development professionals can confidently select and implement a self-validating analytical system that guarantees the stereochemical integrity of their critical peptide building blocks.

References

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • Zhu, X., Jiang, J., Lei, X., & Chen, X. (2012). Rapid determination of enantiomeric excess of protected amino acids by catalytic amounts of chiral reagent. Analytical Methods, 4(7), 1848-1852. DOI:10.1039/C2AY25102G.
  • She, J., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization.
  • Zhu, X., Jiang, J., Lei, X., & Chen, X. (2012). Rapid determination of enantiomeric excess of protected amino acids by catalytic amounts of chiral reagent. Analytical Methods. Retrieved from [Link]

  • Phenomenex. (2022, May 20). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Retrieved from [Link]

  • Gasparian, A. A., et al. (2018). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination.
  • Gecse, Z., et al. (2004). Chiral separation of natural and unnatural amino acid derivatives by micro-HPLC on a Ristocetin A stationary phase. Journal of Biochemical and Biophysical Methods, 61(1-2), 11-21.
  • Arrieta, A., et al. (2006). Chiral HPLC Separation of Protected Amino Acids.
  • Vera, M. A., et al. (2017). Comparing the selectivity and chiral separation of d- and l- fluorenylmethyloxycarbonyl chloride protected amino acids in analytical high performance liquid chromatography and supercritical fluid chromatography; evaluating throughput, economic and environmental impact.
  • ResearchGate. (n.d.). Determination of Enantiomeric Excess via 31P-NMR. Retrieved from [Link]

  • Ilisz, I., et al. (2016). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. Molecules, 21(10), 1355.
  • Khater, S., et al. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry, 52(2), 296-312.
  • Taylor, S. J., & Lebrilla, C. B. (1998). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry, 70(15), 3099-3104.
  • ResearchGate. (n.d.). Chiral separation of 9-fluorenylmethyl chloroformate- and dansyl chloride-derivatized D,L-serine by γ-cyclodextrin-bonded high-performance liquid chromatography. Retrieved from [Link]

  • CAT GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]

  • Reddy, B. P., et al. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Analytical Methods, 10(33), 4088-4097.
  • Armstrong, D. W., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Nakano, Y., et al. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry.
  • Welch, C. J., et al. (2012).
  • Ilisz, I., et al. (2014). Chiral Purity in Drug Analysis.
  • Regis Technologies. (n.d.). Chiral Stationary Phases. Retrieved from [Link]

  • Phenomenex. (n.d.). The Chiral Notebook. Retrieved from [Link]

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Validation

A Comparative Guide to Enhancing Peptide Stability: N-Fmoc-O-propyl-D-serine vs. N-Fmoc-O-methyl-D-serine

For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide-based therapeutics, achieving optimal in vivo stability is a critical determinant of clinical success. The inherent susceptibili...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, achieving optimal in vivo stability is a critical determinant of clinical success. The inherent susceptibility of peptides to proteolytic degradation and chemical instability necessitates innovative strategies to prolong their half-life and enhance bioavailability. Among the myriad of chemical modifications, the incorporation of non-proteinogenic amino acids is a cornerstone approach. This guide provides an in-depth technical comparison of two such modifications: the use of N-Fmoc-O-propyl-D-serine versus N-Fmoc-O-methyl-D-serine in peptide synthesis and their anticipated impact on peptide stability.

While direct head-to-head experimental data comparing the stability of peptides containing these two specific amino acid derivatives is not extensively available in the current body of scientific literature, this guide will leverage established principles of peptide chemistry and enzymology to provide a robust, scientifically-grounded comparison. We will explore the theoretical underpinnings of how the seemingly subtle difference between an O-linked methyl and propyl group on a D-serine residue can influence a peptide's resistance to degradation and its conformational behavior. Furthermore, we will provide detailed experimental protocols to empower researchers to conduct their own comparative stability studies.

The Rationale for D-Serine O-Alkylation in Peptide Design

The strategic incorporation of D-amino acids is a well-established method to confer proteolytic resistance. Proteases, the enzymes responsible for peptide bond cleavage, exhibit a high degree of stereospecificity for L-amino acids. The presence of a D-amino acid at or near a cleavage site disrupts this recognition, thereby hindering enzymatic degradation.

Building upon this principle, the alkylation of the hydroxyl group of serine introduces an additional layer of steric hindrance and modifies the local hydrophobicity of the peptide chain. This O-alkylation can further shield adjacent peptide bonds from enzymatic attack and influence the peptide's secondary structure, which in turn can impact stability.[1]

The choice between an O-methyl and an O-propyl group allows for a nuanced tuning of these properties. The central question this guide addresses is: how does this difference in alkyl chain length translate to tangible differences in peptide stability?

Theoretical Comparison: O-Propyl vs. O-Methyl D-Serine

The primary distinctions between an O-propyl and an O-methyl group lie in their size (steric bulk) and hydrophobicity. These differences are anticipated to have the following effects on peptide stability:

Enzymatic Stability: The Role of Steric Hindrance

Proteolytic enzymes function through a lock-and-key mechanism, requiring a precise fit between the peptide substrate and the enzyme's active site. The introduction of a bulky side chain can physically obstruct this interaction, a phenomenon known as steric hindrance.

  • N-Fmoc-O-propyl-D-serine: The larger propyl group is expected to create a more significant steric shield compared to the methyl group. This increased bulk is hypothesized to more effectively block the approach of proteases to the peptide backbone, leading to a greater resistance to enzymatic cleavage.[2][3]

  • N-Fmoc-O-methyl-D-serine: While still providing a degree of steric hindrance beyond that of an unmodified D-serine, the smaller methyl group may offer less protection against enzymatic attack compared to the propyl group.

Logical Relationship: Steric Hindrance and Enzymatic Stability

cluster_0 Modification cluster_1 Physicochemical Property cluster_2 Impact on Stability O-Propyl O-Propyl Increased_Steric_Hindrance Increased Steric Hindrance O-Propyl->Increased_Steric_Hindrance Greater O-Methyl O-Methyl O-Methyl->Increased_Steric_Hindrance Lesser Enhanced_Enzymatic_Resistance Enhanced Enzymatic Resistance Increased_Steric_Hindrance->Enhanced_Enzymatic_Resistance Increased_Hydrophobicity Increased Hydrophobicity Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat for each amino acid in sequence Washing2->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (LC-MS) Purification->Analysis

Caption: A standard workflow for Fmoc-based solid-phase peptide synthesis.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker.

  • Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times) to remove residual piperidine and byproducts.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the desired Fmoc-protected amino acid (3 equivalents relative to resin loading), including either Fmoc-O-methyl-D-serine or Fmoc-O-propyl-D-serine, with a coupling reagent such as HBTU (2.9 equivalents) and an activation base like DIPEA (6 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours with gentle agitation.

  • Monitoring the Coupling Reaction: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).

  • Washing: Wash the resin with DMF (5 times) to remove excess reagents.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptides using liquid chromatography-mass spectrometry (LC-MS).

Protocol 2: In Vitro Peptide Stability Assay in Human Plasma

This protocol describes a method to assess the proteolytic stability of the synthesized peptides in a biologically relevant matrix.

Workflow for In Vitro Plasma Stability Assay

Peptide_Stock Prepare Peptide Stock Solution Plasma_Incubation Incubate Peptide with Human Plasma at 37°C Peptide_Stock->Plasma_Incubation Time_Points Collect Aliquots at Various Time Points Plasma_Incubation->Time_Points Quench Quench Reaction (e.g., Acetonitrile) Time_Points->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS Centrifuge->Analyze Calculate Calculate Half-Life (t1/2) Analyze->Calculate

Caption: Experimental workflow for determining peptide stability in human plasma.

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of the test peptides (containing either O-methyl-D-serine or O-propyl-D-serine) in a suitable solvent (e.g., water or DMSO).

  • Incubation:

    • Pre-warm human plasma to 37°C.

    • Initiate the assay by adding the peptide stock solution to the pre-warmed plasma to a final peptide concentration of, for example, 10 µM.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching: Immediately stop the enzymatic degradation by adding a quenching solution (e.g., 3 volumes of ice-cold acetonitrile) to the aliquot to precipitate plasma proteins.

  • Sample Processing: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze the remaining amount of intact peptide using a validated LC-MS method.

  • Data Analysis: Plot the percentage of remaining intact peptide against time and determine the half-life (t1/2) of each peptide by fitting the data to a first-order decay model.

Conclusion

The strategic incorporation of N-Fmoc-O-propyl-D-serine and N-Fmoc-O-methyl-D-serine represents a promising avenue for enhancing the stability of therapeutic peptides. While direct comparative data is limited, a thorough analysis based on fundamental principles of peptide chemistry suggests that the O-propyl modification may offer superior protection against enzymatic degradation due to its increased steric bulk and hydrophobicity. However, the optimal choice will likely be sequence- and target-dependent, as modifications can also impact a peptide's biological activity.

The experimental protocols provided in this guide offer a robust framework for researchers to empirically evaluate the stability of peptides containing these modified amino acids. Such studies are crucial for making informed decisions in the design and optimization of next-generation peptide therapeutics with improved pharmacokinetic profiles.

References

  • NovoPro. (2021, February 26). Improving enzymatic and chemical stability of peptides by chemical modifications. [Link]

  • LifeTein. (2025, September 25). Should My Peptide Be Methylated?[Link]

  • Vankayalapati, H. (2002). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. PubMed. [Link]

  • Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Seki, Y., et al. (2014). Serine-selective Aerobic Cleavage of Peptides and a Protein Using a Water-Soluble Copper-Organoradical Conjugate. PubMed. [Link]

  • RSC Publishing. (2016). Tuning of protease resistance in oligopeptides through N-alkylation. [Link]

  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. PubMed. [Link]

  • Chen, Y., et al. (2007). Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides. PMC. [Link]

  • AAPPTec. Guide to Solid Phase Peptide Synthesis. [Link]

  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. PMC. [Link]

  • Powder Systems. (2025, January 7). What is Solid-phase Peptide Synthesis?[Link]

  • Wikipedia. Amino acid. [Link]

  • MDPI. (2023, August 20). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. [Link]

  • Chen, Y., et al. (2007). Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides. PMC. [Link]

  • Qian, Y., et al. (1993). Kinetics of peptide hydrolysis and amino acid decomposition at high temperature. PubMed. [Link]

  • Grant, G. A. (Ed.). (2002). Principles and Practice of Solid-Phase Peptide Synthesis. Oxford Academic. [Link]

  • Liu, R., et al. (2023). Introducing enzymatic cleavage features and transfer learning realizes accurate peptide half-life prediction across species and organs. PMC. [Link]

  • Falciani, C., et al. (2019). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. MDPI. [Link]

  • Gibbons, W. A., et al. (1970). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. PMC. [Link]

  • ResearchGate. (2025, August 10). Fmoc Solid-Phase Peptide Synthesis. [Link]

  • Bofill, J. M., et al. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Publications. [Link]

  • Eckhard, U., et al. (2014). Cleavage Specificity Analysis of Six Type II Transmembrane Serine Proteases (TTSPs) Using PICS with Proteome-Derived Peptide Libraries. [Link]

  • NPTEL. (2020, July 13). Lecture 6 : Selective peptide bond cleavage: Enzymatic and Non-enzymatic methods. [Link]

  • RSC Publishing. (2016). Tuning of protease resistance in oligopeptides through N-alkylation. [Link]

  • De, N., et al. (1998). Modified chemotactic peptides: synthesis, crystal conformation, and activity of For-Hse(Me)-Leu-Phe-OMe. PubMed. [Link]

  • Peptide 2.0. Peptide Hydrophobicity/Hydrophilicity Analysis Tool. [Link]

  • Seki, Y., et al. (2014). Serine-selective Aerobic Cleavage of Peptides and a Protein Using a Water-Soluble Copper-Organoradical Conjugate. PubMed. [Link]

  • Tenório de, M. A. L., et al. (2019). Study of the Conformational Dynamics of Prolyl Oligopeptidase by Mass Spectrometry: Lessons Learned. PMC. [Link]

  • Wang, Y., et al. (2025). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. PubMed. [Link]

  • MDPI. (2024, September 12). Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. [Link]

  • Waters. Hydrolysis of Purified Proteins and Peptides. [Link]

  • Müller, M. M., et al. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. ResearchGate. [Link]

  • Müller, M. M., et al. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. PMC. [Link]

  • ResearchGate. (2025, August 9). Allosteric regulation of protease activity by small molecules. [Link]

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Comparative

A Comparative Guide to the Biological Activity of Peptides Synthesized with N-Fmoc-O-propyl-D-serine

In the landscape of peptide-based therapeutics and research, the strategic incorporation of non-natural amino acids is a cornerstone of modern drug design. This guide provides an in-depth comparison of the biological act...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of peptide-based therapeutics and research, the strategic incorporation of non-natural amino acids is a cornerstone of modern drug design. This guide provides an in-depth comparison of the biological activities of peptides synthesized with N-Fmoc-O-propyl-D-serine, a unique building block, against conventional L-amino acid counterparts and other modified peptides. We will explore how the constituent parts of this molecule—the D-configuration and the O-propyl group—synergistically influence peptide stability, conformation, and ultimately, biological function. This analysis is supported by established principles in peptide science and analogous experimental data.

Introduction: The Rationale for Incorporating N-Fmoc-O-propyl-D-serine

The use of N-Fmoc-O-propyl-D-serine in solid-phase peptide synthesis (SPPS) offers a dual strategy for enhancing the therapeutic potential of peptides.[][2] The fluorenylmethyloxycarbonyl (Fmoc) group is a standard protecting group for the amine terminus, enabling efficient and high-yield peptide elongation.[] The core innovations lie in the D-stereochemistry of the alpha-carbon and the O-propylation of the serine side chain.

  • D-Amino Acid Incorporation: The substitution of naturally occurring L-amino acids with their D-enantiomers is a well-established method to increase peptide resistance to enzymatic degradation.[3][4] Proteases, the enzymes responsible for peptide breakdown, are stereospecific and primarily recognize L-amino acids.[3] By introducing a D-amino acid, the peptide backbone becomes less susceptible to cleavage, thereby prolonging its circulatory half-life and bioavailability.[4][5]

  • O-Alkylation of Serine: The addition of a propyl group to the hydroxyl moiety of the serine side chain introduces hydrophobicity. This modification can influence the peptide's secondary structure and its interactions with biological membranes.[6] Increased hydrophobicity can enhance membrane permeability, a critical factor for intracellular drug delivery.[7][8]

This guide will dissect these effects through a comparative lens, providing researchers with the foundational knowledge to strategically employ N-Fmoc-O-propyl-D-serine in their peptide design.

Comparative Analysis of Biological Activity

The introduction of N-Fmoc-O-propyl-D-serine into a peptide sequence can elicit a range of effects on its biological activity. Below, we compare these anticipated effects with those of peptides containing L-serine or other modifications.

Enzymatic Stability

A primary advantage of incorporating D-amino acids is the significant enhancement of stability against proteolysis.[3]

Peptide TypeExpected Enzymatic StabilityRationale
Peptide with L-Serine LowSusceptible to cleavage by a wide range of proteases that recognize L-amino acid residues.[3]
Peptide with D-Serine HighThe D-configuration of the amino acid sterically hinders recognition and cleavage by most endogenous proteases.[3][4]
Peptide with O-propyl-D-serine Very High Combines the inherent proteolytic resistance of the D-amino acid with potential steric hindrance from the O-propyl group, further shielding the peptide backbone.
Receptor Binding and Signal Transduction

The conformation of a peptide is critical for its interaction with target receptors.[9] The introduction of a D-amino acid can alter the peptide's secondary structure, potentially impacting receptor affinity and subsequent signaling.

Peptide TypePotential Impact on Receptor BindingMechanistic Insight
Peptide with L-Serine Native binding affinityThe natural L-configuration is typically optimal for interaction with the native receptor binding pocket.
Peptide with D-Serine Variable (may decrease, increase, or switch from agonist to antagonist)The change in stereochemistry can alter the peptide's global conformation, leading to a different fit within the receptor.[10] This can sometimes lead to enhanced binding or a change in functional activity.
Peptide with O-propyl-D-serine Potentially altered and stabilized conformation The O-propyl group can introduce localized hydrophobic interactions that may stabilize a particular peptide conformation (e.g., a β-turn), which could lead to altered receptor affinity and signaling.[9][11]

The following diagram illustrates a generic G-protein coupled receptor (GPCR) signaling pathway, a common target for peptide ligands.

GPCR_Signaling Peptide Peptide Ligand (with O-propyl-D-serine) Receptor GPCR Peptide->Receptor Binding G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: Generalized GPCR signaling cascade initiated by peptide binding.

Cell Permeability

For peptides targeting intracellular components, the ability to cross the cell membrane is paramount. The physicochemical properties of the peptide, particularly its hydrophobicity and charge, play a crucial role.[12][13]

Peptide TypeExpected Cell PermeabilityRationale
Peptide with L-Serine Generally LowThe hydrophilic nature of many peptides limits their passive diffusion across the lipid bilayer of the cell membrane.
Peptide with D-Serine Similar to L-Serine peptideThe stereochemistry of a single amino acid is unlikely to significantly alter overall membrane translocation without other modifications.
Peptide with O-propyl-D-serine Potentially Enhanced The O-propyl group increases the lipophilicity of the peptide, which can facilitate its interaction with and passage through the cell membrane, a principle often exploited in cell-penetrating peptides (CPPs).[7][8]

Experimental Protocols for Biological Evaluation

To empirically validate the theoretical advantages of incorporating N-Fmoc-O-propyl-D-serine, a series of in vitro assays are essential. The following are detailed methodologies for key experiments.

Enzymatic Stability Assay

This protocol assesses the half-life of a peptide in the presence of proteases, such as those found in human serum.[5][14]

Objective: To quantify the degradation rate of the test peptide in a biologically relevant matrix.

Materials:

  • Test peptide (with O-propyl-D-serine) and control peptides (with L-serine and D-serine)

  • Human serum or plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trichloroacetic acid (TCA) or acetonitrile (ACN) for protein precipitation

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system

Protocol:

  • Prepare a 1 mg/mL stock solution of each peptide in a suitable solvent (e.g., water or DMSO).

  • Dilute the peptide stock solutions with PBS to a final concentration of 100 µg/mL.

  • Pre-warm human serum to 37°C.

  • Initiate the assay by adding the peptide solution to the pre-warmed serum to achieve a final peptide concentration of 10 µg/mL.

  • Incubate the mixture at 37°C with gentle agitation.

  • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

  • Immediately stop the enzymatic reaction by adding two volumes of ice-cold acetonitrile or 10% TCA to precipitate serum proteins.[14]

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by HPLC-MS to quantify the amount of intact peptide remaining.

  • Calculate the peptide half-life by plotting the percentage of intact peptide versus time.

Stability_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide_Stock Peptide Stock (1 mg/mL) Incubate Incubate at 37°C Peptide_Stock->Incubate Serum Human Serum (Pre-warmed to 37°C) Serum->Incubate Time_Points Collect Aliquots at Time Intervals Incubate->Time_Points Quench Quench with ACN/TCA Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge HPLC_MS HPLC-MS Analysis Centrifuge->HPLC_MS Half_Life Calculate Half-Life HPLC_MS->Half_Life

Caption: Workflow for the in vitro enzymatic stability assay.

Cell Viability Assay (MTT/XTT)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[15][16][17][18] It is crucial for assessing the potential cytotoxicity of the modified peptides.

Objective: To determine the effect of the test peptide on cell viability.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Test peptide and control peptides

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (sodium 3'-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzenesulfonic acid hydrate) reagent

  • Solubilization solution (for MTT assay)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test and control peptides in complete cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the various peptide concentrations. Include untreated control wells.

  • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Add a solubilization solution and incubate further to dissolve the crystals.[15]

  • For XTT Assay: Add the XTT reagent mixture to each well and incubate for 2-4 hours. The formazan product is water-soluble.[16][18]

  • Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

Receptor-Ligand Binding Assay

This assay quantifies the affinity of a peptide for its target receptor.[19][20][21][22] A competitive binding format is commonly used.

Objective: To determine the binding affinity (IC50 or Ki) of the test peptide for its receptor.

Materials:

  • Cell membranes or purified receptors expressing the target of interest

  • Radiolabeled or fluorescently labeled ligand with known high affinity for the receptor

  • Unlabeled test peptide and control peptides

  • Binding buffer

  • Filtration apparatus with glass fiber filters

  • Scintillation counter or fluorescence plate reader

Protocol:

  • In a multi-well plate, combine the receptor preparation, a fixed concentration of the labeled ligand, and varying concentrations of the unlabeled test peptide.

  • To determine non-specific binding, include wells with a large excess of unlabeled ligand.[19]

  • Incubate the plate to allow the binding to reach equilibrium.

  • Rapidly separate the bound from the free labeled ligand by vacuum filtration through glass fiber filters. The receptors and bound ligand are retained on the filter.

  • Wash the filters with ice-cold binding buffer to remove any remaining unbound ligand.

  • Quantify the amount of bound labeled ligand on the filters using a scintillation counter or fluorescence reader.

  • Plot the percentage of specific binding of the labeled ligand against the concentration of the unlabeled test peptide to determine the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the labeled ligand).

Conclusion and Future Directions

The incorporation of N-Fmoc-O-propyl-D-serine into peptide sequences presents a compelling strategy for enhancing their therapeutic properties. The D-configuration offers a robust defense against enzymatic degradation, while the O-propyl group can modulate hydrophobicity, potentially improving membrane permeability and stabilizing bioactive conformations. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of these effects.

Future research should focus on the direct synthesis and evaluation of peptides containing N-Fmoc-O-propyl-D-serine to build a body of empirical data. Structure-activity relationship (SAR) studies will be invaluable in elucidating the precise impact of this modification on various peptide classes, including antimicrobial peptides, cell-penetrating peptides, and neuropeptides.[23][24] Such investigations will undoubtedly pave the way for the rational design of next-generation peptide therapeutics with improved efficacy and durability.

References

  • Nanoscale Advances. Molecular dynamics study of the internalization of cell-penetrating peptides containing unnatural amino acids across membranes. RSC Publishing.
  • PubMed.
  • Bio-protocol. A Chemiluminescence Based Receptor-ligand Binding Assay Using Peptide Ligands with an Acridinium Ester Label.
  • BenchChem. Enzymatic Degradation Studies: Assessing Peptide Stability.
  • Wikipedia.
  • Oxford Academic. Cell-penetrating peptides as transporters for morpholino oligomers: effects of amino acid composition on intracellular delivery and cytotoxicity.
  • JPT.
  • BenchChem. Enzymatic Stability of Peptides with C-terminal Histidinamide: An In-depth Technical Guide.
  • Canadian Science Publishing.
  • PMC. In vitro and in vivo activity of d-serine in combination with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus.
  • Fisher Scientific. Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays.
  • ACS Pharmacology & Translational Science.
  • PubMed.
  • R&D Systems. Cell Viability/Growth Assays and Reagents.
  • Abcam. Introduction to XTT assays for cell-viability assessment.
  • PMC.
  • Thermo Fisher Scientific. CyQUANT XTT and MTT Assays for Cell Viability.
  • PMC.
  • Cell Signaling Technology. XTT Cell Viability Kit #9095.
  • ResearchGate. Methods used to assess some biological activities of peptides and....
  • ResearchGate. Enzymatic stability characterization in the presence of serum protease of peptides (left) and lipopeptides (right). Curve doses vs. response.
  • Mercodia. Ligand Bindning Assays.
  • CD Formulation. Proteins & Peptides In Vitro Potency Assay.
  • ASM Journals. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method.
  • ResearchGate.
  • BenchChem.
  • PNAS. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide.
  • ACS Publications.
  • ResearchGate.
  • Frontiers.
  • BOC Sciences.
  • Gifford Bioscience. About Ligand Binding Assays.
  • ResearchGate. An improved synthesis of Fmoc-N-methyl serine and threonine | Request PDF.
  • MDPI.
  • Frontiers. Rational design of potent ultrashort antimicrobial peptides with programmable assembly into nanostructured hydrogels.
  • SciSpace.
  • ResearchGate. (PDF)
  • Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • MDPI. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action.
  • MDPI.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis.
  • PMC.
  • Creative Peptides.
  • Chem-Impex. Fmoc-O-tert-butyl-D-serine.
  • PubMed.
  • ResearchGate.
  • PubMed. Role of peptide backbone conformation on biological activity of chemotactic peptides.
  • UDSpace - University of Delaware.

Sources

Validation

Conformational Analysis of Peptides with O-propyl-D-serine: A Comparative Guide

In the landscape of peptide-based therapeutics and drug discovery, the incorporation of non-canonical amino acids is a cornerstone for enhancing stability, modulating bioactivity, and refining structural conformations. A...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of peptide-based therapeutics and drug discovery, the incorporation of non-canonical amino acids is a cornerstone for enhancing stability, modulating bioactivity, and refining structural conformations. Among these, O-propyl-D-serine stands out as a synthetic amino acid with the potential to impart unique structural constraints and properties to peptides. This guide provides a comprehensive comparison of the conformational effects of O-propyl-D-serine in peptides against other natural and non-natural amino acids, supported by established experimental and computational methodologies.

The Significance of O-propyl-D-serine in Peptide Design

The introduction of a D-amino acid, such as D-serine, into a peptide sequence can significantly alter its secondary structure. While L-amino acids are the building blocks of natural proteins and favor right-handed helices, D-amino acids can disrupt these structures or induce the formation of left-handed helices and specific turn conformations. The addition of an O-propyl group to the D-serine side chain introduces further steric bulk and hydrophobicity compared to the natural hydroxyl group. This modification can lead to more defined and predictable peptide conformations, a crucial aspect in the rational design of peptide-based drugs.

Comparative Conformational Analysis

While direct, extensive experimental data on peptides solely containing O-propyl-D-serine is emerging, we can infer its conformational propensities by comparing it with related modified and D-amino acids. The following table summarizes the expected conformational effects of O-propyl-D-serine in comparison to L-serine, D-serine, and another O-alkylated analogue, O-methyl-D-serine.

Amino AcidKey Side-Chain FeatureExpected Impact on Peptide Secondary StructureSupporting Rationale
L-Serine Hydrophilic, short side-chainGenerally flexible, can participate in various secondary structures (α-helices, β-sheets, turns).The hydroxyl group can act as both a hydrogen bond donor and acceptor, contributing to structural stability.
D-Serine D-enantiomer of serineCan disrupt α-helices and promote β-turn formation.[1]The D-configuration alters the Ramachandran plot, favoring dihedral angles that lead to turns.
O-methyl-D-serine Increased hydrophobicity and steric bulk compared to D-serineEnhanced propensity for turn formation and potentially more rigid local structure.The methyl group adds steric hindrance, further restricting side-chain and backbone flexibility.
O-propyl-D-serine Significantly increased hydrophobicity and steric bulkExpected to strongly favor well-defined turn or helical structures due to significant steric constraints. May lead to more compact and stable conformations.The larger propyl group will have a more pronounced effect on restricting conformational freedom compared to the methyl group.

Experimental and Computational Workflow for Conformational Analysis

A multi-pronged approach combining experimental spectroscopy and computational modeling is essential for a thorough conformational analysis of peptides containing O-propyl-D-serine.

Conformational Analysis Workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_analysis Structural Elucidation peptide_synthesis Peptide Synthesis nmr NMR Spectroscopy (NOESY/ROESY, J-coupling) peptide_synthesis->nmr cd Circular Dichroism (CD) peptide_synthesis->cd structure_elucidation 3D Structure & Conformational Ensemble nmr->structure_elucidation Distance & Dihedral Angle Restraints cd->structure_elucidation Secondary Structure Estimation md Molecular Dynamics (MD) Simulations md->structure_elucidation Conformational Sampling & Energetics qm Quantum Mechanics (QM) Calculations qm->md Force Field Parametrization

Figure 1: Integrated workflow for the conformational analysis of peptides containing O-propyl-D-serine.

Experimental Protocols

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique to assess the overall secondary structure of a peptide in solution.

Protocol:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should be transparent in the far-UV region (190-250 nm).

    • Determine the precise peptide concentration using a quantitative amino acid analysis or by UV absorbance if the peptide contains aromatic residues. A typical concentration for far-UV CD is 0.1-0.2 mg/mL.

  • Instrument Setup and Data Acquisition:

    • Use a calibrated CD spectropolarimeter.

    • Set the wavelength range to 190-260 nm.

    • Use a quartz cuvette with a path length of 0.1 cm.

    • Acquire spectra at a controlled temperature (e.g., 25 °C).

    • Collect multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

    • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([(\theta)]) using the peptide concentration, path length, and number of residues.

    • Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content (α-helix, β-sheet, β-turn, random coil) using deconvolution software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-resolution information on the three-dimensional structure and dynamics of peptides in solution. 2D experiments like NOESY and ROESY are crucial for determining through-space proton-proton distances.

Protocol:

  • Sample Preparation:

    • Dissolve the peptide in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.

    • Adjust the pH to the desired value.

  • NMR Data Acquisition:

    • Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). The choice between NOESY and ROESY depends on the peptide's molecular weight and tumbling rate. For smaller peptides, ROESY is often preferred to avoid zero-crossing of the NOE.

    • Acquire spectra at different mixing times for NOESY/ROESY to build up NOE intensity curves.

  • Data Analysis and Structure Calculation:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the proton resonances to specific amino acids in the peptide sequence.

    • Integrate the cross-peaks in the NOESY/ROESY spectra to derive interproton distance restraints.

    • Measure scalar coupling constants (e.g., ³J(HN,Hα)) from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.

    • Use the experimental restraints in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the NMR data.

Computational Modeling

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the peptide's conformational landscape and can complement experimental data.

Protocol:

  • System Setup:

    • Build an initial 3D model of the peptide, for example, in an extended conformation.

    • Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) that has been parameterized for non-canonical amino acids. If parameters for O-propyl-D-serine are not available, they may need to be developed using quantum mechanics calculations.

    • Solvate the peptide in a box of explicit water molecules and add counter-ions to neutralize the system.

  • Simulation Protocol:

    • Perform an energy minimization of the system to remove any steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the peptide atoms.

    • Equilibrate the system at constant temperature and pressure (NPT ensemble) to allow the solvent to relax around the peptide.

    • Run a production MD simulation for a sufficient length of time (e.g., hundreds of nanoseconds to microseconds) to adequately sample the conformational space.

  • Analysis of Trajectories:

    • Analyze the MD trajectory to identify stable conformations and the transitions between them.

    • Calculate structural properties such as root-mean-square deviation (RMSD), radius of gyration, secondary structure evolution, and hydrogen bonding patterns.

    • Generate Ramachandran plots to visualize the allowed backbone dihedral angles.

Conclusion

The conformational analysis of peptides containing O-propyl-D-serine requires a synergistic approach that leverages the strengths of both experimental and computational methods. The introduction of the O-propyl group on a D-serine residue is anticipated to impose significant conformational constraints, leading to more stable and well-defined structures compared to peptides with natural L-amino acids or less bulky D-amino acid modifications. By following the integrated workflow and protocols outlined in this guide, researchers can gain detailed insights into the structural impact of this unique non-canonical amino acid, thereby facilitating the rational design of novel peptide-based therapeutics with enhanced properties.

References

  • L. Berlicki, L. Pilsl, E. Weber, I. M. Mandity, C. Cabrele, T. A. Martinek, F. Fülöp, O. Reiser. (2012). Unique α,β- and α,α,β,β-Peptide Foldamers based on cis-β-Aminocyclopentanecarboxylic Acid. Angew. Chem. Int. Ed. Engl., 51, 2208-2212.
  • Improta, R., Vitagliano, L., & Esposito, L. (2011). Peptide Bond Distortions from Planarity: New Insights from Quantum Mechanical Calculations and Peptide/Protein Crystal Structures. PLOS ONE, 6(9), e24533.
  • Bonvin, A. M. J. J. (n.d.). Molecular Dynamics Simulation of the p53 N-terminal peptide. Bonvin Lab. Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). Peptide/Protein Structure Determination Using NMR Restraints and CYANA CHEM526. Retrieved from [Link]

Sources

Comparative

Assessing N-Fmoc-O-propyl-D-serine: A Structural &amp; Functional Binding Analysis

Topic: Assessing the Impact of "N-Fmoc-O-propyl-D-serine" on Receptor Binding Content Type: Publish Comparison Guide Executive Summary N-Fmoc-O-propyl-D-serine is a modified amino acid derivative primarily utilized as a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Assessing the Impact of "N-Fmoc-O-propyl-D-serine" on Receptor Binding Content Type: Publish Comparison Guide

Executive Summary

N-Fmoc-O-propyl-D-serine is a modified amino acid derivative primarily utilized as a building block in solid-phase peptide synthesis (SPPS). However, in pharmacological screening and structure-activity relationship (SAR) studies, it represents a critical "negative control" or "hydrophobic probe" variant of the endogenous neuromodulator D-serine.

This guide objectively assesses the impact of its two major structural modifications—the N-terminal Fmoc group and the O-propyl side chain —on receptor binding affinity, specifically targeting the NMDA receptor glycine site . We compare its predicted and experimental performance against the native ligand (D-serine) and its deprotected analog (O-propyl-D-serine).

Structural Comparison & Physicochemical Profile

To understand the receptor binding potential, we must first analyze the physicochemical shifts introduced by the Fmoc and Propyl groups.

Table 1: Physicochemical Comparison of D-Serine Derivatives

FeatureD-Serine (Native Ligand)O-propyl-D-serine (Side-chain Modified)N-Fmoc-O-propyl-D-serine (Fully Protected)
Role Endogenous Co-agonistSynthetic Analog / ProbeSynthetic Intermediate / Hydrophobic Probe
MW ( g/mol ) 105.09~147.17~369.41
Hydrophobicity Hydrophilic (Polar)Moderate LipophilicityHigh Lipophilicity (Hydrophobic)
N-Terminus Free Amine (

)
Free Amine (

)
Blocked (Carbamate)
Side Chain Hydroxyl (-OH)Propyl Ether (-O-CH

CH

CH

)
Propyl Ether (-O-CH

CH

CH

)
Key Interaction H-bonds, Ionic pairingSteric probingHydrophobic anchoring (Non-specific)
Mechanistic Insight: The "Fmoc" Blockade

The NMDA receptor glycine binding site (GluN1 subunit) requires a precise ionic interaction between the ligand's free


-amino group and the receptor's carboxylate residues (typically Pro516/Thr518 backbone interactions).
  • Impact: The bulky Fmoc (Fluorenylmethoxycarbonyl) group caps the

    
    -nitrogen, removing the positive charge and introducing massive steric hindrance. This modification typically abolishes orthosteric binding .
    
  • Exception: High concentrations of Fmoc-derivatives can sometimes exhibit non-specific binding to membrane lipids or hydrophobic allosteric pockets, often leading to "false positive" inhibition in aggregation-prone assays.

Experimental Assessment Protocols

To empirically determine the binding impact, we employ a Competitive Radioligand Binding Assay . This protocol is self-validating: it uses a known high-affinity ligand to quantify the displacement ability of your test compound.

Protocol A: Competitive Binding Assay (NMDA Glycine Site)

Objective: Determine the


 (Inhibition Constant) of N-Fmoc-O-propyl-D-serine compared to D-serine.

Materials:

  • Receptor Source: Rat brain cortical membranes (washed 4x to remove endogenous glycine).

  • Radioligand:

    
    -MDL 105,519 (Antagonist) or 
    
    
    
    -Glycine (Agonist). Note: Antagonists are preferred to avoid receptor desensitization issues.
  • Non-Specific Control: 1 mM Glycine or 100

    
    M D-Serine.
    

Workflow:

  • Preparation: Thaw membrane homogenates and resuspend in 50 mM Tris-Acetate buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine:

    • 25

      
      L Radioligand (
      
      
      
      nM final).
    • 25

      
      L Test Compound (N-Fmoc-O-propyl-D-serine) at varying log concentrations (
      
      
      
      M to
      
      
      M).
    • 150

      
      L Membrane suspension (
      
      
      
      
      
      g protein).
  • Equilibrium: Incubate for 60 minutes at 4°C (reduces proteolysis and low-affinity binding).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding of the hydrophobic Fmoc group).

  • Quantification: Liquid scintillation counting.

Data Analysis: Calculate % Specific Binding and fit to a one-site competition model:



  • Expected Result: D-Serine will show a sigmoidal displacement curve (

    
     range). N-Fmoc-O-propyl-D-serine is expected to show a flat line  (no displacement) or a curve only at very high concentrations (>100 
    
    
    
    M) due to non-specific effects.
Functional Impact & Signaling Pathways[1][2]

If binding is observed (or if the Fmoc group is cleaved in situ), the functional consequence must be assessed via Calcium Flux.

Diagram: Receptor Activation vs. Blockade Logic

The following diagram illustrates the decision matrix for assessing the compound's activity on the NMDA receptor.

ReceptorAssessment Compound N-Fmoc-O-propyl-D-serine Receptor NMDA Receptor (GluN1) Compound->Receptor Expose Binding Binding Event? Receptor->Binding Orthosteric Orthosteric Site (Glycine Pocket) Binding->Orthosteric Requires Free NH2 Allosteric Hydrophobic/Allosteric Site Binding->Allosteric Mediated by Fmoc? Result_NoBind No Binding (Steric Clash) Orthosteric->Result_NoBind Fmoc Blocks Entry Result_Bind Binding Detected Allosteric->Result_Bind Possible Hydrophobic Interaction Functional Functional Assay (Ca2+ Flux) Result_NoBind->Functional Confirm Inactivity Result_Bind->Functional Outcome_Agonist Agonist Activity (Channel Opening) Functional->Outcome_Agonist Ca2+ Influx Increase Outcome_Antagonist Antagonist Activity (Channel Closed) Functional->Outcome_Antagonist Ca2+ Influx Blocked

Caption: Logic flow for assessing N-Fmoc-O-propyl-D-serine interaction with NMDA receptors. The Fmoc group typically forces the "No Binding" pathway at the orthosteric site.

Comparative Performance Review

Table 2: Predicted Receptor Binding Profiles

Compound VariantBinding Affinity (

)
Functional EffectStructural Limitation
D-Serine High (nM - low

M)
Full AgonistRapid metabolism by DAAO.
O-propyl-D-serine Low / ModeratePartial Agonist / AntagonistThe propyl group is too large for the tight serine pocket (Steric Clash).
N-Fmoc-O-propyl-D-serine Negligible / None Inert (or Non-specific)Double Blockade: Fmoc prevents ionic anchoring; Propyl prevents pocket closure.
Application Scientist's Verdict

Why use N-Fmoc-O-propyl-D-serine? You should not use this compound as a direct receptor ligand. Its utility is strictly limited to:

  • Synthesis: As a protected precursor for generating O-propyl-D-serine containing peptides.

  • Negative Control: To demonstrate that the free amino group is essential for binding in your specific assay.

  • Hydrogel Formation: Fmoc-amino acids can self-assemble into hydrogels; the O-propyl group may tune the gel's rheological properties, but this is a materials science application, not pharmacology.

Critical Warning: If you observe "activity" with the Fmoc-protected version in a cellular assay, suspect false positives caused by:

  • Aggregation: The hydrophobic Fmoc group causing the compound to precipitate on the cell membrane.

  • Deprotection: Presence of basic conditions (or enzymes) in the media cleaving the Fmoc group, releasing the active (or partially active) O-propyl-D-serine.

References
  • Wolosker, H. (2007).[1] "NMDA receptor regulation by D-serine: new findings and perspectives." Molecular Neurobiology. Link

  • Mothet, J. P., et al. (2000). "D-Serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor."[1][2] Proceedings of the National Academy of Sciences. Link

  • ChemPep. "Overview of Fmoc Amino Acids and Solid Phase Peptide Synthesis." ChemPep Technical Guides. Link

  • Furukawa, H., & Gouaux, E. (2003).[1] "Mechanisms of activation, inhibition and specificity: crystal structures of the NMDA receptor NR1 ligand-binding core." EMBO Journal. Link

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Validation

Validation of "N-Fmoc-O-propyl-D-serine" Incorporation by Edman Degradation: A Comparative Guide

Introduction: The Analytical Challenge of Unnatural Amino Acids The incorporation of non-canonical building blocks, such as N-Fmoc-O-propyl-D-serine, into synthetic peptides is a critical strategy in modern drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Unnatural Amino Acids

The incorporation of non-canonical building blocks, such as N-Fmoc-O-propyl-D-serine, into synthetic peptides is a critical strategy in modern drug development to enhance proteolytic stability and tune receptor affinity[1]. However, validating the successful incorporation of these heavily modified residues presents a unique analytical challenge.

While tandem mass spectrometry (LC-MS/MS) is the standard for peptide sequencing, aliphatic ether modifications like the O-propyl group are prone to neutral losses during collision-induced dissociation (CID). Furthermore, MS struggles to differentiate between isobaric isomers or confirm D- vs. L-stereochemistry. Automated Edman degradation remains a gold-standard orthogonal technique for sequencing peptides[2]. By chemically isolating each N-terminal residue and analyzing it via reversed-phase high-performance liquid chromatography (RP-HPLC), Edman degradation provides unambiguous, physical confirmation of unnatural amino acid incorporation[3].

Mechanistic Causality: Why Edman Degradation?

Edman degradation relies on the reaction of phenyl isothiocyanate (PITC) with the free N-terminus of a peptide, followed by acid cleavage to release an anilinothiazolinone (ATZ) derivative, which is subsequently converted to a highly stable phenylthiohydantoin (PTH) amino acid[4].

The Causality of Retention Time Shifts: Because the identification of the PTH-amino acid relies entirely on its elution position during RP-HPLC, the chemical nature of the side chain is paramount[5]. The addition of an O-propyl group to the D-serine side chain significantly increases the molecule's hydrophobicity. In a C18 stationary phase, this increased partition coefficient delays the elution of PTH-O-propyl-D-serine, creating a distinct, easily identifiable peak that is well-separated from canonical hydrophilic amino acids and shorter-chain O-alkyl variants.

Workflow A SPPS Synthesis (O-Propyl-D-Ser) B TFA Cleavage & Deprotection A->B C PITC Labeling (Edman Cycle) B->C D ATZ to PTH Conversion C->D E RP-HPLC Validation D->E

End-to-end workflow for incorporating and validating O-propyl-D-serine.

Comparative Performance Analysis

When designing a peptide with a modified serine residue, researchers must choose between various O-alkylated derivatives. The table below objectively compares N-Fmoc-O-propyl-D-serine against standard D-serine and other common O-alkylated alternatives.

Amino Acid DerivativeSide-Chain ModificationTFA Cleavage StabilityRelative Coupling EfficiencyPTH-Derivative HPLC Retention Shift
D-Serine None (Hydroxyl)Stable99.5% (Standard)Baseline (Highly Hydrophilic)
O-Methyl-D-Serine MethoxyStable98.0%Moderate Delay
O-Propyl-D-Serine PropoxyStable95.0% (Requires HATU)Significant Delay (Highly Hydrophobic)
O-tBu-D-Serine tert-ButoxyLabile (Reverts to D-Ser)96.5%N/A (Yields standard PTH-D-Serine)

Key Insight: Unlike the O-tert-butyl group, which forms a stable carbocation and is stripped away during standard trifluoroacetic acid (TFA) cleavage, the O-propyl ether is completely acid-stable. This allows it to function as a permanent structural modification rather than a transient protecting group.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. By running parallel blanks and standard spikes, the protocol inherently verifies its own accuracy, eliminating false positives caused by Edman degradation byproducts (e.g., diphenylthiourea).

Protocol A: Solid-Phase Peptide Synthesis (SPPS)

Causality Focus: Overcoming Steric Hindrance

  • Resin Preparation: Swell Rink Amide AM resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF.

  • Coupling the Unnatural Amino Acid:

    • The Challenge: The O-propyl ether creates moderate steric hindrance at the

      
      -carbon, which can lead to micro-deletions if standard DIC/Oxyma activation is used.
      
    • The Solution: Activate 3.0 equivalents of N-Fmoc-O-propyl-D-serine using 3.0 eq of HATU and 6.0 eq of DIPEA. The uronium salt of HATU forms a highly reactive active ester, overcoming the steric barrier. Couple for 60 minutes at room temperature.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours. The O-propyl group will remain intact. Precipitate the peptide in cold diethyl ether and lyophilize.

Protocol B: Automated Edman Degradation and HPLC Validation

Causality Focus: Hydrophobic Isolation

  • System Calibration (Self-Validation Step 1): Run a blank Edman cycle (no peptide) to map the retention times of background byproducts generated by PITC and trimethylamine/N-methylpiperidine[6].

  • Standard Spiking (Self-Validation Step 2): Inject a known standard of PTH-D-serine into the RP-HPLC to establish the baseline hydrophilic retention time.

  • Immobilization: Load 50-100 pmol of the synthesized peptide onto a polyvinyldifluoride (PVDF) membrane. PVDF is chosen because its hydrophobic nature retains the peptide during the harsh washing steps of the Edman cycle[4].

  • PITC Labeling: Expose the membrane to PITC in a mildly alkaline buffer (pH 8-9) to form the phenylthiocarbamyl (PTC) peptide.

  • Cleavage & Conversion: Deliver anhydrous TFA to cleave the N-terminal PTC-residue, yielding the ATZ-derivative. Transfer the ATZ-derivative to a conversion flask and treat with 25% aqueous TFA to form the stable PTH-O-propyl-D-serine.

  • RP-HPLC Analysis: Inject the PTH-derivative onto a C18 column. Use a gradient of 0.1% TFA in water (Mobile Phase A) and 0.1% TFA in acetonitrile (Mobile Phase B).

    • Result: The PTH-O-propyl-D-serine will elute significantly later than the PTH-D-serine standard due to the aliphatic propyl chain interacting strongly with the C18 stationary phase.

EdmanLogic N1 Target Peptide (N-terminal O-Propyl-D-Ser) N2 PITC Coupling (Alkaline pH) N1->N2 N3 PTC-Peptide Intermediate N2->N3 N4 TFA Cleavage (Anhydrous Acid) N3->N4 N5 ATZ-O-Propyl-D-Ser + Truncated Peptide N4->N5 N6 Aqueous Acid Conversion N5->N6 N7 PTH-O-Propyl-D-Ser (Analyzed via RP-HPLC) N6->N7

Chemical mechanism of Edman degradation isolating the PTH-derivative.

References

  • New method of peptide cleavage based on Edman degradation Source: PMC - NIH URL:[Link]

  • Peptide Sequencing: Techniques and Applications Source: JPT URL:[Link]

  • Theory of Edman Sequencing, Edman Degradation Source: Shimadzu Scientific Instruments URL:[Link]

  • Identification of PTH-amino acids by HPLC Source: ResearchGate URL:[Link]

  • Analysis of Long-Chain Amino Acid Sequences Using a Protein Sequencer — Gradient System Source: Shimadzu Application News URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

N-Fmoc-O-propyl-D-serine: Proper Disposal Procedures and Chemical Hygiene Guide

Executive Summary & Operational Context N-Fmoc-O-propyl-D-serine is a specialized protected amino acid derivative widely used in Solid Phase Peptide Synthesis (SPPS). While the amino acid backbone is biologically derived...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Context

N-Fmoc-O-propyl-D-serine is a specialized protected amino acid derivative widely used in Solid Phase Peptide Synthesis (SPPS). While the amino acid backbone is biologically derived, the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group and the O-propyl ether modification classify this substance as a synthetic organic chemical requiring specific waste management protocols.

Proper disposal is not merely a regulatory checkbox; it is a critical component of laboratory safety and environmental stewardship. Improper disposal of Fmoc-derivatives can lead to the formation of reactive byproducts (such as dibenzofulvene upon premature deprotection) or contamination of municipal water systems.

Scope of this Guide: This document outlines the cradle-to-grave disposal workflow for N-Fmoc-O-propyl-D-serine, covering solid reagents, liquid reaction mixtures, and contaminated debris.

Hazard Identification & Chemical Properties

Before handling waste, one must understand the chemical state. N-Fmoc-O-propyl-D-serine is generally classified as an Irritant (Skin/Eye/Respiratory) . However, its disposal classification is often dictated by the solvent it is dissolved in (e.g., DMF, NMP, or DCM) rather than the solid itself.

Table 1: Physicochemical Properties Relevant to Disposal
PropertyCharacteristicDisposal Implication
Physical State White to off-white powderMust be containerized to prevent dust aerosolization.
Solubility Soluble in organic solvents (DMF, DMSO, MeOH)If dissolved, waste stream is defined by the solvent flashpoint and toxicity.
Stability Stable under normal conditionsKeep away from strong oxidizers and strong bases (bases remove Fmoc).
Combustibility Carbon-rich organic solidHigh BTU value makes it suitable for fuel blending/incineration .
Halogen Content None (unless in halogenated solvent)Classifies as Non-Halogenated Organic Waste (lower disposal cost).

Waste Segregation Logic

The "Self-Validating System" for disposal relies on correct segregation at the source. Mixing incompatible waste streams (e.g., oxidizers with organic fuels) creates a "time bomb" in the waste drum.

The Critical Decision: Solid vs. Liquid

The disposal pathway diverges immediately based on the physical state of the waste.

  • Scenario A: Pure Solid (Expired/Excess Reagent). This is treated as solid chemical waste.

  • Scenario B: Solution (Reaction Mixture). This is treated based on the solvent carrier.

    • Note: If dissolved in Dichloromethane (DCM), it is Halogenated Waste .

    • Note: If dissolved in Dimethylformamide (DMF) or Methanol, it is Non-Halogenated Waste .

Workflow Visualization: Disposal Decision Tree

The following diagram illustrates the logical flow for categorizing N-Fmoc-O-propyl-D-serine waste.

DisposalDecisionTree Start Waste Identification: N-Fmoc-O-propyl-D-serine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder (Pure or Expired) StateCheck->Solid Liquid Liquid Solution (Dissolved) StateCheck->Liquid Debris Contaminated Debris (Gloves, Tips, Weigh Boats) StateCheck->Debris BinSolid Bin: Solid Hazardous Waste (Label: Organic Irritant) Solid->BinSolid SolventCheck Identify Solvent Liquid->SolventCheck Debris->BinSolid Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (e.g., DMF, MeOH, DMSO) SolventCheck->NonHalogenated No Halogens BinHalo Bin: Halogenated Organic Waste (Segregate Strictly) Halogenated->BinHalo BinNonHalo Bin: Non-Halogenated Organic Waste (High BTU Fuel Blending) NonHalogenated->BinNonHalo Destruction Final Disposition: High-Temperature Incineration BinSolid->Destruction BinHalo->Destruction BinNonHalo->Destruction

Figure 1: Decision logic for segregating N-Fmoc-O-propyl-D-serine waste streams based on physical state and solvent composition.

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Applicability: Expired bottles, spilled powder collected via dry sweep, or excess weighing amounts.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container if intact.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "N-Fmoc-O-propyl-D-serine" (Do not use abbreviations like "Fmoc-Ser(Pr)-OH" alone; EHS personnel may not recognize them).

    • Hazards: Check "Irritant" and "Toxic" (precautionary).

  • Secondary Containment: Place the container in a secondary bin to prevent tip-over spills.

  • Storage: Store in the Satellite Accumulation Area (SAA) away from oxidizers (e.g., nitrates, perchlorates).

  • Disposal: Request pickup for High-Temperature Incineration .

Protocol B: Liquid Waste (Peptide Synthesis Waste)

Applicability: Filtrates from SPPS, coupling mixtures, or washing solutions.

  • Solvent Identification:

    • Scenario 1 (DCM used): Pour into the Halogenated Waste carboy.

    • Scenario 2 (DMF/NMP used): Pour into the Non-Halogenated Waste carboy.

  • Compatibility Check: Ensure the waste carboy does not contain strong acids (like concentrated TFA) if the carboy is not vented, as CO2 generation from other reactions could pressurize the vessel.

  • Closure: Cap the carboy tightly immediately after pouring. Do not leave funnels in the neck (a common EPA violation).

  • Documentation: Log the volume and constituent (approximate %) on the waste tag.

Protocol C: Spill Cleanup Procedure

Accidents happen. This protocol ensures containment without personnel exposure.

Required PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles, N95 mask (if powder is aerosolized).

SpillResponse Alert 1. Alert & Isolate Notify nearby personnel PPE 2. Don PPE Gloves, Goggles, Mask Alert->PPE Contain 3. Containment Cover with absorbent pads PPE->Contain Clean 4. Mechanical Pickup Scoop (Solid) or Wipe (Liquid) Contain->Clean Decon 5. Decontamination Wash area with soap/water Clean->Decon Dispose 6. Disposal Treat debris as Hazardous Waste Decon->Dispose

Figure 2: Immediate response workflow for laboratory spills of N-Fmoc-O-propyl-D-serine.

Regulatory & Compliance Framework (USA/Global)

Scientific integrity requires adherence to legal standards. The disposal of this chemical is governed by the following frameworks:

  • RCRA (Resource Conservation and Recovery Act - USA):

    • N-Fmoc-O-propyl-D-serine is not typically a "P-listed" (acutely toxic) or "U-listed" (toxic) waste by specific name [1].

    • However, it falls under Characteristic Waste if mixed with ignitable solvents (Flash point < 60°C).

    • Best Practice: Even if not strictly RCRA-listed, treat as regulated chemical waste to ensure destruction via incineration.

  • EPA Management of Organic Liquids:

    • The EPA mandates that organic solvents (often used with this chemical) must be treated via combustion or fuel blending to destroy the organic structure [2].

  • Drain Disposal Prohibition:

    • NEVER dispose of N-Fmoc-O-propyl-D-serine down the sink.

    • Reasoning: Low water solubility can cause precipitation in plumbing (clogs), and the environmental impact of Fmoc-derivatives on aquatic life is not fully characterized, necessitating the "Precautionary Principle."

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. OSHA 3404-11R. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Fmoc-O-propyl-D-serine

As researchers dedicated to advancing drug development, our work with specialized reagents like N-Fmoc-O-propyl-D-serine is foundational to synthesizing novel peptides. While this and similar Fmoc-protected amino acids a...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers dedicated to advancing drug development, our work with specialized reagents like N-Fmoc-O-propyl-D-serine is foundational to synthesizing novel peptides. While this and similar Fmoc-protected amino acids are generally not classified as highly hazardous substances, a cavalier approach to safety is an unacceptable risk in any professional laboratory.[1][2] The integrity of our research and, more importantly, our personal well-being, demands a comprehensive and rigorously applied safety protocol.

This guide moves beyond a simple checklist. It provides the essential, immediate safety and logistical framework for handling N-Fmoc-O-propyl-D-serine, grounded in the context of its most common application: Fmoc-based Solid Phase Peptide Synthesis (SPPS). We will explore the causality behind each recommendation, ensuring every action is part of a self-validating system of safety.

Hazard Assessment: Understanding the "Why"

N-Fmoc-O-propyl-D-serine is a solid, often a crystalline or amorphous powder. While specific toxicological data may be limited, the primary physical hazards are associated with its particulate nature and the chemicals used alongside it in synthesis.[3]

  • Inhalation: As a fine powder, the compound can become airborne, particularly during weighing and transfer.[2][4] Inhalation may cause respiratory tract irritation.[5][6]

  • Dermal Contact: Direct skin contact may lead to irritation.[5][6] Although not highly toxic, repeated exposure is not advisable.

  • Ocular Contact: Airborne dust can cause mechanical irritation to the eyes.[2][6]

  • Chemical Environment Hazard: The true risk profile emerges when this amino acid is used in SPPS. The workflow involves solvents like N,N-Dimethylformamide (DMF), bases like piperidine for Fmoc deprotection, and strong acids like trifluoroacetic acid (TFA) for final cleavage.[7][8][9] These reagents carry significant, independent health risks, and our PPE strategy must account for the entire operational context.

Core PPE: The Non-Negotiable Baseline

For any procedure involving N-Fmoc-O-propyl-D-serine, from simply moving a container to preparing for a reaction, the following PPE is mandatory.[10] This is your first and most critical line of defense.

PPE ItemSpecificationPurpose & Rationale
Eye Protection Chemical splash goggles conforming to EN166 (Europe) or ANSI Z87.1 (US) standards.[11][12]Protects eyes from airborne powder and, crucially, from splashes of hazardous solvents or reagents used in the synthesis process. Standard safety glasses do not provide adequate protection from splashes.[10]
Hand Protection Chemical-resistant nitrile gloves.Prevents direct skin contact with the amino acid and provides protection against the solvents and reagents used in SPPS.[1][13] Gloves should be inspected for integrity before use and changed immediately if contaminated.
Body Protection A buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from contamination by powders or chemical splashes.[1][13]
Footwear Closed-toe, non-permeable shoes.Protects feet from spills of chemicals or dropped equipment.[13]

Operational Plan: Task-Specific PPE & Engineering Controls

A robust safety plan is dynamic, adapting to the specific risks of each task. Here, we break down a typical SPPS workflow, detailing the necessary controls and PPE at each stage.

Step 1: Weighing and Aliquoting the Solid Compound

This is the point of highest risk for generating and inhaling airborne powder.

  • Engineering Control: All weighing and handling of solid N-Fmoc-O-propyl-D-serine must be performed within a certified chemical fume hood or a ventilated balance enclosure.[4][14] This control is critical for containing dust at the source.

  • Personal Protective Equipment:

    • Core PPE: (Goggles, Nitrile Gloves, Lab Coat) are required.

    • Respiratory Protection: If the enclosure's performance is questionable or a significant amount of dust is generated, a dust mask or a respirator should be worn.[1][2][4][6] The decision to upgrade respiratory protection should be based on a risk assessment.

PPE_Decision_Workflow start Task: Weighing Solid N-Fmoc-O-propyl-D-serine fume_hood Is a certified fume hood or ventilated enclosure available? start->fume_hood core_ppe Action: Wear Core PPE (Goggles, Gloves, Lab Coat) fume_hood->core_ppe Yes stop_work STOP WORK Consult EHS fume_hood->stop_work No dust_visible Is visible dust being generated? dust_visible->core_ppe No Proceed with Core PPE resp_ppe Action: Add Dust Mask or Respirator dust_visible->resp_ppe Yes core_ppe->dust_visible

Caption: PPE decision workflow for handling solid N-Fmoc-O-propyl-D-serine.

Step 2: Dissolution and Coupling Reactions

Here, the hazard shifts from the solid powder to the chemical properties of the solvents and reagents used.

  • Engineering Control: All steps involving solvents like DMF, coupling reagents, and bases like piperidine must be conducted in a certified chemical fume hood.[13][14]

  • Personal Protective Equipment:

    • Core PPE: (Goggles, Nitrile Gloves, Lab Coat) remain mandatory. Pay special attention to glove integrity, as solvents like DMF can degrade some materials over time. Change gloves frequently.

Step 3: Waste Handling and Disposal

Proper disposal is a critical component of the safety protocol, preventing exposure to personnel and environmental contamination.

  • Engineering Control: Waste consolidation should be performed in a fume hood to minimize vapor inhalation.

  • Personal Protective Equipment: Core PPE is required.

  • Disposal Protocol:

    • Solid Waste: Unused N-Fmoc-O-propyl-D-serine and any materials contaminated with the solid (e.g., weighing paper, gloves) must be placed in a clearly labeled, sealed hazardous waste container designated for chemical waste.[1]

    • Liquid Waste: Solvents and reaction mixtures should be collected in separate, clearly labeled hazardous waste containers for organic or aqueous waste, as appropriate for your institution's protocols.[13]

    • Prohibition: Never dispose of this chemical or its associated waste down the drain or in the general trash.[1][5][13]

Emergency Procedures: Spill and Exposure Response

Immediate and correct action is vital in an emergency.

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water.[4][6] Remove any contaminated clothing. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][11] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air.[4][6] If breathing is difficult, seek immediate medical attention.

  • Small Solid Spill: With all appropriate PPE donned, gently sweep or scoop the material into a labeled container for chemical waste.[4] Avoid creating dust. Clean the spill area with a damp cloth, and dispose of the cloth as contaminated waste.

  • Large Spill (Solid or Liquid): Evacuate the immediate area. Alert your supervisor and institutional safety office. Only personnel trained in hazardous spill cleanup should address the situation.

By integrating these expert-driven protocols into your daily workflow, you not only ensure your personal safety but also uphold the highest standards of scientific integrity and professional responsibility.

References

  • Benchchem. (n.d.). Proper Disposal of Fmoc-alpha-methyl-L-Aspartic Acid: A Step-by-Step Guide.
  • Biovera Research. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling.
  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-Asn-OH.
  • American Peptide Society. (n.d.). Peptide Synthesis for Beginners.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-Ser-OPac.
  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • ChemPep Inc. (n.d.). Overview of Fmoc Amino Acids.
  • Cayman Chemical. (2025, October 6). Safety Data Sheet: D-Serine.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET: N-Fmoc-O-benzyl-D-serine.
  • American Chemical Society. (2019, March 13). How to Dress for the Lab? And what about Personal Protective Equipment (PPE)?.
  • AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet: Fmoc-(FmocHmb)Val-OH.
  • BOC Sciences. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Thermo Fisher Scientific. (2025, September 9). SAFETY DATA SHEET: D-Serine.
  • AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.
  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.
  • Sigma-Aldrich. (2025, April 30). SAFETY DATA SHEET: DL-Serine.
  • The Royal Society of Chemistry. (n.d.). In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach.
  • Carl ROTH. (n.d.). Safety Data Sheet: Fmoc-L-Serine-(tBu).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: D-Serine.
  • The Royal Society of Chemistry. (n.d.). Green Chemistry - In situ Fmoc removal.
  • ResearchGate. (n.d.). (PDF) Methods for Removing the Fmoc Group.
  • Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.

Sources

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